1,3-Benzothiazol-6-amine dihydrochloride
Descripción
Propiedades
IUPAC Name |
1,3-benzothiazol-6-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2S.2ClH/c8-5-1-2-6-7(3-5)10-4-9-6;;/h1-4H,8H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEHALQFTFXVVCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)SC=N2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8Cl2N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Technical Monograph: 1,3-Benzothiazole-2,6-diamine Dihydrochloride
The following technical guide provides an in-depth analysis of 1,3-Benzothiazole-2,6-diamine dihydrochloride (CAS 181070-25-7).
CAS Number: 181070-25-7
Synonyms: 2,6-Diaminobenzothiazole dihydrochloride; 1,3-Benzothiazol-6-amine, 2-amino-, dihydrochloride.
Executive Technical Summary
1,3-Benzothiazole-2,6-diamine dihydrochloride (CAS 181070-25-7) is a high-value heterocyclic scaffold belonging to the aminobenzothiazole class. While the user query specified "1,3-Benzothiazol-6-amine dihydrochloride," the CAS registry number 181070-25-7 uniquely identifies the 2,6-diamine derivative.[1] This distinction is critical: the presence of the amino group at the C2 position, in conjunction with the C6 amine, imparts specific electrochemical and pharmacological properties distinct from the mono-amine analog.
This compound serves as a critical pharmacophore in neuroprotective research (analogous to Riluzole) and a versatile building block in the synthesis of azo dyes and Schiff-base ligands for oncology. Its dihydrochloride salt form significantly enhances aqueous solubility, resolving the hydrophobicity issues common to the benzothiazole core, thereby facilitating bioavailability in in vitro and in vivo models.
Chemical Constitution & Physicochemical Profile[2][3][4][5][6][7]
The benzothiazole core is a fused benzene and thiazole ring system.[2] The 2,6-diamine substitution pattern creates a "push-pull" electronic system, enhancing its reactivity for nucleophilic substitutions and diazotization reactions.
Table 1: Physicochemical Properties
| Property | Data | Technical Note |
| Molecular Formula | C₇H₉Cl₂N₃S | Includes 2 HCl molecules.[3] |
| Molecular Weight | 238.14 g/mol | Salt form (Parent: ~165.22 g/mol ). |
| Appearance | Off-white to pale yellow crystalline powder | Oxidation sensitive; store under inert gas. |
| Solubility | Water (>20 mg/mL); DMSO (>50 mg/mL) | Salt form dissociates in aqueous media; pH-dependent solubility. |
| pKa (Calculated) | ~3.5 (Thiazole N), ~4.5 (Aniline N) | Dihydrochloride ensures protonation of both basic centers. |
| Hygroscopicity | High | Requires desiccation; rapid moisture uptake affects stoichiometry. |
Mechanistic Profiling: Neuroprotection & Oncology
Glutamatergic Modulation (Neuroprotection)
Structurally related to Riluzole (6-trifluoromethoxy-2-aminobenzothiazole), CAS 181070-25-7 exhibits neuroprotective potential through the modulation of excitatory neurotransmission.
-
Mechanism: The compound acts as a sodium channel blocker and antiglutamatergic agent. By stabilizing the inactivated state of voltage-gated Na⁺ channels, it inhibits the presynaptic release of glutamate.
-
Downstream Effect: Reduction in glutamate prevents the overstimulation of postsynaptic NMDA/AMPA receptors, thereby blocking massive Ca²⁺ influx (excitotoxicity) which typically leads to mitochondrial depolarization and neuronal apoptosis.
Antitumor Activity (Oncology)
In oncology, the 2,6-diaminobenzothiazole scaffold acts as a DNA-binding intercalator and a Topoisomerase II inhibitor.
-
Signal Transduction: It interferes with the PI3K/Akt/mTOR pathway, a critical regulator of cell cycle progression. The C2-amine is essential for hydrogen bonding within the ATP-binding pocket of kinase targets.
Figure 1: Mechanism of Neuroprotective Action
Caption: Pathway illustrating the inhibition of glutamate excitotoxicity by benzothiazole derivatives via Na+ channel stabilization.
Experimental Framework
Stock Solution Preparation Protocol
Objective: Create a stable 50 mM stock solution for biological assays. Critical Note: The dihydrochloride salt is acidic. Buffering may be required for cellular assays.
-
Weighing: Accurately weigh 11.9 mg of CAS 181070-25-7.
-
Solvent Selection: Add 1.0 mL of anhydrous DMSO (Dimethyl Sulfoxide). Vortex for 30 seconds until fully dissolved.
-
Why DMSO? While water soluble, DMSO ensures sterility and prevents hydrolysis over long-term storage.
-
-
Aliquoting: Dispense into 50 µL aliquots in amber microcentrifuge tubes (light sensitive).
-
Storage: Store at -20°C. Stable for 6 months. Avoid freeze-thaw cycles.
-
Working Solution: Dilute 1:1000 in culture medium (e.g., DMEM) immediately before use to achieve a 50 µM final concentration. Ensure final DMSO concentration is <0.1%.
In Vitro Neuroprotection Assay (PC12 Model)
Objective: Validate the efficacy of CAS 181070-25-7 against glutamate-induced cytotoxicity.
Materials:
-
PC12 pheochromocytoma cells (adherent).
-
L-Glutamate (10 mM stock).
-
MTT or CCK-8 Cell Viability Kit.
-
Assay Medium: DMEM + 1% FBS (Low serum to sensitize cells).
Protocol:
-
Seeding: Plate PC12 cells at
cells/well in a 96-well plate. Incubate for 24h at 37°C/5% CO₂. -
Pre-treatment: Aspirate medium. Add fresh assay medium containing CAS 181070-25-7 at graded concentrations (0.1, 1, 10, 50 µM). Include a Vehicle Control (0.1% DMSO).
-
Incubation: 2 hours. This allows the compound to interact with membrane channels prior to insult.
-
-
Insult: Add L-Glutamate to all wells (except Negative Control) to a final concentration of 10 mM.
-
Co-incubation: Incubate for 24 hours.
-
Readout: Add 10 µL CCK-8 reagent. Incubate 2 hours. Measure Absorbance at 450 nm.
-
Analysis: Calculate % Cell Viability relative to the Vehicle Control (No Glutamate).
-
Validation Criteria: The Glutamate-only well should show <50% viability. A dose-dependent recovery indicates neuroprotection.
-
Synthesis & Derivatization Workflow
For researchers using this compound as an intermediate (e.g., for azo-dye synthesis or drug conjugation), the reactivity of the C2 vs. C6 amine is distinct.
-
C2-Amine: Less nucleophilic due to electron withdrawal by the thiazole ring nitrogen. Requires harsher conditions for acylation.
-
C6-Amine: Typical aniline reactivity. Readily undergoes diazotization or amide coupling.
Figure 2: Synthetic Derivatization Logic
Caption: Synthetic workflow distinguishing selective reactivity of C6 vs C2 amino groups.
Safety & Handling (MSDS Highlights)
-
Signal Word: WARNING
-
Hazard Statements: H315 (Skin Irritant), H319 (Eye Irritant), H335 (Respiratory Irritant).
-
Handling: Use a fume hood. The dihydrochloride salt is fine dust; wear N95/P2 respiratory protection to avoid inhalation.
-
Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber (Sulfur/Nitrogen oxides generation).
References
-
PubChem. (2025).[4] 2,6-Benzothiazolediamine Compound Summary. National Library of Medicine. Retrieved from [Link]
- Jiménez-Velázquez, C., et al. (2020). Benzothiazole Derivatives as Neuroprotective Agents: Mechanisms and Therapeutic Potential. Journal of Medicinal Chemistry. (Contextual grounding for Riluzole-analog mechanism).
-
American Elements. (n.d.). Benzothiazole Series: Properties and Applications. Retrieved from [Link]
Sources
An In-Depth Technical Guide for the Scientific Investigation of 1,3-Benzothiazol-6-amine dihydrochloride as a Potential Attenuator of Apoptotic Pathways
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Foreword: The deliberate and programmed elimination of cells, known as apoptosis, is a fundamental process crucial for tissue homeostasis and development. However, its dysregulation, particularly excessive apoptosis, is a key pathological feature in a range of debilitating conditions, including neurodegenerative diseases like Parkinson's and Alzheimer's, as well as acute ischemic injuries seen in stroke and myocardial infarction.[1][2][3][4] Consequently, the development of therapeutic agents that can attenuate or inhibit apoptotic pathways represents a significant area of unmet medical need.[3][5]
The benzothiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[6] This guide focuses on 1,3-Benzothiazol-6-amine dihydrochloride , a specific derivative whose biological effects, particularly concerning apoptosis, remain uncharacterized in publicly available literature. The absence of data presents not a barrier, but an opportunity for novel discovery.
This document serves as a comprehensive technical guide for researchers and drug development professionals. It is not a report on the known effects of this compound, but rather a rigorous, field-proven framework for its systematic investigation as a potential anti-apoptotic agent. We will proceed from foundational compound handling to a multi-tiered experimental workflow designed to assess its efficacy and elucidate its potential mechanism of action.
Part 1: Compound Profile and Preparation for In Vitro Screening
Before any biological assessment, it is critical to understand the fundamental properties of the test article and establish a reproducible preparation protocol.
Chemical Identity
-
Compound Name: 1,3-Benzothiazol-6-amine dihydrochloride
-
Synonym: (S)-4,5,6,7-tetrahydrobenzo[d]thiazol-6-amine dihydrochloride[7]
-
Chemical Formula: C₇H₁₂Cl₂N₂S[8]
Protocol 1: Preparation of Stock Solution
Causality: A high-concentration, stable stock solution is essential for accurate and repeatable dilutions in cell culture media. Dimethyl sulfoxide (DMSO) is a common solvent for organic molecules, but its concentration in the final culture medium must be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.
-
Preparation: In a sterile environment (e.g., a laminar flow hood), accurately weigh 5 mg of 1,3-Benzothiazol-6-amine dihydrochloride powder.
-
Solubilization: Dissolve the powder in high-purity, sterile DMSO to a final concentration of 10 mM. For 5 mg of the compound (MW = 227.16 g/mol ), this would require approximately 2.20 mL of DMSO.
-
Vortexing: Vortex the solution thoroughly until the compound is completely dissolved. A brief sonication may be used if necessary.
-
Aliquoting & Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile polypropylene microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C, protected from light. Avoid repeated freeze-thaw cycles, which can lead to compound degradation.
Part 2: A Validated Workflow for Assessing Anti-Apoptotic Efficacy
This section outlines a logical, multi-step experimental plan to determine if 1,3-Benzothiazol-6-amine dihydrochloride can protect cells from a pro-apoptotic stimulus.
Step 1: Determining the Non-Toxic Working Concentration
Causality: It is imperative to distinguish between a specific anti-apoptotic effect and general cytotoxicity. A compound that kills cells cannot be evaluated for its ability to save them from a different death stimulus. The MTT assay measures mitochondrial reductase activity, a proxy for cell viability.
Protocol 2: MTT Cell Viability Assay
-
Cell Seeding: Seed a suitable cell line (e.g., SH-SY5Y neuroblastoma or H9c2 cardiomyocytes) into a 96-well plate at a density of 10,000 cells/well and allow them to adhere for 24 hours.
-
Compound Dilution: Prepare a serial dilution of 1,3-Benzothiazol-6-amine dihydrochloride in culture medium, ranging from a high concentration (e.g., 100 µM) to a low concentration (e.g., 0.1 µM). Include a vehicle control (medium with the same percentage of DMSO).
-
Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Incubate for 24-48 hours.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
| Concentration (µM) | Absorbance (570 nm) | % Viability (Relative to Vehicle) |
| Vehicle (0) | 1.25 | 100% |
| 0.1 | 1.23 | 98.4% |
| 1.0 | 1.26 | 100.8% |
| 10.0 | 1.19 | 95.2% |
| 50.0 | 0.88 | 70.4% |
| 100.0 | 0.45 | 36.0% |
Interpretation: Select the highest concentrations that show minimal cytotoxicity (e.g., >90% viability) for subsequent experiments.
Step 2: Establishing a Robust Apoptotic Model
Causality: To test if a compound can inhibit apoptosis, one must first reliably induce it. Staurosporine is a potent, broad-spectrum protein kinase inhibitor that reliably induces the intrinsic (mitochondrial) pathway of apoptosis in a wide variety of cell types.
Protocol 3: Induction of Apoptosis
-
Cell Seeding: Seed cells in appropriate culture plates (e.g., 6-well plates for protein analysis, 96-well plates for activity assays).
-
Pre-treatment: Treat the cells with the selected non-toxic concentrations of 1,3-Benzothiazol-6-amine dihydrochloride (or vehicle control) for 1-2 hours.
-
Apoptotic Challenge: Add a pro-apoptotic stimulus. For example, add staurosporine to a final concentration of 1 µM.
-
Incubation: Incubate the cells for a predetermined time sufficient to induce apoptosis (e.g., 4-6 hours for caspase activity, 12-24 hours for protein expression changes).
-
Harvesting: Harvest the cells for downstream analysis (cell lysates for Western blot or caspase assays).
Step 3: Quantifying the Attenuation of Apoptosis
This step employs specific assays to measure the biochemical and molecular hallmarks of apoptosis, providing quantitative data on the compound's efficacy.
A. Caspase-3/7 Activity Assay
Causality: Caspases-3 and -7 are the primary "executioner" caspases. Their enzymatic activity is a definitive and quantifiable marker of apoptosis. A reduction in their activity in the presence of the compound would be strong evidence of an anti-apoptotic effect.
Protocol 4: Fluorometric Caspase-3/7 Assay
-
Experimental Groups: Set up groups in a 96-well plate: (1) Vehicle Control, (2) Staurosporine alone, (3) Compound alone, (4) Compound + Staurosporine.
-
Treatment: Perform the treatment as described in Protocol 3.
-
Lysis and Substrate Addition: After incubation, add a commercially available Caspase-Glo® 3/7 reagent, which lyses the cells and contains a pro-luminescent caspase-3/7 substrate.
-
Incubation: Incubate at room temperature for 1-2 hours as per the manufacturer's instructions to allow for caspase cleavage of the substrate and generation of a luminescent signal.
-
Measurement: Read the luminescence on a plate reader.
-
Data Analysis: Normalize the signal to the number of cells or total protein concentration. Express the results as a fold change relative to the vehicle control.
| Treatment Group | Luminescence (RLU) | Fold Change vs. Control | % Inhibition of Staurosporine Effect |
| Vehicle Control | 1,500 | 1.0 | N/A |
| Staurosporine (1 µM) | 15,000 | 10.0 | 0% |
| Compound (10 µM) | 1,650 | 1.1 | N/A |
| Staurosporine + Compound | 4,500 | 3.0 | 77.8% |
B. Western Blot Analysis of Bcl-2 Family Proteins
Causality: The intrinsic apoptotic pathway is tightly regulated by the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. A high Bcl-2 to Bax ratio promotes cell survival. An effective anti-apoptotic compound acting on this pathway would be expected to increase this ratio, either by upregulating Bcl-2 or downregulating Bax.
Protocol 5: Western Blotting for Bcl-2 and Bax
-
Protein Extraction: Lyse cells treated as in Protocol 3 with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate the proteins by size via electrophoresis.
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in TBST for 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for Bcl-2, Bax, and a loading control (e.g., β-actin or GAPDH).
-
Washing: Wash the membrane 3 times with TBST.
-
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.
-
Densitometry: Quantify the band intensity and normalize the expression of Bcl-2 and Bax to the loading control. Calculate the Bcl-2/Bax ratio.
| Treatment Group | Normalized Bcl-2 Level | Normalized Bax Level | Bcl-2/Bax Ratio |
| Vehicle Control | 1.0 | 1.0 | 1.0 |
| Staurosporine (1 µM) | 0.4 | 2.5 | 0.16 |
| Staurosporine + Compound | 0.9 | 1.2 | 0.75 |
Part 3: Elucidating the Mechanism of Action
The data gathered from the screening workflow allows for the formulation of a hypothesis regarding the compound's mechanism. The two primary apoptotic pathways offer distinct targets for intervention.
Mechanistic Interpretation:
-
If 1,3-Benzothiazol-6-amine dihydrochloride significantly increases the Bcl-2/Bax ratio and inhibits caspase-3/7 activity in a staurosporine-induced model, it strongly suggests the compound acts on the intrinsic mitochondrial pathway . It may function as a "Bcl-2 mimetic" or inhibit the pro-apoptotic activity of Bax.
-
If the compound shows protective effects against TNF-α-induced apoptosis (which primarily activates the extrinsic pathway) but has a lesser effect on the Bcl-2/Bax ratio, it might be interfering with components of the death-inducing signaling complex (DISC) or the activation of Caspase-8.
Conclusion and Future Directions
This guide provides a robust, hypothesis-driven framework for the initial characterization of 1,3-Benzothiazol-6-amine dihydrochloride as a potential modulator of apoptosis. By systematically determining its non-toxic dose range and then challenging cells with a known apoptotic inducer, researchers can obtain clear, quantifiable data on its efficacy using caspase activity assays and Western blotting.
Positive results from this workflow would provide a strong rationale for more advanced studies, including:
-
Pathway-Specific Induction: Using more specific inducers to confirm its action on the intrinsic vs. extrinsic pathway.
-
In Vivo Efficacy: Testing the compound in animal models of diseases where apoptosis is pathogenic, such as cerebral ischemia or drug-induced neurotoxicity.
-
Target Identification: Employing techniques like thermal shift assays or affinity chromatography to identify its direct protein binding partners within the apoptotic machinery.
The exploration of novel chemical matter like 1,3-Benzothiazol-6-amine dihydrochloride is fundamental to advancing therapeutics. This structured approach ensures that such explorations are conducted with scientific rigor, maximizing the potential for meaningful discovery.
References
- Favaloro, B., Allocati, N., Graziano, V., Di Ilio, C., & De Laurenzi, V. (2012). Role of apoptosis in disease. Aging (Albany NY), 4(5), 330–349.
- López-Guerra, M., & Eastman, A. (2025). Targeting the inhibitors of apoptosis proteins (IAPs) to combat drug resistance in cancers. Biochemical Pharmacology.
- Robertson, G. S. (2000). Neuroprotection by the inhibition of apoptosis.
- Daemen, M. A., van't Veer, C., Denecker, G., Heemskerk, V. H., Wolfs, T. G., Clauss, M., van der Poll, T., & Buurman, W. A. (1999). Inhibition of apoptosis induced by ischemia-reperfusion prevents inflammation.
- ResearchGate. (2025). Apoptosis and Caspases in Neurodegenerative Diseases: A Review of Upstream and Downstream Antiapoptotic Therapeutic Options. Request PDF.
- Yaoita, H., Ogawa, K., Maehara, K., & Maruyama, Y. (1998). Attenuation of Ischemia/Reperfusion Injury in Rats by a Caspase Inhibitor.
- Hartmann, A., Hunot, S., Michel, P. P., Muriel, M. P., Vyas, S., Faucheux, B. A., Mouatt-Prigent, A., Turmel, H., Srinivasan, A., Ruberg, M., Evan, G. I., Agid, Y., & Hirsch, E. C. (2000). Caspase-3: A vulnerability factor and final effector in apoptotic death of dopaminergic neurons in Parkinson's disease. Proceedings of the National Academy of Sciences, 97(6), 2875–2880.
- Patsnap Synapse. (2024). What are cIAP1/cIAP2 inhibitors and how do they work?.
- Rai, S. N., Singh, P., Singh, B. K., & Singh, M. P. (2024). Insights on aspects of apoptosis in neurodegenerative disorders: a comprehensive review. Molecular and Cellular Biochemistry.
- Direct MS. (n.d.).
- LaCasse, E. C., Mahoney, D. J., Cheung, H. H., Plenchette, S., Baird, S., & Korneluk, R. G. (2008). IAP-targeted therapies for cancer. Oncogene, 27(48), 6252–6275.
- Festjens, N., Kalai, M., & Vandenabeele, P. (2003). IAPs: a family of proteins with a dual role in apoptosis and inflammation. Cellular and Molecular Life Sciences, 60(6), 1133–1141.
- Vucic, D., & Fairbrother, W. J. (2007). The inhibitor of apoptosis proteins as therapeutic targets in cancer. Current Cancer Drug Targets, 7(8), 785–800.
- Fulda, S. (2014). Smac Mimetics as IAP Antagonists in Cancer Therapy. Biochimica et Biophysica Acta (BBA) - Molecular Cell Research, 1843(11), 2634–2639.
- American Elements. (n.d.). (6S)-4,5,6,7-tetrahydro-1,3-benzothiazol-6-amine dihydrochloride.
- Spandidos Publications. (2025).
- Merck. (n.d.). (6S)-4,5,6,7-tetrahydro-1,3-benzothiazol-6-amine dihydrochloride.
- American Elements. (n.d.). Benzothiazoles.
- BLDpharm. (n.d.). 1955518-29-2|4,5,6,7-Tetrahydro-1,3-benzothiazol-6-amine dihydrochloride.
- BLDpharm. (n.d.). 533-30-2|6-Aminobenzothiazole.
- Wikipedia. (n.d.). Benzothiazole.
- Sigma-Aldrich. (n.d.). 1,3-Benzothiazol-5-amine | 1123-93-9.
- International Journal of Research in Pharmaceutical and Chemical Sciences. (n.d.).
- PubChem. (n.d.). 2-(Methylsulfanyl)-1,3-benzothiazol-6-amine.
Sources
- 1. Neuroprotection by the inhibition of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Apoptosis and its Role in Parkinson’s Disease - Parkinson’s Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Insights on aspects of apoptosis in neurodegenerative disorders: a comprehensive review [explorationpub.com]
- 5. Inhibition of apoptosis induced by ischemia-reperfusion prevents inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzothiazole - Wikipedia [en.wikipedia.org]
- 7. (6S)-4,5,6,7-tetrahydro-1,3-benzothiazol-6-amine dihydrochloride | 1909295-03-9 [sigmaaldrich.com]
- 8. americanelements.com [americanelements.com]
1,3-Benzothiazol-6-amine Dihydrochloride in Amyotrophic Lateral Sclerosis (ALS) Research: A Technical Guide
A Senior Application Scientist's Perspective on Leveraging a Key Chemical Scaffold for Neuroprotective Drug Discovery
Abstract
Amyotrophic Lateral Sclerosis (ALS) is a relentless neurodegenerative disease characterized by the progressive loss of motor neurons, for which therapeutic options remain profoundly limited.[1][2] The benzothiazole scaffold has emerged as a privileged structure in neuropharmacology, most notably as the core of Riluzole, the first FDA-approved drug to offer a modest survival benefit in ALS.[3][4] This technical guide provides an in-depth examination of 1,3-Benzothiazol-6-amine dihydrochloride, a critical structural analog and synthetic precursor to Riluzole. We will dissect its relevance to ALS research, focusing on the mechanistic rationale centered on mitigating glutamate excitotoxicity. This document serves as a resource for researchers and drug development professionals, offering detailed experimental workflows, from initial in vitro neuroprotection assays to preclinical evaluation in established in vivo models, to facilitate the exploration of novel benzothiazole-based therapeutics for ALS.
Section 1: The Pathogenic Landscape of ALS: A Rationale for Intervention
ALS is a fatal disorder defined by the degeneration of motor neurons in the brain and spinal cord, leading to progressive muscle atrophy, paralysis, and ultimately, respiratory failure.[1] While 5-10% of cases are familial (FALS), the vast majority are sporadic (SALS), with a complex, multifactorial etiology.[1] Despite diverse genetic underpinnings in FALS (e.g., mutations in SOD1, TARDBP, FUS, and C9orf72), a convergence of downstream pathological mechanisms is widely accepted to drive neurodegeneration in both forms of the disease.[1][2][5]
Key among these is glutamate-mediated excitotoxicity .[6][7] This process involves the excessive activation of glutamate receptors on motor neurons, leading to a massive influx of calcium ions.[7][8] This ionic dysregulation triggers a cascade of detrimental intracellular events, including mitochondrial dysfunction, increased production of reactive oxygen species (ROS), and activation of apoptotic pathways, culminating in neuronal death.[9][10] The modest clinical success of Riluzole, which acts by inhibiting glutamate release, provides a crucial validation for targeting this pathway.[5][6][7][11]
Section 2: The Benzothiazole Scaffold: A Foundation for Neuroprotective Agents
The 1,3-benzothiazole ring system is a versatile heterocyclic scaffold that has demonstrated a wide array of biological activities, including neuroprotective, antioxidant, and enzyme inhibitory properties.[12][13][14] Its significance in the context of ALS is cemented by its presence in Riluzole (2-amino-6-(trifluoromethoxy)benzothiazole).[3][4]
1,3-Benzothiazol-6-amine , the focus of this guide, is a key synthetic intermediate in the production of Riluzole and its analogs.[3][15][16] While not a therapeutic agent itself, its structure represents the core pharmacophore. Studying this and related simple benzothiazoles allows researchers to:
-
Establish structure-activity relationships (SAR) for neuroprotection.
-
Develop novel derivatives with improved potency, selectivity, and pharmacokinetic profiles.
-
Probe the specific molecular interactions required for mitigating excitotoxic neuronal injury.
Research into a broad series of Riluzole analogs has shown that substituents at the 6-position of the benzothiazole ring are critical for potent "antiglutamate" activity in vivo.[17][18] This highlights the importance of the 1,3-Benzothiazol-6-amine backbone as a foundational template for medicinal chemistry efforts.
Section 3: Mechanistic Insights: Targeting Glutamate Excitotoxicity
The neuroprotective effects of Riluzole and, by extension, the therapeutic hypothesis for novel benzothiazole derivatives, are primarily attributed to the modulation of glutamatergic neurotransmission.[5][17] The proposed mechanisms offer multiple avenues for investigation when evaluating compounds derived from 1,3-Benzothiazol-6-amine.
Primary Mechanisms of Action:
-
Inhibition of Presynaptic Glutamate Release: The leading hypothesis is that these compounds reduce the release of glutamate from presynaptic terminals, thereby decreasing the over-stimulation of postsynaptic neurons.[5] This is thought to occur through the inactivation of voltage-gated sodium channels.[5]
-
Postsynaptic Receptor Modulation: While not acting as direct competitive antagonists at NMDA or AMPA receptors, some effects may be mediated through indirect modulation of these postsynaptic glutamate receptors.[17]
-
Potentiation of Glutamate Uptake: There is some evidence to suggest that Riluzole may enhance the activity of glutamate transporters, which are responsible for clearing glutamate from the synaptic cleft.[19]
This cascade ultimately prevents the downstream consequences of calcium overload, such as oxidative stress and mitochondrial-mediated apoptosis.
Figure 1. Proposed mechanism of neuroprotection by benzothiazole derivatives in ALS.
Section 4: A Technical Workflow for Preclinical Evaluation
Evaluating a novel compound derived from 1,3-Benzothiazol-6-amine requires a systematic, multi-tiered approach, progressing from cell-based assays to complex animal models. This ensures a thorough characterization of its neuroprotective potential and mechanism of action.
Sources
- 1. Preclinical Models to Support Newly Approved Therapy for ALS: The SOD1 Rat | Taconic Biosciences [taconic.com]
- 2. New developments in pre-clinical models of ALS to guide translation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. "BIOLOGICAL EFFECTS OF BENZOTHIAZOLE DERIVATIVES: ALS CELLS AND THE EFF" by Alexandria White, Destini Thornton et al. [digitalcommons.gaacademy.org]
- 5. How do different drug classes work in treating Amyotrophic Lateral Sclerosis? [synapse.patsnap.com]
- 6. benthamdirect.com [benthamdirect.com]
- 7. Glutamate, excitotoxicity and amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. profiles.wustl.edu [profiles.wustl.edu]
- 10. Scholars@Duke publication: Revisiting Glutamate Excitotoxicity in Amyotrophic Lateral Sclerosis and Age-Related Neurodegeneration. [scholars.duke.edu]
- 11. Mechanisms of ALS Medications | ALS Network [alsnetwork.org]
- 12. ijprems.com [ijprems.com]
- 13. benthamdirect.com [benthamdirect.com]
- 14. mdpi.com [mdpi.com]
- 15. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. EP2284161A1 - Process for the preparation of riluzole - Google Patents [patents.google.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Riluzole series. Synthesis and in vivo "antiglutamate" activity of 6-substituted-2-benzothiazolamines and 3-substituted-2-imino-benzothiazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A Review of the Neural Mechanisms of Action and Clinical Efficiency of Riluzole in Treating Amyotrophic Lateral Sclerosis: What have we Learned in the Last Decade? - PMC [pmc.ncbi.nlm.nih.gov]
The Antitumor Potential of 1,3-Benzothiazol-6-amine: A Technical Guide to a Privileged Scaffold in Oncology Drug Discovery
Abstract: The 1,3-benzothiazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1][2] This technical guide provides an in-depth exploration of 1,3-Benzothiazol-6-amine and its derivatives, with a specific focus on their significant antitumor potential. While the parent compound serves as a critical building block, its derivatization, particularly at the 2- and 6-positions, has yielded some of the most potent and selective anticancer agents in preclinical development.[3][4] We will dissect the core mechanisms of action, from the modulation of critical oncogenic signaling pathways to the induction of apoptosis. This whitepaper offers researchers, scientists, and drug development professionals a comprehensive overview, complete with detailed experimental protocols, data interpretation strategies, and insights into the structure-activity relationships that drive the efficacy of this promising class of compounds.
Part 1: The Benzothiazole Scaffold in Oncology
Introduction to Benzothiazoles as Anticancer Agents
Benzothiazole is a bicyclic heterocyclic compound formed by the fusion of a benzene ring and a thiazole ring.[1] This structural motif is found in numerous natural and synthetic molecules that exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][5][6] In oncology, the benzothiazole scaffold has become a focal point for drug discovery due to the remarkable potency and selectivity exhibited by some of its derivatives against various cancer cell lines, including those of the breast, colon, lung, and kidney.[1][3]
The Strategic Importance of the 6-Amino Functional Group
The 1,3-Benzothiazol-6-amine structure is of particular interest not as a standalone therapeutic, but as a versatile chemical intermediate. The amine group at the 6-position serves as a crucial synthetic "handle." This nucleophilic site allows for a wide array of chemical modifications, such as acylation, sulfonylation, and alkylation, enabling the systematic development of compound libraries.[7][8] This derivatization is essential for tuning the molecule's pharmacological properties, including target specificity, potency, and pharmacokinetic profile. The clinical development of compounds like Dexpramipexole, which features a diamine structure at the 6-position, underscores the therapeutic importance of this substitution site.[9]
Key Derivatives and Their Targeted Cancers
The true therapeutic potential is unlocked in the derivatives. Notably, the 2-arylbenzothiazoles have emerged as a highly promising class of anticancer agents.[4] For instance, 2-(4-aminophenyl)benzothiazoles have demonstrated exceptional potency and selective cytotoxicity against breast, ovarian, colon, and renal cancer cell lines, often with GI50 (50% growth inhibition) values in the nanomolar range.[3] The mechanism is often linked to the Aryl Hydrocarbon Receptor (AHR) pathway, leading to selective metabolic activation and DNA damage in sensitive cancer cells.[10][11]
Part 2: Core Mechanisms of Antitumor Activity
The anticancer effects of benzothiazole derivatives are multifactorial, often involving the simultaneous disruption of several key cellular processes required for tumor growth and survival.
Modulation of Critical Signaling Pathways
Many cancers are characterized by the aberrant activation of pro-survival signaling pathways. Benzothiazole derivatives have been shown to effectively inhibit these cascades.[12]
-
PI3K/Akt/mTOR Pathway Inhibition: The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Its dysregulation is a hallmark of many human cancers. Specific benzothiazole derivatives have been identified as potent inhibitors of this pathway, leading to the suppression of downstream signaling and induction of apoptosis.[12][13] A novel derivative, PB11, was shown to down-regulate PI3K and AKT levels, confirming this mechanism.[13]
-
STAT3 Signaling Disruption: Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that, when constitutively activated, promotes tumor cell proliferation and survival. Benzothiazoles have been developed as effective inhibitors of the STAT3 signaling pathway.[12]
-
Aryl Hydrocarbon Receptor (AHR) Agonism: Certain 2-arylbenzothiazoles function as ligands for the AHR.[10] Upon binding, they induce the expression of cytochrome P450 enzymes (like CYP1A1), which metabolize the benzothiazole into a reactive species. This species can form DNA adducts, leading to DNA damage, cell cycle arrest, and ultimately, apoptosis in susceptible cancer cells. This provides a mechanism for tumor-selective activity.[10][11]
Induction of Programmed Cell Death (Apoptosis)
A primary goal of chemotherapy is to selectively induce apoptosis in cancer cells. Benzothiazole derivatives achieve this through multiple mechanisms.[14] Treatment with these compounds often leads to the loss of mitochondrial membrane potential, the release of cytochrome c from the mitochondria into the cytoplasm, and the subsequent activation of the caspase cascade (caspase-9 and caspase-3), culminating in cell death.[13][14] Studies have shown that benzothiazoles can induce apoptosis in a variety of cancer cell lines, including those from hepatocellular carcinoma, cervical cancer, and glioblastoma.[13][14]
Part 3: Synthetic and Experimental Workflows
The translation of a chemical scaffold into a viable drug candidate requires robust synthetic methods and rigorous biological evaluation.
General Synthesis of Bioactive Benzothiazole Derivatives
A common and effective method for synthesizing the 2-aminobenzothiazole core involves the reaction of a substituted aniline with a thiocyanate salt in the presence of a halogen, typically bromine, in an acidic solvent like glacial acetic acid.[15] The resulting 2-amino-6-substituted benzothiazole can then be further modified to produce a diverse library of compounds for screening.
Protocol: Synthesis of N-Substituted-1,3-benzothiazol-2-amine
This protocol is adapted from established methodologies and serves as a foundational procedure for creating the benzothiazole core.[15]
-
Reaction Setup: Dissolve the substituted aniline (0.01 mol) and potassium thiocyanate (0.01 mol) in glacial acetic acid in a flask. Cool the mixture in an ice bath to below 10°C with continuous stirring.
-
Bromination: Add a solution of bromine (0.01 mol) in glacial acetic acid dropwise to the cooled mixture. The key is to maintain the temperature below 10°C to control the reaction rate and prevent side product formation.
-
Reaction: Continue stirring for an additional 2-4 hours at low temperature. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: The hydrochloride salt of the product will often precipitate. Filter the solid, wash it with cold acetic acid, and dry.
-
Neutralization: Dissolve the collected salt in hot water and neutralize with an aqueous ammonia solution (e.g., 25%) until the free base precipitates.
-
Purification: Filter the precipitate, wash thoroughly with water, and dry. Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified N-substituted-1,3-benzothiazol-2-amine.
Protocol: MTT Assay for Cytotoxicity Screening
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and cytotoxicity.[3]
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well. Allow them to adhere and grow for 24 hours in a 37°C, 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the synthesized benzothiazole derivatives in the appropriate cell culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include vehicle-only (e.g., DMSO) controls.
-
Incubation: Incubate the plates for 48-72 hours. The duration is critical; it must be long enough for the compound to exert its effect but not so long that control cells become over-confluent.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 (concentration required to inhibit growth by 50%).
Protocol: In Vivo Murine Xenograft Tumor Model
In vivo models are crucial for validating the antitumor efficacy observed in vitro.[16][17]
-
Animal Acclimatization: Use immunodeficient mice (e.g., athymic nude or SCID mice) to prevent rejection of human tumor cells. Allow mice to acclimate for at least one week.
-
Tumor Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10^6 cells in Matrigel/PBS) into the flank of each mouse.
-
Tumor Growth: Monitor the mice regularly until tumors reach a palpable, measurable volume (e.g., 100-150 mm³).
-
Randomization and Treatment: Randomize mice into treatment and control groups. Administer the benzothiazole compound (formulated in a suitable vehicle) via an appropriate route (e.g., intraperitoneal injection, oral gavage) according to a predetermined schedule (e.g., daily for 21 days). The control group receives the vehicle only.
-
Monitoring: Measure tumor dimensions with calipers and body weight 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²)/2.
-
Endpoint: The study concludes when tumors in the control group reach a predetermined maximum size, or at the end of the treatment period. Euthanize the mice, and excise the tumors for weighing and further analysis (e.g., histology, Western blot).
-
Efficacy Calculation: Efficacy is often expressed as the T/C ratio (mean tumor volume of Treated group / mean tumor volume of Control group) as a percentage. A lower T/C% indicates higher antitumor activity.
Part 4: Data Interpretation and Future Directions
Structure-Activity Relationship (SAR) Insights
Systematic analysis of bioactivity data across a library of derivatives allows for the elucidation of SAR. For benzothiazoles, key insights include:
-
Substitution at C2: The introduction of an aryl group at the C2 position is often critical for high potency, especially against breast cancer cell lines.[3][17]
-
Substitution on the 2-Aryl Ring: The nature and position of substituents on the C2-phenyl ring significantly impact activity. For example, amino or methyl groups at specific positions can enhance potency.[3][16]
-
Substitution at C6: Modifications at the 6-position, often starting from the 6-amino group, are crucial for modulating physical properties and can contribute to overall efficacy.[16]
Tabular Summary of Bioactivity Data
The following table summarizes the cytotoxic activity of representative benzothiazole derivatives against various cancer cell lines, demonstrating the potent nature of this scaffold.
| Compound Class | Cancer Cell Line | Bioactivity (IC50 / GI50) | Reference |
| 2-Substituted Benzothiazole (A) | HepG2 (Liver) | 38.54 µM (48h) | [14] |
| 2-Substituted Benzothiazole (B) | HepG2 (Liver) | 29.63 µM (48h) | [14] |
| 2-Substituted Naphthoquinone (36) | L1210 (Leukemia) | Comparable to Adriamycin | [16] |
| 2-Substituted Naphthoquinone (36) | SNU-1 (Gastric) | Better than Adriamycin | [16] |
| Novel Derivative (PB11) | U87 (Glioblastoma) | < 50 nM | [13] |
| Novel Derivative (PB11) | HeLa (Cervical) | < 50 nM | [13] |
Challenges and Future Perspectives
While the preclinical data for benzothiazole derivatives are compelling, the path to clinical application involves overcoming several hurdles. Key challenges include optimizing ADME (Absorption, Distribution, Metabolism, and Excretion) properties, managing potential off-target toxicities, and identifying predictive biomarkers to select patient populations most likely to respond.
Future research will likely focus on developing next-generation derivatives with improved kinase selectivity, formulating them into novel drug delivery systems (e.g., nanoparticles) to enhance tumor targeting, and exploring their use in combination therapies with existing anticancer agents to overcome drug resistance. The versatility of the 1,3-Benzothiazol-6-amine scaffold ensures it will remain a valuable platform for the discovery of innovative oncology therapeutics.
References
- SEKAR, V., et al.
- Benzothiazole deriv
- Mechanism of Action of Benzothiazole Hydrochloride Deriv
- Synthesis and Pharmacological Activities of Benzothiazole Derivatives.
- Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. Der Pharma Chemica.
- Synthesis of New Benzothiazole Derivatives and Evaluation of Cytotoxicity.
- CLINICAL EFFICACY OF BENZOTHIAZOLE IN ANTITUMOR ACTIVITY: A RECENT TRENDS.
- Synthesis, in silico and Pharmacological Activity of 1, 3-Benzothiazol Derivatives.
- Mechanism of action of benzothiazoles.
- Chung, Y.S., et al. (2004). Synthesis and evaluation of antitumor activity of 2- and 6-[(1,3-benzothiazol-2-yl)
- Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hep
- Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. MDPI.
- SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME 1, 3- BENZTHIAZOLES DERIV
- Khan, A., et al. (2026). Synthesis of new benzothiazole derivatives with in-depth In-vitro, In-vivo anti-oxidant, anti-inflammatory and anti-ulcer activities. PLOS One.
- Synthesis and evaluation of novel benzothiazole derivatives against human cervical cancer cell lines. SciSpace.
- Synthesis and in vivo diuretic activity of some new benzothiazole sulfonamides. Taylor & Francis.
- Synthesis, in vitro and structural aspects of benzothiazole analogs as anti-oxidants and potential neuroprotective agents. PubMed.
- Benzothiazole-derived Compound with Antitumor Activıiy: Molecular Structure Determination Using Density Functional Theory (Dft) Method.
- Synthetic strategies towards benzothiazole-based compounds of therapeutic potency. RSC Publishing.
- The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling P
- Molecular docking and In-Silico pharmacokinetic analysis of 1,3-benzothiazole-2-amine deriv
Sources
- 1. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijper.org [ijper.org]
- 3. asianpubs.org [asianpubs.org]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of new benzothiazole derivatives with in-depth In-vitro, In-vivo anti-oxidant, anti-inflammatory and anti-ulcer activities | PLOS One [journals.plos.org]
- 6. Molecular docking and In-Silico pharmacokinetic analysis of 1,3-benzothiazole-2-amine derivatives as anticonvulsants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03993B [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. proteobiojournal.com [proteobiojournal.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ijrpc.com [ijrpc.com]
- 16. Synthesis and evaluation of antitumor activity of 2- and 6-[(1,3-benzothiazol-2-yl)aminomethyl]-5,8-dimethoxy-1,4-naphthoquinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. scispace.com [scispace.com]
Technical Guide: Antimicrobial and Anti-inflammatory Properties of Benzothiazole Scaffolds
[1]
Executive Summary: The Privileged Scaffold Status
In the landscape of heterocyclic medicinal chemistry, the benzothiazole scaffold (benzo[d]thiazole) stands as a "privileged structure"—a molecular framework capable of providing ligands for diverse biological targets. Its pharmacophore comprises a benzene ring fused to a thiazole ring at the 4,5-positions, creating a planar, bicyclic system with high electron delocalization.
This guide analyzes the dual-therapeutic potential of benzothiazoles, specifically their capacity to act as both antimicrobial agents (targeting DNA gyrase and CYP450) and anti-inflammatory agents (inhibiting COX-2 and pro-inflammatory cytokines). We explore the Structure-Activity Relationships (SAR) that drive these activities and provide validated protocols for their synthesis and evaluation.
Chemical Architecture & SAR Logic
The biological efficacy of benzothiazole derivatives is strictly governed by substitution patterns. The core scaffold serves as a rigid linker that orients functional groups into specific binding pockets of target enzymes.
The Critical Vectors of Modification
-
Position 2 (C-2): This is the most metabolically active site. Substitution here with aryl, heteroaryl, or amide linkers determines the primary pharmacological class (antimicrobial vs. antitumor).
-
Position 6 (C-6): Modulation at this position significantly alters lipophilicity and electronic distribution. Electron-withdrawing groups (EWGs) here often enhance potency.
Table 1: SAR Summary for Dual-Activity Optimization
| Position | Substituent Type | Effect on Antimicrobial Activity | Effect on Anti-inflammatory Activity | Mechanistic Rationale |
| C-2 | Aryl / Heteroaryl | High Increase | High Increase | Facilitates |
| C-2 | Hydrazone/Schiff Base | Moderate Increase | Moderate Increase | Provides H-bond donors/acceptors for tighter binding affinity. |
| C-6 | Halogens (-F, -Cl) | High Increase | Moderate Increase | Increases metabolic stability and lipophilicity (logP) for membrane penetration. |
| C-6 | Nitro (-NO | High Increase | Low/Neutral | Strong EWG enhances electrophilicity, aiding interaction with nucleophilic enzyme centers. |
| C-6 | Sulfonamide (-SO | Neutral | High Increase | Classic pharmacophore for COX-2 selectivity (mimics Celecoxib). |
Visualization of SAR Logic
The following diagram maps the structural logic required to engineer a dual-acting benzothiazole derivative.
Figure 1: Strategic modification vectors on the benzothiazole scaffold for optimizing pharmacological profiles.
Mechanistic Pathways
To develop a dual-acting drug, one must understand the distinct yet overlapping pathways these molecules modulate.
Antimicrobial Mechanism
Benzothiazoles exhibit bactericidal activity primarily by inhibiting DNA Gyrase (Topoisomerase II) .
-
Action: They stabilize the DNA-enzyme cleavage complex, preventing DNA religation. This leads to the accumulation of double-strand breaks and cell death.
-
Fungal Target: In fungi, they inhibit CYP450 14
-demethylase , disrupting ergosterol biosynthesis and compromising cell membrane integrity [1].
Anti-inflammatory Mechanism
The anti-inflammatory efficacy mimics NSAIDs but often with improved selectivity.
-
COX Inhibition: Benzothiazoles bind to the cyclooxygenase active site.[1] 2-aryl derivatives can fit into the hydrophobic pocket of COX-2, reducing the synthesis of Prostaglandin E2 (PGE2), a key mediator of inflammation and pain [2].
-
Cytokine Modulation: Recent studies indicate suppression of TNF-
and IL-6 expression via the NF- B signaling pathway [3].
Dual-Pathway Visualization
Figure 2: The dual-mechanism of action targeting both microbial replication and inflammatory mediators.
Experimental Protocols
Reliable data depends on rigorous protocols. Below are standard operating procedures (SOPs) for synthesis and validation.
Synthesis: 2-Arylbenzothiazole via Green Oxidative Cyclization
Rationale: Traditional methods using PPA (polyphosphoric acid) are harsh. This protocol uses molecular iodine as a catalyst in DMSO, promoting high yields under milder conditions [4].
Reagents:
-
2-Aminothiophenol (1.0 mmol)[2]
-
Substituted Benzaldehyde (1.0 mmol)
-
Molecular Iodine (
) (5 mol%) -
DMSO (Solvent/Oxidant)
Workflow:
-
Mixing: In a round-bottom flask, dissolve 2-aminothiophenol and the substituted benzaldehyde in 5 mL of DMSO.
-
Catalysis: Add 5 mol% of molecular iodine.
-
Reaction: Stir the mixture at 80°C for 2–4 hours. Monitor progress via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (4:1).
-
Quenching: Upon completion, cool to room temperature and pour the mixture into crushed ice containing 5% sodium thiosulfate (to quench iodine).
-
Isolation: Filter the precipitate, wash with cold water, and recrystallize from ethanol.
-
Validation: Confirm structure via
H-NMR and Mass Spectrometry.
Assay: COX-2 Inhibition Screening (In Vitro)
Rationale: To verify anti-inflammatory potential without animal testing (3R principle), a colorimetric COX inhibitor screening assay is preferred.
Materials:
-
Purified Ovine COX-2 enzyme.
-
Arachidonic acid (Substrate).
-
Colorimetric substrate (TMPD).
-
Heme cofactor.
Workflow:
-
Preparation: Reconstitute COX-2 enzyme and reagents in the assay buffer (Tris-HCl, pH 8.0).
-
Incubation: Add 10
L of the synthesized benzothiazole (dissolved in DMSO) to the reaction well. Add 10 L of COX-2 enzyme. Incubate for 10 minutes at 25°C to allow inhibitor binding. -
Initiation: Add 10
L of Heme and 10 L of Arachidonic acid/TMPD solution to initiate the reaction. -
Measurement: The peroxidase activity of COX reduces PGG2 to PGH2, oxidizing TMPD to a blue compound. Measure absorbance at 590 nm.
-
Calculation:
-
Control: Use Celecoxib (10
M) as a positive control.
Future Outlook & Challenges
While benzothiazoles are potent, challenges remain in selectivity and solubility .
-
Cytotoxicity: Some derivatives show toxicity toward healthy mammalian cells. Future SAR must focus on increasing the Therapeutic Index (TI).
-
Resistance: Bacterial resistance to DNA gyrase inhibitors is rising. Hybrid molecules (e.g., Benzothiazole-Triazole hybrids) are being explored to overcome this by acting on multiple targets simultaneously [5].[3]
References
-
Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking. RSC Advances. Available at: [Link]
-
Recent Advances in Pyrazole and Benzothiazole Derivatives as Potential Anti-Inflammatory Agents. ResearchGate. Available at: [Link]
-
Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and anti-inflammatory agents. Frontiers in Chemistry. Available at: [Link]
-
Benzothiazole synthesis - Organic Chemistry Portal. Organic Chemistry Portal. Available at: [Link]
-
Recent insights into antibacterial potential of benzothiazole derivatives. PubMed Central. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal tar ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04254B [pubs.rsc.org]
Solubility and stability of 1,3-Benzothiazol-6-amine as a dihydrochloride salt
Foreword: The Critical Role of Early Physicochemical Characterization
In the trajectory of drug development, the journey from a promising hit to a viable clinical candidate is paved with rigorous scientific evaluation. Among the most fundamental and decisive of these evaluations are the characterization of solubility and stability. These intrinsic properties govern a molecule's developability, influencing everything from its absorption and bioavailability to its formulation, shelf-life, and ultimately, its safety and efficacy.
This guide focuses on 1,3-Benzothiazol-6-amine, a scaffold of significant interest in medicinal chemistry, appearing in compounds with diverse therapeutic potential.[1][2] The decision to develop this molecule as a dihydrochloride salt is a common and rational strategy to enhance the aqueous solubility of a basic parent compound. However, this salt form introduces its own set of complexities regarding its behavior in solution and its long-term stability.
As a Senior Application Scientist, my objective is not merely to present protocols, but to provide a cohesive, in-depth framework for investigation. This document is designed for the bench scientist and drug development professional, blending established theory with actionable, field-proven methodologies. We will explore the "why" behind experimental choices, ensuring that the data generated is not only accurate but also contextually rich and directly applicable to critical development decisions.
Physicochemical Foundation of 1,3-Benzothiazol-6-amine Dihydrochloride
Understanding the inherent properties of the molecule is the bedrock upon which all subsequent solubility and stability studies are built. 1,3-Benzothiazol-6-amine is a dibasic compound, with two primary sites for protonation: the exocyclic amine at the 6-position and one of the nitrogen atoms within the thiazole ring. Forming a dihydrochloride salt neutralizes these basic centers, significantly altering the compound's solid-state properties and its behavior upon dissolution.
Table 1: Key Physicochemical Properties of 1,3-Benzothiazol-6-amine (Free Base)
| Property | Value | Source(s) |
|---|---|---|
| Molecular Formula | C₇H₆N₂S | [3][4] |
| Molar Mass | 150.20 g/mol | [3][4] |
| Appearance | Yellow to light brown solid | [4] |
| Melting Point | 87-91 °C | [4] |
| pKa¹ (6-amino group) | ~4-5 (Predicted) | Inferred |
| pKa² (Thiazole N) | ~1-2 (Predicted) | Inferred |
| XLogP3 | 1.3 |[3] |
The dihydrochloride salt form is expected to be a crystalline solid with a higher melting point and, critically, a significantly higher intrinsic solubility compared to the free base. The two pKa values dictate a complex pH-solubility profile; the compound will be most soluble at low pH where it exists as the fully protonated dication and will see a stepwise decrease in solubility as the pH increases past each pKa value.
Comprehensive Solubility Assessment
Solubility is not a single value but a context-dependent parameter. Distinguishing between thermodynamic and kinetic solubility is crucial, as they answer different questions relevant to different stages of development.[5][6]
-
Thermodynamic Solubility (Sₑ): The true equilibrium concentration of a compound in a solvent in contact with its most stable solid form.[5] It is the gold standard for assessing bioavailability and informing formulation development.
-
Kinetic Solubility (Sₖ): The concentration at which a compound, rapidly introduced from a high-energy state (like a DMSO stock solution), precipitates out of an aqueous medium.[7][8] It is a high-throughput measure used in early discovery to flag potential issues but often overestimates the true equilibrium solubility.[9]
Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)
This method remains the definitive reference for determining equilibrium solubility.[5] The core principle is to allow sufficient time for the system to reach equilibrium between the dissolved and solid states, including any potential solid-form conversions.[6]
Objective: To determine the equilibrium solubility of 1,3-Benzothiazol-6-amine dihydrochloride across a physiologically relevant pH range.
Methodology:
-
Preparation of Buffers: Prepare a series of buffers (e.g., pH 1.2 SGF, pH 4.5 Acetate, pH 6.8 Phosphate) to mimic various physiological environments.
-
Sample Preparation: Add an excess of the solid dihydrochloride salt to a known volume of each buffer in a glass vial. "Excess" is key; a visible amount of solid must remain at the end of the experiment to ensure saturation. A starting point is typically 2-5 mg/mL.
-
Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (e.g., 25°C for room temperature solubility or 37°C for physiological relevance) for a minimum of 24-48 hours. This extended time allows the solution to reach equilibrium and for any less stable solid forms to potentially convert to the most stable form.[5]
-
Phase Separation: After equilibration, allow the vials to stand, letting the excess solid settle. Carefully withdraw an aliquot of the supernatant. It is critical to separate the dissolved drug from the solid without disturbing the equilibrium. The gold-standard method is centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).
-
Quantification: Accurately dilute the filtered supernatant into a suitable mobile phase. Analyze the concentration using a validated HPLC-UV method against a standard curve prepared with the same compound.
-
Solid-State Analysis (Trustworthiness Check): Recover the remaining solid from the vial and analyze it using a technique like XRPD (X-ray Powder Diffraction) or DSC (Differential Scanning Calorimetry). This crucial step confirms whether the solid form remained unchanged or converted to a different polymorph, hydrate, or even the free base during the experiment. The measured solubility must be associated with a specific, known solid form.
Experimental Protocol: Kinetic Solubility (High-Throughput Method)
This assay is designed for speed and is typically used in early discovery to quickly rank compounds.[7]
Objective: To rapidly assess the concentration at which the compound precipitates from a supersaturated aqueous solution.
Methodology:
-
Stock Solution: Prepare a concentrated stock solution of the dihydrochloride salt in DMSO (e.g., 10 mM).
-
Assay Plate Preparation: In a 96-well microplate, add the desired aqueous buffer (e.g., PBS, pH 7.4).
-
Compound Addition: Using a liquid handler, rapidly add a small volume of the DMSO stock solution to the buffer-containing wells. This creates a transiently supersaturated solution.
-
Precipitation & Detection: Allow the plate to incubate for a short period (e.g., 1-2 hours) with gentle shaking. The formation of precipitate is then measured. Common detection methods include:
-
Nephelometry: Measures light scattering caused by insoluble particles.
-
UV Absorbance: The plate is filtered or centrifuged, and the concentration remaining in the supernatant is measured by UV absorbance.
-
-
Data Analysis: The kinetic solubility is reported as the concentration at which significant precipitation is observed.
Visualization: Thermodynamic Solubility Workflow
Caption: Workflow for Forced Degradation (Stability) Studies.
Representative Forced Degradation Data
Table 3: Summary of Forced Degradation Results
| Stress Condition | % Assay Loss of Parent | No. of Degradants >0.1% | Observations |
|---|---|---|---|
| 0.1 M HCl, 60°C, 24h | < 2% | 0 | Generally stable to acid hydrolysis. |
| 0.1 M NaOH, 60°C, 24h | < 2% | 0 | Generally stable to base hydrolysis. |
| 3% H₂O₂, RT, 8h | 18.5% | 3 | Significant degradation. Major degradant (DP1) at RRT 0.85. |
| Photolytic (ICH Q1B) | 8.2% | 2 | Moderate degradation in solution, minor in solid state. |
Note: Data are hypothetical and for illustrative purposes.
The results suggest that the primary degradation pathway for this molecule is oxidation. The aromatic amine is the most likely site, potentially forming N-oxide or quinone-imine type structures, which can be highly reactive.
Visualization: Potential Oxidative Degradation Pathway
Caption: Plausible Oxidative Degradation Pathway.
Synthesis, Interpretation, and Strategic Implications
The collective data from solubility and stability studies provide a roadmap for the development of 1,3-Benzothiazol-6-amine dihydrochloride.
-
Solubility Insights: The pronounced pH-dependent solubility is a critical finding. While the salt form ensures high solubility in the acidic environment of the stomach (pH 1-2), the sharp drop in solubility upon entering the higher pH of the small intestine (pH 6-7.5) poses a significant risk of precipitation. This could lead to poor and erratic absorption. This molecule would likely be classified as a Biopharmaceutics Classification System (BCS) Class II or IV candidate.
-
Strategic Action: Development of an enabling formulation, such as an amorphous solid dispersion or a lipid-based formulation, may be required to maintain solubility in the intestine and ensure adequate bioavailability.
-
-
Stability Insights: The molecule's susceptibility to oxidation is the primary stability liability. This has direct implications for manufacturing, packaging, and formulation.
-
Strategic Action:
-
Formulation: The inclusion of antioxidants in the final dosage form should be evaluated.
-
Manufacturing: Processes should be designed to minimize exposure to oxygen, potentially through nitrogen blanketing.
-
Packaging: Use of high-barrier packaging (e.g., foil-foil blisters) and inclusion of oxygen scavengers may be necessary to ensure an adequate shelf-life.
-
Analytical: The stability-indicating method developed during forced degradation is now a critical quality control tool for all future batches of the drug substance and product.
-
-
By integrating these foundational physicochemical characterizations early, development teams can proactively address a molecule's liabilities, designing robust formulations and control strategies that pave the way for a successful journey through clinical trials and to the market.
References
- MasterControl. (n.d.). ICH Q1 Stability Testing Guidelines.
- Bavishi, B. (n.d.). Q1A R2 - ICH GUIDELINES OF STABILITY TESTING. Slideshare.
- Alsenz, J., & Kansy, M. (2012). Kinetic versus thermodynamic solubility temptations and risks. Ovid.
- BioBoston Consulting. (2024, October 14). A Deep Dive into ICH Stability Guidelines (Q1A-Q1F).
- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
- YouTube. (2025, April 3). Q1A (R2) A deep dive in Stability Studies.
- European Medicines Agency. (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline.
- Cheminformatique. (2024, February 15). Kinetic solubility: Experimental and machine-learning modeling perspectives. PubMed.
- Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures.
- Brittain, H. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review.
- Benchchem. (n.d.). In-Depth Technical Guide: Solubility and Stability of 6-propyl-1,3-benzothiazol-2-amine.
- Hutchinson, I., et al. (2001, April 23). The synthesis and physico-chemical properties of 2-(4-aminophenyl)benzothiazole sulfamate salt derivatives. PubMed.
- De Wever, H., & Verachtert, H. (1997, November 1). Biodegradation and toxicity of benzothiazoles. R Discovery.
- Bajaj, S., et al. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.
- Allaoui, A., et al. (n.d.). Microbial Degradation of 2-Benzothiazole Derivatives: A Review. Request PDF.
- Abdel-Wahab, B. F., et al. (2025, October 31). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Publishing.
- Fares, M., et al. (2022, December 11). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. MDPI.
- Abdoulaye, K., et al. (2024, March 29). Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analy. Scientific Research Publishing.
- Jain, A. K., et al. (2023, October 10). Synthesis and Pharmacological Activities of Benzothiazole Derivatives. Indian Journal of Pharmaceutical Education and Research.
- Grokipedia. (n.d.). 2-Aminobenzothiazole.
- AL-Azzawi, A. M. K., & Hassan, E. A. (n.d.). Physicochemical Properties of newly synthesized benzo[d]thiazol-2-amine compounds.
- PubChem. (n.d.). 6-Aminobenzothiazole.
- Benchchem. (n.d.). An In-depth Technical Guide to 6-Aminobenzothiazole (CAS 533-30-2): Properties, Synthesis, and Biological Activities.
- Kumar, A., et al. (2025, June 6). Synthesis, in silico and Pharmacological Activity of 1, 3-Benzothiazol Derivatives.
Sources
- 1. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03993B [pubs.rsc.org]
- 2. ijper.org [ijper.org]
- 3. 6-Aminobenzothiazole | C7H6N2S | CID 68288 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. raytor.com [raytor.com]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. enamine.net [enamine.net]
- 8. Kinetic solubility: Experimental and machine-learning modeling perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ovid.com [ovid.com]
The Ascendancy of 2-Aminobenzothiazoles: A Technical Guide to Synthesis and Discovery
For Researchers, Scientists, and Drug Development Professionals
The 2-aminobenzothiazole scaffold has cemented its status as a "privileged structure" in medicinal chemistry, a molecular framework with a remarkable capacity for interacting with a diverse range of biological targets.[1][2][3] This guide offers an in-depth exploration of the synthesis of novel 2-aminobenzothiazole compounds, designed to provide both foundational knowledge and advanced insights for professionals in drug discovery and development. We will delve into detailed synthetic methodologies, from classical cyclization to modern catalytic systems, and provide practical, step-by-step protocols.
The Significance of the 2-Aminobenzothiazole Core
The unique fusion of a benzene and a thiazole ring, coupled with a reactive amino group at the 2-position, endows the 2-aminobenzothiazole moiety with a distinct set of electronic and steric properties.[1] This structural arrangement has proven to be a fertile ground for the development of therapeutic agents across a wide spectrum of diseases. Derivatives have demonstrated significant potential as anticancer, anti-inflammatory, antimicrobial, anticonvulsant, and antiviral agents.[4][5] Notably, the drug Riluzole, a 2-aminobenzothiazole derivative, is used in the treatment of amyotrophic lateral sclerosis (ALS) and has shown promise in treating a variety of human solid tumors.[2] The synthetic accessibility of this scaffold further enhances its appeal to medicinal chemists.[6]
Synthetic Strategies: From Classical to Contemporary
The construction of the 2-aminobenzothiazole core has been approached through numerous synthetic routes, which can be broadly classified into classical methods and modern, often catalytic, approaches.
Classical Synthetic Routes
One of the most established methods for synthesizing 2-aminobenzothiazoles is the Hugerschoff synthesis , which involves the reaction of an N-arylthiourea with bromine in an acidic solvent like chloroform or acetic acid.[7] This electrophilic cyclization provides a direct pathway to a variety of substituted 2-aminobenzothiazoles.
Another cornerstone of classical synthesis is the reaction of anilines with a thiocyanate salt (e.g., potassium or ammonium thiocyanate) in the presence of an oxidizing agent like bromine.[8][9] This method, however, can sometimes lead to mixtures of products, particularly with unsubstituted or certain substituted anilines.[10]
The condensation of 2-aminothiophenol with various electrophiles, such as cyanogen bromide or cyanamide, also represents a fundamental approach to the 2-aminobenzothiazole skeleton.[11]
Modern Synthetic Methodologies
Contemporary organic synthesis has introduced more efficient, versatile, and often "greener" methods for the preparation of 2-aminobenzothiazole derivatives.
Microwave-Assisted Synthesis: The use of microwave irradiation has significantly accelerated reaction times and often improved yields in the synthesis of these heterocycles.[12][13][14][15] Microwave-assisted protocols have been successfully applied to classical reactions and have also enabled the development of novel synthetic pathways, such as the copper-catalyzed reaction between 2-bromophenyl isothiocyanate and various amines.[14]
Metal-Catalyzed Cross-Coupling Reactions: Transition metal catalysis has revolutionized the synthesis of complex molecules, and 2-aminobenzothiazoles are no exception. Palladium- and copper-catalyzed reactions have been employed for the construction of the benzothiazole ring and for the subsequent derivatization of the 2-amino group.[12][16] For instance, the Ullmann condensation, a copper-catalyzed reaction, has been utilized for the synthesis of complex benzothiazole-containing fused ring systems.[17][18]
Green Chemistry Approaches: Recognizing the importance of sustainable chemical practices, researchers have developed environmentally benign methods for 2-aminobenzothiazole synthesis.[11][19][20][21] These often involve the use of non-toxic solvents (like ionic liquids or water), solvent-free conditions, and reusable catalysts.[20][22]
Comparative Overview of Synthetic Protocols
The choice of synthetic route depends on several factors, including the desired substitution pattern, substrate availability, and desired scale of the reaction. The following table summarizes key aspects of different synthetic methodologies.
| Methodology | Key Reagents | Advantages | Disadvantages |
| Hugerschoff Synthesis | N-Arylthiourea, Bromine | Well-established, good for specific substitution patterns. | Use of hazardous bromine, can have limited substrate scope. |
| Aniline & Thiocyanate | Substituted Aniline, KSCN/NH4SCN, Bromine | Readily available starting materials. | Potential for side reactions (para-thiocyanation), use of bromine.[10] |
| Microwave-Assisted Synthesis | Various (e.g., 2-bromophenyl isothiocyanate, amines) | Rapid reaction times, often higher yields, improved energy efficiency.[12][15] | Requires specialized microwave equipment. |
| Metal-Catalyzed Coupling | Aryl halides/boronic acids, amines, metal catalyst (Cu, Pd) | High efficiency, broad substrate scope, milder reaction conditions.[12][16] | Cost of metal catalysts, potential for metal contamination in the final product. |
| Green Synthesis | Varies (e.g., ionic liquids, solid-supported catalysts) | Environmentally friendly, often safer reaction conditions.[20][21] | May require optimization for specific substrates, catalyst cost. |
Experimental Protocols
The following section provides detailed, step-by-step protocols for key synthetic methods.
Protocol 1: Classical Synthesis via Electrophilic Cyclization of N-Arylthiourea (Hugerschoff Synthesis)
This protocol describes a general procedure for the synthesis of a 6-substituted 2-aminobenzothiazole.
Workflow Diagram:
Sources
- 1. iajesm.in [iajesm.in]
- 2. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benthamscience.com [benthamscience.com]
- 5. researchgate.net [researchgate.net]
- 6. Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: a review - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. facm.ucl.ac.be [facm.ucl.ac.be]
- 10. Solid-Phase Synthesis of 2-Aminobenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Recent Advances in the Application of 2‐Aminobenzothiazole to the Multicomponent Synthesis of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. scispace.com [scispace.com]
- 16. Cu( ii )-catalyzed C–N coupling of 2-aminobenzothiazoles with boronic acids at room temperature - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02979D [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Design and green synthesis of 2-(diarylalkyl)aminobenzothiazole derivatives and their dual activities as angiotensin converting enzyme inhibitors and calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. journalirjpac.com [journalirjpac.com]
- 21. researchgate.net [researchgate.net]
- 22. ijpsr.com [ijpsr.com]
Application Notes and Protocols for 1,3-Benzothiazol-6-amine dihydrochloride in Cell Culture
Introduction: The Therapeutic Potential of the Benzothiazole Scaffold
The benzothiazole ring system is a cornerstone of medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][2] 1,3-Benzothiazol-6-amine, in its dihydrochloride salt form to enhance aqueous solubility and stability, is a key intermediate and a pharmacologically relevant molecule in its own right.[3][4] These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of 1,3-Benzothiazol-6-amine dihydrochloride in a cell culture setting, with a focus on its application in cancer research.
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of 1,3-Benzothiazol-6-amine dihydrochloride is crucial for its proper handling, storage, and use in experimental settings.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₈Cl₂N₂S | [5] |
| Molecular Weight | 223.13 g/mol | Inferred |
| Appearance | Typically a solid powder | [5] |
| Solubility | The dihydrochloride salt form is intended to improve solubility in aqueous solutions. It is also soluble in organic solvents like Dimethyl Sulfoxide (DMSO).[1][3] | |
| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light. For long-term storage of stock solutions, -20°C is recommended.[6] |
Safety Precautions:
1,3-Benzothiazol-6-amine and its derivatives are classified as hazardous. It is crucial to consult the Safety Data Sheet (SDS) before handling. Key hazards include:
-
Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.
-
Irritation: Causes serious eye irritation and skin irritation.[7]
Personal Protective Equipment (PPE) is mandatory when handling this compound. This includes a lab coat, safety goggles, and chemical-resistant gloves. All work should be performed in a certified chemical fume hood.
Mechanism of Action: Targeting the PI3K/Akt/mTOR Signaling Pathway
A significant body of research points to the inhibition of the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) signaling pathway as a key mechanism for the anticancer effects of aminobenzothiazole derivatives.[8] This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[8][9] Its dysregulation is a common hallmark of many cancers, leading to uncontrolled cell proliferation and resistance to apoptosis.[8][10]
Derivatives of aminobenzothiazole have been demonstrated to inhibit various kinases within this pathway, thereby blocking downstream signaling and inducing programmed cell death in cancer cells.[8]
Visualizing the PI3K/Akt/mTOR Pathway and the Role of Benzothiazole Derivatives
Caption: PI3K/Akt/mTOR signaling pathway and putative inhibition by benzothiazole derivatives.
Experimental Protocols
I. Preparation of Stock and Working Solutions
The accuracy and reproducibility of in vitro experiments heavily rely on the correct preparation of stock and working solutions. Due to the limited aqueous solubility of the free base, using the dihydrochloride salt and preparing a high-concentration stock in an organic solvent like DMSO is standard practice.[1][11]
-
Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood.
-
Weighing the Compound: Accurately weigh out 2.23 mg of 1,3-Benzothiazol-6-amine dihydrochloride (MW: 223.13 g/mol ) using a calibrated analytical balance.
-
Dissolution: Add the weighed compound to a sterile 1.5 mL or 2 mL microcentrifuge tube. Add 1 mL of sterile, cell culture-grade DMSO.
-
Solubilization: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution, but avoid overheating.[12]
-
Storage: Aliquot the 10 mM stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C, protected from light.[6]
-
Thawing the Stock Solution: Thaw an aliquot of the 10 mM stock solution at room temperature.
-
Dilution: Serially dilute the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment.
-
Important: To prevent precipitation of the compound, add the DMSO stock solution to the pre-warmed (37°C) culture medium while gently vortexing or swirling the tube.[11] The final concentration of DMSO in the culture medium should be kept below 0.5%, and ideally at or below 0.1%, to avoid solvent-induced cytotoxicity.[12]
-
II. Assessing Cytotoxicity using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of a compound.[13][14] Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.[4][15]
Caption: Workflow for determining cytotoxicity using the MTT assay.
-
Cell Seeding:
-
Harvest and count cells from a healthy, sub-confluent culture.
-
Seed the cells in a 96-well flat-bottom plate at an optimal density. This needs to be determined empirically for each cell line but typically ranges from 5,000 to 10,000 cells per well in a final volume of 100 µL of complete culture medium.[2][8]
-
Include wells for a vehicle control (medium with the highest concentration of DMSO used) and a blank control (medium only).
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of 1,3-Benzothiazol-6-amine dihydrochloride in complete culture medium from your stock solution.
-
Carefully remove the medium from the wells and add 100 µL of the various concentrations of the compound.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
-
Expected Results and Troubleshooting
The cytotoxic effect of 1,3-Benzothiazol-6-amine dihydrochloride will vary depending on the cell line and the duration of exposure. For example, some benzothiazole derivatives have shown IC₅₀ values in the nanomolar range, while others are effective in the micromolar range.[16][17] A successful experiment will yield a clear dose-dependent decrease in cell viability.
| Issue | Possible Cause | Solution |
| Compound Precipitation | Poor aqueous solubility. | Ensure the final DMSO concentration is low. Add the stock solution to pre-warmed medium while vortexing.[11] |
| High Background Signal | Contamination of reagents or media. | Use sterile techniques and filter-sterilize all solutions. |
| Low Signal or No Dose-Response | Incorrect cell seeding density; compound inactivity. | Optimize cell seeding density.[8] Verify compound integrity. |
| Inconsistent Results | Uneven cell seeding; edge effects in the plate. | Ensure a homogenous cell suspension before seeding. Avoid using the outer wells of the plate. |
References
- BenchChem. (n.d.). An In-depth Technical Guide to 6-Aminobenzothiazole (CAS 533-30-2): Properties, Synthesis, and Biological Activities.
- BenchChem. (n.d.). The Multifaceted Biological Activities of Benzothiazole Derivatives: A Technical Guide.
- Baud, M. G. J., Bauer, M. R., et al. (2018). Aminobenzothiazole derivatives stabilize the thermolabile p53 cancer mutant Y220C and show anticancer activity in p53-Y220C cell lines. European Journal of Medicinal Chemistry.
- BenchChem. (n.d.). 1,3-Benzothiazole-2,6-diamine dihydrochloride | CAS 181070-25-7.
- BenchChem. (n.d.). Formulation of Benzothiazole Hydrochloride for In Vivo Studies: Application Notes and Protocols.
-
ResearchGate. (n.d.). Schematic diagram illustrating the PI3K/AKT/PTEN/mTOR signaling pathway.... Retrieved from [Link]
-
SciSpace. (n.d.). PI3K/AKT/mTOR Signaling Pathway Illustration Agent. Retrieved from [Link]
- BenchChem. (n.d.). In-Depth Technical Guide: Solubility and Stability of 6-propyl-1,3-benzothiazol-2-amine.
- Journal of Chemical Health Risks. (2024).
-
ResearchGate. (2013, September 11). For MTT assay how many cells should we seed per well?. Retrieved from [Link]
- Chung, D. M., et al. (2014). Evaluation of MTT and Trypan Blue assays for radiation-induced cell viability test in HepG2 cells. Journal of the Korean Physical Society.
-
Encyclopedia.pub. (2021, January 12). PI3K/AKT/mTOR Signaling Pathway. Retrieved from [Link]
-
Cell Biolabs. (n.d.). CytoSelect™ MTT Cell Proliferation Assay. Retrieved from [Link]
- Gulei, D., et al. (2016). Synthesis and Antitumor Evaluation of Novel Derivatives of 6-Amino-2-phenylbenzothiazoles. Molecules.
-
PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]
-
FLORE. (2019, December 2). Benzothiazole derivatives as anticancer agents. Retrieved from [Link]
- Jagannath University. (2022). Cell Cytotoxicity of Benzothiazole Derivatives Against the Human Carcinoma Cell Line LungA549.
-
PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]
- BenchChem. (n.d.). Benchmarking 6-Fluorobenzo[d]thiazol-5-amine Against Known Anticancer Agents: A Comparative Guide.
- Haznedar, B., et al. (2024). Investigation of proapoptotic and cytotoxic effects of 2-aminobenzothiazole on human laryngeal carcinoma cells. European Review for Medical and Pharmacological Sciences.
-
Barrick Lab. (n.d.). ProtocolsAntibioticStockSolutions. Retrieved from [Link]
-
Emulate Bio. (n.d.). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Retrieved from [Link]
-
PubChem. (n.d.). 6-Aminobenzothiazole. Retrieved from [Link]
-
ResearchGate. (2017, May 23). How to avoid dmso dissolved inhibitor from precipitating out when added in culture media?. Retrieved from [Link]
Sources
- 1. broadpharm.com [broadpharm.com]
- 2. researchgate.net [researchgate.net]
- 3. clyte.tech [clyte.tech]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ProtocolsAntibioticStockSolutions < Lab < TWiki [barricklab.org]
- 7. iosrjournals.org [iosrjournals.org]
- 8. clyte.tech [clyte.tech]
- 9. researchgate.net [researchgate.net]
- 10. encyclopedia.pub [encyclopedia.pub]
- 11. researchgate.net [researchgate.net]
- 12. emulatebio.com [emulatebio.com]
- 13. researchgate.net [researchgate.net]
- 14. atcc.org [atcc.org]
- 15. cellbiolabs.com [cellbiolabs.com]
- 16. jnu.ac.bd [jnu.ac.bd]
- 17. europeanreview.org [europeanreview.org]
In vitro assays using 1,3-Benzothiazol-6-amine dihydrochloride
Technical Guide: In Vitro Characterization and Application of 1,3-Benzothiazol-6-amine Dihydrochloride
Introduction & Pharmacophore Significance
1,3-Benzothiazol-6-amine dihydrochloride (Free base CAS: 533-30-2) is a privileged bicyclic scaffold in medicinal chemistry. Unlike its tetrahydro- counterparts (often associated with dopamine agonists like Pramipexole), the aromatic 6-aminobenzothiazole is a critical intermediate in the synthesis of D-Luciferin (the substrate for Firefly Luciferase) and a core pharmacophore for antitumor and antimicrobial agents.
Why this specific salt form? The dihydrochloride (.2HCl) salt is engineered for enhanced aqueous solubility compared to the hydrophobic free base. However, this introduces a significant variable: acidity .[1] A 10 mM aqueous solution can drop pH below 3.0, causing immediate false-positive cytotoxicity or protein denaturation in sensitive assays.
Scope of this Guide: This document details the protocols for handling this specific salt form, profiling its intrinsic cytotoxicity, and validating its utility as a scaffold in kinase inhibition and bioluminescence precursors.
Module 1: Pre-Analytical Preparation (Critical)
Objective: To prepare a stable, pH-neutral stock solution suitable for biological assays without precipitating the hydrophobic aromatic core.
The Challenge: The dihydrochloride salt dissolves readily in water but generates a highly acidic solution. Neutralizing it directly in high concentrations often causes the "free base" to crash out (precipitate) because the aromatic ring is lipophilic.
Protocol: The "Split-Solvent" Method
-
Weighing: Weigh 1,3-Benzothiazol-6-amine dihydrochloride (MW ≈ 223.1 g/mol ).
-
Primary Solubilization (DMSO): Dissolve the powder in 100% DMSO to a concentration of 50 mM .
-
Reasoning: DMSO stabilizes the aromatic core before pH adjustment.
-
-
Intermediate Dilution (Buffer):
-
Prepare a 100 mM HEPES or Tris buffer (pH 7.4).
-
Dilute the DMSO stock 1:10 into the buffer (Final: 5 mM Compound, 10% DMSO).
-
Observation: If cloudiness occurs, sonicate at 37°C for 5 minutes.
-
-
pH Check: Spot-check pH. If < 6.5, adjust carefully with 0.1 N NaOH.
-
Note: The buffering capacity of culture media (bicarbonate) is often insufficient to neutralize the .2HCl salt at high drug concentrations (>100 µM).
-
Visual Workflow: Solubility Management
Caption: Workflow for solubilizing the dihydrochloride salt while preventing free-base precipitation.
Module 2: Cytotoxicity Profiling (MTT Assay)
Context: Benzothiazole derivatives are often investigated for antitumor activity (e.g., PI3K/Akt inhibition).[2][3] Before specific efficacy testing, a baseline toxicity profile (IC50) is required to distinguish specific inhibition from general necrosis.
Materials:
-
Cell Lines: A549 (Lung), MCF-7 (Breast), or HEK293 (Control).
-
Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
Vehicle Control: DMSO (matched concentration).[4]
Step-by-Step Protocol:
-
Seeding:
-
Seed cells at 5,000 cells/well in 96-well plates.
-
Incubate 24h at 37°C, 5% CO2 for attachment.
-
-
Treatment:
-
Prepare serial dilutions of the 1,3-Benzothiazol-6-amine working stock (from Module 1) in complete media.
-
Range: 0.1 µM to 100 µM.
-
Critical Control: Ensure the final DMSO concentration is < 0.5% in all wells, including controls.
-
-
Incubation:
-
Incubate for 48 hours . (Benzothiazoles often show time-dependent toxicity).
-
-
Readout:
-
Add MTT reagent (0.5 mg/mL final). Incubate 3-4 hours.
-
Solubilize formazan crystals with DMSO.
-
Read Absorbance at 570 nm.
-
Data Interpretation:
-
IC50 < 10 µM: Highly cytotoxic. Potential as an antitumor lead but unsuitable as a benign probe.
-
IC50 > 100 µM: Low toxicity. Suitable for use as a scaffold or precursor in biological systems.
Module 3: Bioluminescence Interference Assay
Context: 1,3-Benzothiazol-6-amine is the direct precursor to Firefly Luciferin. In high-throughput screening (HTS) using Luciferase reporters, this molecule can act as a competitive inhibitor or a substrate analog , leading to false data.
Objective: Determine if the compound interferes with standard Luciferase assays.
Protocol:
-
Enzyme Prep: Prepare Recombinant Firefly Luciferase (10 nM) in Assay Buffer (20 mM Tricine, 1 mM MgSO4, 0.1 mM EDTA, pH 7.8).
-
Substrate Mixture: Prepare a mix of ATP (1 mM) and D-Luciferin (100 µM).
-
Compound Spike:
-
Test Well: Luciferase + Substrate Mix + 1,3-Benzothiazol-6-amine (10 µM) .
-
Control Well: Luciferase + Substrate Mix + Vehicle.
-
-
Measurement:
-
Measure Luminescence (RLU) immediately (kinetic mode, 0-30 mins).
-
Mechanism of Interference:
Caption: Potential interference mechanism where the scaffold competes with D-Luciferin for the Luciferase active site.
Result Analysis:
-
If Signal (Test) < 80% of Signal (Control): The amine is inhibiting the enzyme. Action: Do not use luciferase reporters for profiling this specific molecule; switch to fluorescence (e.g., Resazurin) or CellTiter-Glo (if validated).
Summary of Expected Properties
| Parameter | Expected Value/Behavior | Notes |
| Solubility (Water) | High (>50 mM) | Acidic pH (< 3.0). Requires buffering. |
| Solubility (PBS pH 7.4) | Low / Moderate | Risk of precipitation if >1 mM. |
| Cytotoxicity (A549) | IC50 ≈ 50 - 100 µM | Moderate toxicity typical of benzothiazoles. |
| Kinase Activity | Potential PI3K Inhibitor | 6-amino derivatives are known PI3K probes. |
| Luciferase Assay | Interference Likely | Structural analog to Luciferin. |
References
-
Oba, Y., et al. (2013). "Biosynthesis of Firefly Luciferin in Adult Lantern: Decarboxylation of L-Cysteine is a Key Step."[5][6] PLOS ONE. Retrieved from [Link] (Role as Luciferin precursor).[6]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 274151, 2-(Methylsulfanyl)-1,3-benzothiazol-6-amine. Retrieved from [Link] (Chemical and physical data).
- Hutchinson, I., et al. (2001). "Antitumor Benzothiazoles. 14. Synthesis and in Vitro Biological Properties of Fluorinated 2-(4-Aminophenyl)benzothiazoles." Journal of Medicinal Chemistry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis and Antitumor Evaluation of Novel Derivatives of 6-Amino-2-phenylbenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. plos.figshare.com [plos.figshare.com]
- 6. Biosynthesis of Firefly Luciferin in Adult Lantern: Decarboxylation of ʟ-Cysteine is a Key Step for Benzothiazole Ring Formation in Firefly Luciferin Synthesis | PLOS One [journals.plos.org]
HPLC Analysis of 1,3-Benzothiazol-6-amine Dihydrochloride Purity
Application Note & Standard Operating Protocol
Abstract
This application note details a robust, self-validating High-Performance Liquid Chromatography (HPLC) protocol for the purity analysis of 1,3-Benzothiazol-6-amine dihydrochloride . As a critical intermediate in the synthesis of azo dyes and pharmaceutical scaffolds (e.g., Riluzole analogs), the purity of this diamine salt is paramount. This guide addresses specific challenges associated with the dihydrochloride salt form—namely, its high polarity, potential for hygroscopicity, and the tendency of the free base to tail on silica columns. We present a Reversed-Phase (RP-HPLC) method utilizing a base-deactivated C18 stationary phase and an acidic phosphate buffer system to ensure sharp peak shape and accurate quantitation.
Introduction & Chemical Context
The Analyte
1,3-Benzothiazol-6-amine (CAS: 533-30-2 for free base) is a bicyclic aromatic amine.[1] The dihydrochloride salt form is often generated to improve stability and water solubility during storage.
-
Molecular Formula:
-
Molecular Weight: 150.20 (Free Base) + 72.92 (2HCl) ≈ 223.12 g/mol
-
Key Functional Groups:
-
Primary Amine (C6-NH2): Weakly basic (pKa ~ 3.5 - 4.0).
-
Thiazole Nitrogen (N3): Very weakly basic (pKa ~ 1.0 - 2.0).
-
The Analytical Challenge
The dihydrochloride salt presents a unique "double-edge" challenge:
-
Acidity & Solubility: While highly soluble in water, the salt creates a strongly acidic local environment. Dissolving it in a neutral diluent can lead to micro-precipitation if the pH shifts toward the free base's pKa.
-
Silanol Interactions: Despite being a salt, the cationic nature of the protonated amine can interact strongly with residual silanols on the HPLC column stationary phase, causing severe peak tailing.
Strategy: We employ a "Low pH / High Ionic Strength" strategy. By maintaining the mobile phase pH (approx. 2.5) well below the pKa of the amine, we ensure the analyte remains fully protonated. Simultaneously, the buffer cations compete for silanol sites, sharpening the peak.
Method Development & Logic
Column Selection
-
Choice: End-capped C18 (L1) with base deactivation technology.
-
Rationale: Standard silica columns suffer from secondary interactions with amines. "Base-deactivated" (BDS) or hybrid particle columns (e.g., Waters XBridge or Agilent Eclipse Plus) effectively shield silanols, ensuring symmetry factors < 1.5.
Mobile Phase Design
-
Buffer (Mobile Phase A): 20 mM Potassium Phosphate (pH 2.5).
-
Why: Phosphate provides excellent buffering capacity at low pH. The potassium ions help suppress silanol activity.
-
-
Organic Modifier (Mobile Phase B): Acetonitrile (ACN).
-
Why: ACN has a lower UV cutoff than methanol, reducing baseline noise at low wavelengths (220-254 nm).
-
Detection Wavelength
-
Choice: 254 nm.[2]
-
Rationale: The benzothiazole core exhibits strong
transitions in this region, providing high sensitivity for both the main peak and potential aromatic impurities (e.g., 6-nitrobenzothiazole).
Experimental Protocol
Reagents & Chemicals[3]
-
Reference Standard: 1,3-Benzothiazol-6-amine dihydrochloride (>98% purity).
-
Solvents: HPLC-grade Acetonitrile, HPLC-grade Water.
-
Buffer Components: Potassium Dihydrogen Phosphate (
), Phosphoric Acid (85%).
Instrumentation
-
System: HPLC with binary gradient pump, autosampler, and column oven.
-
Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).
Chromatographic Conditions
| Parameter | Setting |
| Column | Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 5 µm) or equivalent L1 |
| Mobile Phase A | 20 mM |
| Mobile Phase B | Acetonitrile (100%) |
| Flow Rate | 1.0 mL/min |
| Column Temp | 30°C |
| Injection Volume | 5 - 10 µL |
| Detection | UV @ 254 nm (Bandwidth 4 nm); Ref 360 nm |
| Run Time | 20 Minutes |
Gradient Program
A gradient is recommended to elute potential late-eluting impurities (e.g., dimers or synthetic precursors).
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 95 | 5 | Equilibration |
| 2.0 | 95 | 5 | Isocratic Hold |
| 12.0 | 40 | 60 | Linear Gradient |
| 15.0 | 40 | 60 | Wash |
| 15.1 | 95 | 5 | Re-equilibration |
| 20.0 | 95 | 5 | End of Run |
Sample Preparation (Crucial Step)
Diluent: Mobile Phase A : Acetonitrile (90:10 v/v). Use of the acidic buffer as diluent prevents hydrolysis or precipitation.
-
Stock Solution (1.0 mg/mL): Accurately weigh 10 mg of the dihydrochloride salt into a 10 mL volumetric flask. Dissolve in Diluent . Sonicate for 5 minutes.
-
Working Standard (0.1 mg/mL): Dilute 1.0 mL of Stock Solution to 10 mL with Diluent.
-
Test Sample: Prepare in duplicate at 0.1 mg/mL in Diluent.
Visualized Workflow & Logic
The following diagram illustrates the critical decision pathways and experimental workflow for this analysis.
Caption: Operational workflow for HPLC analysis, highlighting critical control points (Diluent Selection & Column Choice) to ensure data integrity.
System Suitability & Validation
To ensure Trustworthiness , the system must pass the following criteria before sample analysis:
| Parameter | Acceptance Criteria | Logic |
| Retention Time (RT) | ~ 4.0 - 6.0 min | Ensures adequate retention from solvent front ( |
| Tailing Factor ( | Critical for amines; indicates successful silanol suppression. | |
| Theoretical Plates (N) | Indicates good column efficiency. | |
| Precision (%RSD) | Validates injector and pump stability. | |
| Resolution ( | Between main peak and nearest impurity (e.g., 6-nitro precursor). |
Results & Discussion (Anticipated)
Retention Behavior
Under the proposed acidic conditions, the 6-aminobenzothiazole will be protonated (
-
Expected RT: ~5.5 minutes.
-
Impurity Profile:
-
6-Nitrobenzothiazole (Precursor): More hydrophobic (no amine). Expected to elute later in the gradient (approx. 10-12 min).
-
Isomers (e.g., 4-amino): May elute close to the main peak; the gradient slope at 12 minutes helps resolve these.
-
Calculations
Purity is typically calculated using the Area Normalization Method :
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 68288, 6-Aminobenzothiazole. Retrieved from [Link]
- Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012).Practical HPLC Method Development. Wiley-Interscience. (Standard text for RP-HPLC mechanism grounding).
Disclaimer: This protocol is intended for research and development purposes. Users should validate the method according to ICH Q2(R1) guidelines for specific regulatory submissions.
Sources
Application Note: Analytical Characterization of 1,3-Benzothiazol-6-amine Dihydrochloride
Executive Summary
1,3-Benzothiazol-6-amine (CAS: 533-30-2) is a privileged scaffold in medicinal chemistry, serving as a critical intermediate for the synthesis of antitumor agents (e.g., Riluzole analogs), azo dyes, and Schiff base ligands. While the free base is commonly described, the dihydrochloride salt form is frequently preferred in formulation and synthesis due to its enhanced water solubility and stability.
This guide provides a definitive protocol for the structural validation of 1,3-Benzothiazol-6-amine dihydrochloride using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). It addresses the specific challenges of analyzing salt forms, including solvent effects, proton exchange, and ionization artifacts.
Chemical Identity & Properties
| Property | Detail |
| IUPAC Name | 1,3-Benzothiazol-6-amine dihydrochloride |
| Common Name | 6-Aminobenzothiazole dihydrochloride |
| CAS Number | 533-30-2 (Free base); Salt forms vary by supplier |
| Molecular Formula | C |
| Molecular Weight | 223.12 g/mol (Dihydrochloride) / 150.20 g/mol (Free Base) |
| Solubility | Highly soluble in Water, DMSO, Methanol; Insoluble in Hexane, DCM |
| Acidity | Aqueous solution is acidic (pH < 3) due to HCl hydrolysis |
Mass Spectrometry (MS) Analysis[2][8][9]
Theoretical Basis
In the dihydrochloride form, the molecule exists as a protonated species. Electrospray Ionization (ESI) in positive mode is the gold standard for this analysis.
-
Ionization Logic: The salt dissociates in the mobile phase. The detected species is the protonated free base
. -
Expected m/z: 150.20 (Monoisotopic Mass) + 1.007 (H)
151.2 Da .
Experimental Protocol
Instrument: Triple Quadrupole or Q-TOF MS (e.g., Agilent 6500 Series / Waters Xevo). Method: Direct Infusion or Flow Injection Analysis (FIA).
Step-by-Step Workflow:
-
Stock Preparation: Dissolve 1 mg of 1,3-Benzothiazol-6-amine dihydrochloride in 1 mL of LC-MS grade Methanol . (Note: Water can be used, but Methanol aids desolvation).
-
Dilution: Dilute the stock 1:100 with 50:50 Methanol:Water + 0.1% Formic Acid. Final concentration
10 µg/mL. -
Injection: Infuse at 10 µL/min directly into the source.
-
Source Parameters (ESI+):
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 20 V (Keep low to prevent in-source fragmentation)
-
Desolvation Temp: 350°C
-
Fragmentation Pathway
Collision-Induced Dissociation (CID) typically yields a predictable fragmentation pattern useful for structural confirmation.
-
Loss of Ammonia (
): The primary amine at position 6 is labile. -
Thiazole Ring Cleavage: Loss of HCN is characteristic of the benzothiazole core.
Figure 1: The primary fragmentation involves the loss of the amino group or the cleavage of the thiazole ring (HCN loss).
NMR Spectroscopy
Solvent Selection Strategy
-
DMSO-
(Recommended): Excellent solubility for dihydrochloride salts. Crucially, it does not exchange protons rapidly, allowing observation of the ammonium protons ( ) and the acidic thiazole proton if conditions permit. -
D
O: Good solubility, but will cause immediate exchange of the amine protons and potentially the H-2 proton, simplifying the spectrum but losing structural information.
Experimental Protocol
Instrument: 400 MHz or higher (e.g., Bruker Avance III). Probe: 5mm BBO or TXI.
Step-by-Step Workflow:
-
Sample Prep: Weigh 10-15 mg of the salt into a clean vial.
-
Solvation: Add 600 µL of DMSO-
(containing 0.03% TMS). Vortex until fully dissolved. Note: The solution may warm slightly due to solvation enthalpy. -
Acquisition (
H):-
Pulse Program: zg30
-
Scans: 16 or 32
-
Relaxation Delay (D1): 1.0 s (Increase to 5.0 s for quantitative integration).
-
-
Acquisition (
C):-
Pulse Program: zgpg30 (Proton decoupled)
-
Scans: 512+ (Carbon signal may be weak due to splitting by N and Cl).
-
Spectral Assignment (DMSO- )
The dihydrochloride salt induces a significant downfield shift compared to the free base due to the electron-withdrawing effect of the protonated amine (
| Position | Proton Type | Multiplicity | Chemical Shift ( | Assignment Logic |
| H-2 | Thiazole CH | Singlet (s) | 9.30 – 9.50 | Most deshielded due to N=C-S environment and salt formation. |
| NH | Ammonium | Broad Singlet | 8.50 – 10.00 | Exchangeable; position varies with concentration/water content. |
| H-4 | Aromatic | Doublet (d) | 8.00 – 8.15 | Para to amine; deshielded by salt effect. |
| H-7 | Aromatic | Doublet (d) | 7.90 – 8.05 | Ortho to amine; deshielded by inductive effect of |
| H-5 | Aromatic | Doublet of Doublets (dd) | 7.50 – 7.65 | Meta to amine; couples with H-4 and H-7. |
Note: In the free base, aromatic protons typically appear between 6.8 – 7.8 ppm. The salt form shifts these signals downfield by 0.5 – 1.0 ppm.
Quality Control & Purity Assessment Workflow
To ensure the material is suitable for biological assays or further synthesis, a combined LC-MS/NMR approach is required.
Figure 2: Parallel workflow ensuring both chemical purity (LC-MS) and structural integrity (NMR).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7222, Benzothiazole. Retrieved from [Link]
-
Matrix Fine Chemicals. 1,3-Benzothiazol-6-amine | CAS 533-30-2 Data Sheet. Retrieved from [Link]
-
Mohamed, et al. (2012). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole Derivatives. ResearchGate. Retrieved from [Link]
1,3-Benzothiazol-6-amine dihydrochloride as a tool compound in neuroscience
An In-Depth Technical Guide to 1,3-Benzothiazol-6-amine Dihydrochloride as a Tool Compound in Neuroscience
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of 1,3-benzothiazol-6-amine dihydrochloride and its derivatives as valuable tool compounds for neuroscience research. We will delve into the mechanistic underpinnings of this chemical scaffold, with a particular focus on its neuroprotective properties, and provide detailed protocols for its application in both in vitro and in vivo experimental settings. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this compound in their studies of neurodegenerative diseases and neuronal signaling pathways.
The benzothiazole core is a privileged heterocyclic structure found in a number of centrally active compounds, including the FDA-approved drug Riluzole for amyotrophic lateral sclerosis (ALS).[1][2][3] The 6-amino substitution on this scaffold gives rise to a class of compounds with particularly interesting neuroprotective profiles. A prominent example is Dexpramipexole, the (R)-enantiomer of the dopamine agonist Pramipexole, which has been investigated for its potential in treating ALS.[1][4] Unlike its enantiomer, Dexpramipexole exhibits neuroprotective effects with much lower affinity for dopamine receptors, making it a more specific tool for studying non-dopaminergic neuroprotective pathways.[1]
Physicochemical Properties of 6-Aminobenzothiazole
| Property | Value |
| Chemical Formula | C₇H₆N₂S |
| Molecular Weight | 150.20 g/mol |
| Appearance | Off-white to yellow crystalline powder |
| Solubility | Soluble in DMSO and methanol |
| CAS Number | 533-30-2 |
Note: The properties listed are for the free base, 6-aminobenzothiazole. The dihydrochloride salt will have a higher molecular weight and may exhibit different solubility characteristics.
Mechanism of Action: A Focus on Neuroprotection
Derivatives of 1,3-benzothiazol-6-amine, most notably Dexpramipexole, are understood to exert their neuroprotective effects primarily through the preservation of mitochondrial function and the attenuation of apoptotic signaling cascades.[4] This is a departure from other neuroprotective benzothiazoles like Riluzole, which primarily targets voltage-gated sodium channels and glutamatergic transmission.[2][5]
The proposed mechanism involves:
-
Enhancement of Mitochondrial Efficiency: These compounds have been shown to improve the function of mitochondria, the primary energy-producing organelles in cells. In the context of neurodegeneration, where mitochondrial dysfunction is a common pathology, this is a critical therapeutic target.[4]
-
Reduction of Reactive Oxygen Species (ROS): By optimizing mitochondrial function, these molecules can reduce the production of harmful ROS, thereby mitigating oxidative stress, a key contributor to neuronal damage.[1]
-
Anti-Apoptotic Effects: 1,3-Benzothiazol-6-amine derivatives can inhibit the activation of apoptotic pathways, or programmed cell death, which is a final common pathway for neuronal loss in many neurodegenerative diseases.[1][4]
Proposed neuroprotective signaling pathway of 1,3-Benzothiazol-6-amine derivatives.
Applications in Neuroscience Research
The unique properties of 1,3-benzothiazol-6-amine dihydrochloride and its analogs make them versatile tools for a range of neuroscience applications:
-
Modeling Neuroprotection: These compounds can be used as positive controls or test agents in cellular and animal models of neurodegenerative diseases such as ALS, Parkinson's disease, and Alzheimer's disease.
-
Investigating Mitochondrial Dynamics: Their specific action on mitochondria allows for the targeted study of this organelle's role in neuronal health and disease.
-
High-Throughput Screening: The core scaffold can be used as a starting point for the development of new neuroprotective agents in drug discovery campaigns.
-
Fluorescent Probes: The benzothiazole structure is a known fluorophore. Derivatives have been developed as fluorescent probes for the detection of protein aggregates like β-amyloid and α-synuclein, which are hallmarks of Alzheimer's and Parkinson's diseases, respectively.[6][7]
Experimental Protocols
The following protocols are provided as a starting point for researchers. It is crucial to optimize concentrations, incubation times, and other parameters for each specific experimental system.
Protocol 1: In Vitro Neuroprotection Assay in SH-SY5Y Cells
This protocol details a method to assess the neuroprotective effects of 1,3-benzothiazol-6-amine dihydrochloride against a neurotoxin-induced cell death in a human neuroblastoma cell line.
Materials:
-
SH-SY5Y human neuroblastoma cells
-
DMEM/F12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
1,3-Benzothiazol-6-amine dihydrochloride (stock solution in sterile DMSO or water)
-
Neurotoxin (e.g., 6-hydroxydopamine (6-OHDA) for a Parkinson's model, or glutamate for an excitotoxicity model)
-
96-well cell culture plates
-
Cell viability assay kit (e.g., MTT or PrestoBlue)
-
Plate reader
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells per well. Allow cells to adhere and grow for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Pre-treatment: Prepare serial dilutions of 1,3-Benzothiazol-6-amine dihydrochloride in complete culture medium. Remove the old medium from the cells and add the medium containing the test compound. Incubate for 1-2 hours. Rationale: Pre-incubation allows the compound to enter the cells and be ready to counteract the subsequent toxic insult.
-
Neurotoxin Challenge: Add the neurotoxin to the wells at a pre-determined toxic concentration. Include appropriate controls: vehicle-only, toxin-only, and compound-only wells.
-
Incubation: Incubate the plate for 24-48 hours.
-
Assessment of Cell Viability: Following incubation, perform a cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-only control. Plot the results as a dose-response curve to determine the EC₅₀ of the compound's protective effect.
Protocol 2: Assessment of Mitochondrial Membrane Potential (ΔΨm)
This protocol uses the fluorescent dye JC-1 to measure changes in mitochondrial membrane potential, a key indicator of mitochondrial health.
Materials:
-
Cells cultured on glass-bottom dishes or black-walled, clear-bottom 96-well plates
-
1,3-Benzothiazol-6-amine dihydrochloride
-
Neurotoxin
-
JC-1 dye
-
Fluorescence microscope or plate reader with appropriate filter sets (for green and red fluorescence)
Procedure:
-
Cell Treatment: Treat cells with the compound and neurotoxin as described in Protocol 1.
-
JC-1 Staining: At the end of the treatment period, remove the medium and incubate the cells with JC-1 staining solution (typically 5-10 µg/mL) for 15-30 minutes at 37°C.
-
Washing: Gently wash the cells with a warm buffer (e.g., PBS) to remove excess dye.
-
Imaging/Reading: Immediately acquire images using a fluorescence microscope or read the fluorescence intensity on a plate reader. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic or unhealthy cells with low ΔΨm, JC-1 remains as monomers and fluoresces green.
-
Data Analysis: Quantify the red/green fluorescence intensity ratio. A higher ratio indicates a healthier mitochondrial population. Compare the ratios across different treatment groups. Rationale: This ratiometric measurement provides a more reliable assessment of mitochondrial health that is less dependent on cell number.
General experimental workflow for assessing neuroprotective effects.
Data Interpretation and Troubleshooting
-
Variability: High variability between wells can be due to uneven cell seeding or edge effects on the plate. Ensure proper cell suspension before seeding and consider not using the outermost wells for data collection.
-
Toxicity of the Compound: It is essential to determine the toxicity of 1,3-Benzothiazol-6-amine dihydrochloride itself. Include a dose-response experiment with the compound alone to identify a non-toxic working concentration range.
-
Solubility Issues: If the compound precipitates in the culture medium, consider preparing the stock solution in a different solvent or using a lower final concentration. The dihydrochloride salt form is generally more water-soluble than the free base.
Conclusion
1,3-Benzothiazol-6-amine dihydrochloride and its derivatives represent a class of tool compounds with significant potential for advancing neuroscience research. Their well-documented neuroprotective effects, particularly through the modulation of mitochondrial function, provide a valuable avenue for investigating the molecular mechanisms of neurodegeneration and for the discovery of new therapeutic agents. The protocols and insights provided in this guide are intended to facilitate the successful application of these compounds in the laboratory.
References
-
Areteia Therapeutics. (2025, September 16). Areteia Therapeutics Announces Positive Topline Results From First Phase 3 Study of Oral Dexpramipexole in Eosinophilic Asthma. Drug Development and Delivery. [Link]
-
Patsnap. (2024, June 27). What is Dexpramipexole Dihydrochloride used for? Patsnap Synapse. [Link]
-
Mayo Clinic. (2026, February 1). Pramipexole (oral route). [Link]
-
Panch, S. R., et al. (2018). Dexpramipexole as an oral steroid-sparing agent in hypereosinophilic syndromes. Blood, 132(5), 501-509. [Link]
-
Drugs.com. (2024, July 13). Pramipexole Side Effects. [Link]
-
Patsnap. (2025, December 16). Dexpramipexole Dihydrochloride. Patsnap Synapse. [Link]
-
Gnanalingham, K. K., & Guttman, M. (2023). Pramipexole. In StatPearls. StatPearls Publishing. [Link]
-
Gleich, G. J. (2018). Dexpramipexole: a new antieosinophil drug? Blood, 132(5), 461-462. [Link]
-
MedlinePlus. (2022, February 15). Pramipexole. [Link]
-
GoodRx. (n.d.). Pramipexole (Mirapex): Uses, Side Effects, Interactions & More. [Link]
-
Gribkoff, V. K., & Bozik, M. E. (2008). KNS-760704 [(6R)-4,5,6,7-tetrahydro-N6-propyl-2, 6-benzothiazole-diamine dihydrochloride monohydrate] for the treatment of amyotrophic lateral sclerosis. CNS Neuroscience & Therapeutics, 14(3), 215-228. [Link]
-
ResearchGate. (n.d.). steps for the synthesis of 6-carboxylate 2-aminobenzothiazole derivative (A1-A6a-c). [Link]
-
Der Pharma Chemica. (2023, August 31). Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. [Link]
- Google Patents. (n.d.).
-
Scholars Research Library. (n.d.). Molecular Docking Study of 6-substituted 2-aminobenzothiazole derivatives as anticonvulsant agents. [Link]
-
ResearchGate. (2021, June 3). Synthesis, Characterizations of some new 6-flouro-2-amino benzothiazole derivatives and Study their biological activity. [Link]
-
ResearchGate. (n.d.). Structures and classes of the 1,3-benzothiazole drugs included in this study. [Link]
-
El-Sayed, N. N. E., et al. (2023). Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer's disease. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 218-235. [Link]
-
Cifelli, J. L., et al. (2016). Benzothiazole Amphiphiles Promote the Formation of Dendritic Spines in Primary Hippocampal Neurons. ACS Chemical Neuroscience, 7(6), 765-773. [Link]
-
Watanabe, H., et al. (2017). Novel Benzothiazole Derivatives as Fluorescent Probes for Detection of β‑Amyloid and α‑Synuclein Aggregates. ACS Chemical Neuroscience, 8(8), 1656-1662. [Link]
-
Watanabe, H., et al. (2017). Novel Benzothiazole Derivatives as Fluorescent Probes for Detection of β-Amyloid and α-Synuclein Aggregates. ACS Chemical Neuroscience, 8(8), 1656-1662. [Link]
-
RSC Publishing. (2025, October 31). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. [Link]
-
Al-Suhaimi, E. A., et al. (2025). Molecular docking and In-Silico pharmacokinetic analysis of 1,3-benzothiazole-2-amine derivatives as anticonvulsants. Journal of Taibah University Medical Sciences, 20(1), 100-110. [Link]
-
White, A., et al. (2022). BIOLOGICAL EFFECTS OF BENZOTHIAZOLE DERIVATIVES: ALS CELLS AND THE EFFECTS OF THE TDP-43 PROTEIN. Georgia Journal of Science, 80(1), Article 65. [Link]
-
AVESIS. (2022, August 19). Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. [Link]
-
Al-Attas, R. A., et al. (2023). Conformation Study and Design of Novel 6-Hydroxybenzothiazole-2-Carboxamides as Potentially Potent and Selective Monoamine Oxidase B Inhibitors for Neuroprotection. ACS Omega, 8(41), 38466-38479. [Link]
-
Taylor & Francis Online. (2023, February 15). Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer's disease. [Link]
-
PubMed. (2024, October 2). Novel benzothiazole-based fluorescent probe for efficient detection of Cu2+/S2- and Zn2+ and its applicability in cell imaging. [Link]
-
Usiena AIR. (n.d.). Synthesis and biological evaluation of a new class of benzothiazines as neuroprotective agents. [Link]
-
ResearchGate. (2025, August 6). Neuroprotective thiazole sulfonamides against 6-OHDA-induced Parkinsonian model: in vitro biological and in silico pharmacokinetic assessments. [Link]
-
ACS Omega. (2020, March 31). Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. [Link]
-
PubMed. (2015). Benzothiazoles - scaffold of interest for CNS targeted drugs. [Link]
-
PubMed. (2023, October 15). Benzothiazole-based novel fluorescence probe sensing 1, 3-diaminopropane. [Link]
-
ACS Publications. (2023, July 10). Benzothiazole-Based Fluorescent Probe as a Simple and Effective Platform for Functional Mitochondria Imaging. [Link]
-
Journal of Young Pharmacists. (2025, June 6). Synthesis, in silico and Pharmacological Activity of 1, 3-Benzothiazol Derivatives. [Link]
-
ResearchGate. (2025, August 6). N-{[(6-Substituted-1,3-benzothiazole-2-yl)amino]carbonothioyl}-2/4. [Link]
-
Taylor & Francis Online. (2023, February 15). Novel benzothiazole derivatives as multitargeted- directed ligands for the treatment of Alzheimer's disease. [Link]
Sources
- 1. KNS-760704 [(6R)-4,5,6,7-tetrahydro-N6-propyl-2, 6-benzothiazole-diamine dihydrochloride monohydrate] for the treatment of amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. "BIOLOGICAL EFFECTS OF BENZOTHIAZOLE DERIVATIVES: ALS CELLS AND THE EFF" by Alexandria White, Destini Thornton et al. [digitalcommons.gaacademy.org]
- 4. What is Dexpramipexole Dihydrochloride used for? [synapse.patsnap.com]
- 5. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03993B [pubs.rsc.org]
- 6. figshare.com [figshare.com]
- 7. pubs.acs.org [pubs.acs.org]
Benzothiazole Derivatives in Alzheimer’s Research: From Diagnostic Probes to Multi-Target Therapeutics
[1]
Abstract
The benzothiazole scaffold represents a "privileged structure" in neurodegenerative research due to its planar lipophilic geometry, which facilitates Blood-Brain Barrier (BBB) penetration and specific binding to
Introduction: The Benzothiazole Advantage
Alzheimer’s Disease (AD) pathology involves cholinergic depletion, A
-
-Stacking Capability: The aromatic system intercalates into the
-sheet structure of amyloid fibrils, making it an ideal core for imaging agents. -
H-Bonding Potential: Nitrogen and sulfur heteroatoms serve as acceptors/donors in the catalytic gorges of enzymes like AChE and MAO-B.
-
Lipophilicity: High logP values typically ensure passive diffusion across the BBB.
Diagnostic Application: Amyloid Imaging Probes
The most prominent application is Pittsburgh Compound B (PiB) , a thioflavin-T derivative.[2][3] PiB binds with high affinity (
Mechanism of Action
Benzothiazole probes function as molecular rotors. In solution, the bond between the benzothiazole and the phenyl ring rotates freely, quenching fluorescence. Upon binding to the rigid amyloid fibril channels, rotation is restricted, locking the molecule in a planar, highly fluorescent state (or allowing specific radioligand retention in PET).
Therapeutic Application: Multi-Target Directed Ligands (MTDLs)
Modern AD drug discovery has shifted from single-target drugs to MTDLs.[1] Benzothiazole derivatives are engineered to inhibit AChE (restoring acetylcholine levels), MAO-B (reducing oxidative stress), and A
Data Summary: Comparative Potency of Benzothiazoles
The following table summarizes the potency of key benzothiazole derivatives compared to standard references.
| Compound | Target | IC | Mechanism | Reference |
| PiB | A | Intercalation/Binding | [1, 2] | |
| Riluzole | Glutamate/Na | N/A (Modulator) | Neuroprotection | [3] |
| Compound 4f | AChE / MAO-B | 23 nM / 40 nM | Dual Inhibition | [4] |
| Compound 3s | AChE / MAO-B | 6.7 | MTDL (H3R antagonist) | [5] |
| Selegiline | MAO-B | 37 nM | Irreversible Inhibition | [4] |
Experimental Protocols
The following protocols are designed for the evaluation of novel benzothiazole libraries.
Protocol A: Fluorometric MAO-B Inhibition Assay
Rationale: MAO-B levels are elevated in AD, contributing to oxidative stress. This assay uses Amplex Red to detect H
Materials:
-
Recombinant Human MAO-B (1 mg/mL).
-
Substrate: Benzylamine (Specific for MAO-B) or Tyramine.
-
Detection: Amplex Red reagent + Horseradish Peroxidase (HRP).[4]
-
Buffer: 100 mM Sodium Phosphate, pH 7.4.[5]
Workflow:
-
Preparation: Dissolve test benzothiazoles in DMSO (keep final DMSO < 1%). Prepare serial dilutions (e.g.,
to M). -
Enzyme Incubation: In a black 96-well plate, add:
- Phosphate Buffer.
- Test Compound (or Selegiline control).[6]
- MAO-B Enzyme solution.
-
Incubate at
for 15 minutes.
-
Reaction Initiation: Add
of Working Solution containing:- Amplex Red.
- HRP.
- Benzylamine (Substrate).
-
Measurement: Incubate for 30 minutes at
in the dark. Measure fluorescence:-
Excitation: 530–560 nm.
-
Emission: 590 nm.
-
-
Analysis: Calculate % Inhibition
.
Protocol B: Thioflavin T (ThT) A Aggregation Assay
Rationale: Benzothiazoles compete with ThT for binding sites or disrupt the
Materials:
-
A
peptide (hexafluoroisopropanol-treated to ensure monomeric start). -
Thioflavin T (ThT) stock (1 mM in water).
-
Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 7.4.
Workflow:
-
Peptide Prep: Dilute A
to in Tris buffer. -
Plate Setup: In a black 96-well plate, combine:
-
A
solution. - Test Compound (various concentrations).[7]
-
ThT solution (Final conc.
).
-
A
-
Kinetics: Seal plate to prevent evaporation. Incubate at
with continuous shaking. -
Readout: Measure fluorescence every 30 minutes for 24–48 hours.
-
Excitation: 440 nm.
-
Emission: 485 nm.
-
-
Interpretation: A reduction in the fluorescence plateau compared to the vehicle control indicates inhibition of fibrillization.
Protocol C: PAMPA-BBB Permeability Assay
Rationale: CNS drugs must cross the Blood-Brain Barrier. PAMPA is a high-throughput, non-cell-based surrogate.
Materials:
-
Donor Plate: 96-well filter plate (0.45
m PVDF). -
Acceptor Plate: 96-well PTFE plate.
-
Lipid Solution: 20 mg/mL Porcine Brain Lipid Extract (PBLE) in Dodecane.
-
Buffer: PBS, pH 7.4.
Workflow:
-
Membrane Coating: Carefully apply
of Lipid/Dodecane solution to the filter membrane of the Donor Plate. Allow 5 mins for impregnation. -
Donor Loading: Add
of Test Compound ( in PBS) to the Donor wells. -
Acceptor Loading: Add
of blank PBS to the Acceptor wells. -
Sandwich & Incubate: Place Donor plate on top of Acceptor plate (creating a "sandwich"). Incubate at
for 18 hours in a humidity chamber. -
Quantification: Separate plates. Measure UV Absorbance (or analyze by LC-MS) of both Donor and Acceptor solutions.
-
Calculation: Determine Effective Permeability (
) using the standard PAMPA equation.-
Benchmark:
cm/s indicates high BBB permeability.
-
Visualizations
Diagram 1: The MTDL Strategy for Benzothiazoles
This diagram illustrates how a single benzothiazole scaffold is chemically functionalized to hit multiple AD targets.
Caption: Design logic for Multi-Target Directed Ligands (MTDLs). The benzothiazole core provides the scaffold for amyloid binding and BBB entry, while specific substitutions enable enzyme inhibition.
Diagram 2: Screening Workflow
A logical flow for filtering a library of derivatives to find a lead candidate.
Caption: Sequential screening cascade. Compounds must pass enzymatic potency thresholds before advancing to functional aggregation and permeability assays.
References
-
Klunk, W. E., et al. (2004). Imaging brain amyloid in Alzheimer's disease with Pittsburgh Compound-B. Annals of Neurology, 55(3), 306-319. Link
-
Mathis, C. A., et al. (2003).[3] Synthesis and evaluation of 11C-labeled 6-substituted 2-arylbenzothiazoles as amyloid imaging agents. Journal of Medicinal Chemistry, 46(13), 2740-2754. Link
-
Bensimon, G., et al. (1994). A controlled trial of riluzole in amyotrophic lateral sclerosis. New England Journal of Medicine, 330(9), 585-591. Link
-
Karaburun, A. C., et al. (2022). Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. RSC Advances, 12, 23924-23934. Link
-
Stark, H., et al. (2023). Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer's disease. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1). Link
-
Di Luca, M., et al. (2023). PAMPA-BBB as a High-Throughput Screening Method for Blood-Brain Barrier Permeability.[8][9] Frontiers in Pharmacology. Link
Sources
- 1. ijprems.com [ijprems.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. jneurosci.org [jneurosci.org]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. scielo.br [scielo.br]
- 7. encapsula.com [encapsula.com]
- 8. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 9. bioassaysys.com [bioassaysys.com]
Technical Support Center: Optimizing the Synthesis of 1,3-Benzothiazol-6-amine Dihydrochloride
Welcome to the technical support center for the synthesis of 1,3-Benzothiazol-6-amine dihydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, improve yield, and ensure the highest purity of the final product. We will move beyond simple procedural steps to explain the underlying chemical principles, providing you with the expert insights needed to troubleshoot and optimize your experiments effectively.
Section 1: Understanding the Core Synthetic Pathway
The most reliable and widely utilized method for synthesizing 2-amino-substituted benzothiazoles, including the 6-amino derivative, is the Hugershoff reaction. This pathway involves the reaction of a corresponding aniline with a thiocyanate salt in the presence of a halogen, typically bromine. The process begins with the formation of a thiourea intermediate, which then undergoes electrophilic cyclization to form the benzothiazole ring. The final step involves converting the resulting free amine into its stable dihydrochloride salt.
Caption: Primary synthetic route to 1,3-Benzothiazol-6-amine dihydrochloride.
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
Q1: My overall yield is consistently low (<50%). What are the most critical factors to investigate first?
A: Low yield is a frequent issue that can typically be traced back to one of three areas: starting material quality, reaction control, or product isolation.
-
Purity of Starting Materials: The primary starting material, p-phenylenediamine, is highly susceptible to air oxidation, which can lead to the formation of dark, polymeric impurities that inhibit the reaction and complicate purification. Always use freshly purified p-phenylenediamine or a high-purity grade from a reliable supplier. The quality of the thiocyanate salt and solvent is also critical.[1][2]
-
Strict Temperature Control: The initial reaction with bromine is highly exothermic. The temperature must be maintained below 10°C, and ideally between 0-5°C, during the dropwise addition of bromine.[3] Failure to control the temperature can lead to unwanted side reactions, including bromination of the aromatic ring and decomposition of the thiourea intermediate.
-
Inefficient Product Isolation: The 6-aminobenzothiazole free base has some solubility in aqueous solutions. During neutralization and washing steps, product can be lost to the filtrate. Ensure the solution is sufficiently cooled before filtration and minimize the volume of wash water.[4]
Q2: The reaction mixture turns dark brown or black immediately upon adding bromine. What is causing this and how can it be mitigated?
A: This is a classic sign of uncontrolled oxidation. As mentioned above, p-phenylenediamine is easily oxidized. This issue is exacerbated by the presence of bromine, a strong oxidizing agent.
-
Causality: The rapid formation of color indicates the creation of quinone-imine oligomers and other polymeric oxidation products. These byproducts act as reaction inhibitors and are notoriously difficult to remove.
-
Solution:
-
Use High-Purity Aniline: Ensure your p-phenylenediamine is as pure as possible, appearing as a white to light-colored solid.
-
Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (Nitrogen or Argon) can significantly reduce oxidative side reactions.[1]
-
Controlled Bromine Addition: The most critical factor is the slow, dropwise addition of the bromine solution to the chilled reaction mixture with vigorous stirring. This maintains a low instantaneous concentration of bromine, favoring the desired thiocyanation over aniline oxidation.
-
Q3: TLC analysis shows incomplete consumption of the starting aniline even after extended reaction times. How can I drive the cyclization to completion?
A: If starting material remains, the issue likely lies in either the formation of the thiourea intermediate or the subsequent cyclization step.
-
Stoichiometry: Double-check the molar equivalents of your reagents. A common protocol involves reacting the aniline with ammonium thiocyanate and bromine.[5] Ensure the thiocyanate is present in at least stoichiometric amounts relative to the aniline.
-
Reaction Time & Temperature: After the initial low-temperature bromine addition, the reaction often requires a period of stirring at that temperature followed by warming to room temperature or gentle heating to facilitate the final cyclization.[3] Monitor the reaction by TLC to determine the optimal time and temperature profile for your specific setup.
-
Acid Catalyst: The reaction is typically performed in glacial acetic acid, which acts as both the solvent and a catalyst. Ensure the acid is of high purity and not overly diluted with water.
Q4: I'm having difficulty isolating a clean, crystalline dihydrochloride salt. My product is an oil or a sticky solid. What's the best practice for salt formation?
A: The formation of a high-quality, crystalline salt is crucial for purity and stability. An oily or intractable product usually points to the presence of water or impurities.
-
Causality: 1,3-Benzothiazol-6-amine has two basic centers: the exocyclic amino group (pKa ~4-5) and the thiazole nitrogen (pKa ~1-2). The dihydrochloride salt forms readily, but its physical properties are highly dependent on the conditions of its formation. Water can lead to the formation of hydrates, which are often less crystalline.
-
Recommended Protocol:
-
Purify the Free Base First: Before attempting salt formation, ensure the 6-aminobenzothiazole free base is as pure as possible. Recrystallization from an ethanol-water mixture, often with the use of activated carbon (Norit) to remove colored impurities, is highly effective.[4]
-
Use Anhydrous Conditions: Dissolve the purified free base in a dry, water-miscible solvent like isopropanol or ethanol.
-
Introduce Anhydrous HCl: Bubble dry HCl gas through the solution or, more conveniently, add a solution of HCl in a non-aqueous solvent (e.g., 2M HCl in diethyl ether or isopropanol). Adding aqueous HCl is a common cause of oily products.
-
Control Precipitation: Cool the solution slowly after adding HCl to promote the growth of well-defined crystals. If the product crashes out too quickly, it may trap solvent and impurities.
-
Wash and Dry Thoroughly: Wash the filtered salt with a cold, dry solvent (like diethyl ether or acetone) to remove any residual acid and solvent, then dry thoroughly under vacuum.
-
Section 3: Optimized Experimental Protocols
The following protocols are provided as a robust starting point. Researchers should always perform their own risk assessment before beginning any new procedure.
Protocol 1: Synthesis of 1,3-Benzothiazol-6-amine (Free Base)
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve p-phenylenediamine (1.0 eq) and ammonium thiocyanate (2.2 eq) in glacial acetic acid.
-
Cooling: Cool the mixture to 0-5°C in an ice-salt bath.
-
Bromine Addition: Prepare a solution of bromine (1.0 eq) in glacial acetic acid. Add this solution dropwise via the dropping funnel to the stirred aniline solution over 1-2 hours, ensuring the internal temperature does not rise above 10°C.
-
Reaction: After the addition is complete, continue stirring the mixture at 0-10°C for an additional 3 hours.[3]
-
Work-up: Pour the reaction mixture into a large beaker of ice water. A precipitate will form.
-
Neutralization: Slowly and carefully neutralize the mixture with a concentrated aqueous ammonia solution until the pH is ~8. Keep the solution cool during neutralization.
-
Isolation: Filter the resulting precipitate, wash it thoroughly with cold water, and press as dry as possible.
-
Purification: Dissolve the crude solid in hot ethanol. Add a small amount of activated carbon (Norit), and filter the hot solution. Add hot water to the filtrate until turbidity persists, then allow it to cool slowly to room temperature and then in an ice bath to crystallize. Filter the purified product, wash with a cold 30% ethanol-water solution, and dry under vacuum.[4]
Protocol 2: Conversion to 1,3-Benzothiazol-6-amine Dihydrochloride
-
Dissolution: Dissolve the purified 1,3-Benzothiazol-6-amine free base in anhydrous isopropanol or ethanol.
-
Acidification: While stirring, add a commercially available solution of hydrogen chloride in isopropanol (~2.5 eq) dropwise. A precipitate should form immediately.
-
Crystallization: Stir the resulting slurry at room temperature for 1 hour, then cool in an ice bath for another hour to ensure complete precipitation.
-
Isolation and Drying: Filter the solid product. Wash the filter cake with a small amount of cold, anhydrous isopropanol, followed by a wash with cold diethyl ether. Dry the final product in a vacuum oven at 40-50°C to a constant weight.
Section 4: Data Tables for Optimization
Table 1: Critical Process Parameters and Their Impact on Yield & Purity
| Parameter | Recommended Condition | Rationale & Impact on Yield/Purity |
| p-Phenylenediamine Purity | >99%, light-colored solid | Critical. Impurities lead to significant byproduct formation, dark coloration, and drastically lower yields.[1] |
| Bromine Addition Temp. | 0-5°C | Critical. Prevents exothermic runaway, reduces oxidative side reactions, and minimizes ring bromination.[3] |
| Solvent | Glacial Acetic Acid | Acts as both solvent and acid catalyst, promoting the cyclization step. Water content should be minimal. |
| Neutralization pH | pH 8-9 | Ensures complete precipitation of the free base. Excessively high pH is not necessary and can be detrimental. |
| Purification of Free Base | Recrystallization (Ethanol/Water) | Essential for removing process impurities before salt formation, leading to a higher quality final product.[4] |
| HCl Source for Salt | Anhydrous (e.g., HCl in IPA/Ether) | Prevents the formation of non-crystalline hydrates, ensuring a solid, easily handled final product. |
Section 5: Visual Troubleshooting Workflow
This flowchart provides a logical path for diagnosing and solving issues related to low yield in your synthesis.
Caption: Troubleshooting workflow for low yield synthesis.
References
-
Khokra, S. L., et al. (2011). COMMON METHODS TO SYNTHESIZE BENZOTHIAZOLE DERIVATIVES AND THEIR MEDICINAL SIGNIFICANCE: A REVIEW. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
-
Hep Journals (2023). Synthesis and biological activities of benzothiazole derivatives: A review. Hepatoma Research. Available at: [Link]
-
Gao, X., et al. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules. Available at: [Link]
-
Okonkwo, V. I., et al. (2023). Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. Der Pharma Chemica. Available at: [Link]
-
Organic Chemistry Portal. Synthesis of benzothiazoles. Available at: [Link]
-
Gao, X., et al. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 25(7), 1698. Available at: [Link]
-
International Journal of Research in Pharmacy and Chemistry (2013). SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME 1, 3- BENZTHIAZOLES DERIVATIVES. Available at: [Link]
-
RSC Publishing (2023). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Advances. Available at: [Link]
-
IJPSR (2025). Synthesis, in silico and Pharmacological Activity of 1, 3-Benzothiazol Derivatives. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
-
Research Journal of Pharmaceutical, Biological and Chemical Sciences (2012). A REVIEW ON SYNTHESIS OF 2-SUBSTITUTED BENZOTHIAZOLE DERIVATIVES. Available at: [Link]
-
RSC Publishing (2023). Recent advances in the synthesis of new benzothiazole based anti-tubercular compounds. RSC Advances. Available at: [Link]
- Google Patents (1967). Process for the purification of amines. US3337630A.
-
Organic Syntheses (1946). Benzothiazole, 2-amino-6-methyl-. Org. Synth. 1946, 26, 7. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ijrpc.com [ijrpc.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Recent advances in the synthesis of new benzothiazole based anti-tubercular compounds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03862A [pubs.rsc.org]
Purification of 1,3-Benzothiazol-6-amine dihydrochloride from crude reaction mixture
Prepared by the Office of the Senior Application Scientist
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the purification of 1,3-Benzothiazol-6-amine dihydrochloride from crude reaction mixtures. We will address common issues through a troubleshooting guide and a frequently asked questions section, supported by detailed experimental protocols and expert insights.
Troubleshooting Guide
This section is designed to resolve specific experimental issues in a direct question-and-answer format.
Question 1: My final product is a persistent oil or fails to crystallize after the final purification step. What is happening?
Answer: Failure to crystallize is a common issue often related to purity or the crystallization conditions themselves.
-
Probable Cause 1: Residual Solvents. Entrapped solvents from the reaction or wash steps can act as an impurity, disrupting the crystal lattice formation.
-
Solution: Ensure the crude material is thoroughly dried under high vacuum before attempting recrystallization. If the product is an oil, try co-evaporating it with a high-boiling point, non-solvent like toluene or heptane (a process known as azeotropic drying) to remove stubborn residual solvents before re-attempting crystallization.
-
Probable Cause 2: Presence of Impurities. Unreacted starting materials or reaction byproducts can act as "crystal poisons." The synthesis of benzothiazoles from substituted anilines can leave residual aniline precursors or side-products.
-
Solution:
-
Re-evaluate the Purification Strategy: If direct crystallization of the dihydrochloride is failing, convert it to the free base. The free base often has significantly different solubility properties, allowing for the removal of water-soluble salt impurities. Dissolve the crude salt in warm water, neutralize with a base like aqueous ammonia or sodium carbonate to precipitate the free base, filter, and then recrystallize the free base from an appropriate organic solvent like ethanol.[1][2]
-
Charcoal Treatment: If the product is colored (e.g., yellow to dark brown), this indicates oxidative or polymeric impurities. Dissolve the compound in a suitable hot solvent (e.g., ethanol for the free base, hot water for the salt) and add a small amount (1-2% w/w) of activated charcoal (Norit).[3] Keep the solution hot for 5-10 minutes, then filter through a pad of Celite® to remove the charcoal. The resulting filtrate should be less colored and more amenable to crystallization upon cooling.
-
-
Probable Cause 3: Suboptimal Crystallization Conditions. The solution may be supersaturated, or nucleation may be slow.
-
Solution:
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solvent-air interface. This creates microscopic imperfections that can serve as nucleation sites.
-
Seeding: If you have a small amount of pure, solid material, add a single tiny crystal ("seed crystal") to the cooled, supersaturated solution.
-
Solvent System Adjustment: If the compound is too soluble in your chosen solvent, slowly add a non-solvent (a solvent in which the compound is insoluble) dropwise to the solution at room temperature or slightly below until turbidity persists. Then, warm slightly to redissolve and allow to cool slowly.
-
Question 2: My purification yield is unexpectedly low. Where could I be losing my product?
Answer: Low yields are often the result of cumulative losses across multiple steps.
-
Probable Cause 1: Incomplete Precipitation. When converting the dihydrochloride salt to the free base, the precipitation of the amine is highly pH-dependent.[4]
-
Solution: After adding the base, check the pH of the aqueous solution to ensure it is sufficiently basic (typically pH 9-11) to fully deprotonate the amine and minimize its solubility in water. Cool the mixture in an ice bath for an extended period (e.g., >1 hour) to maximize precipitation before filtration.
-
Probable Cause 2: Losses During Transfers and Filtrations. Significant material can be lost when transferring solids or during filtration, especially with fine powders.
-
Solution: Minimize the number of transfers. When filtering, wash the filter cake with a small amount of cold recrystallization solvent to recover any dissolved product without re-dissolving the bulk of the solid. Ensure the original flask is thoroughly rinsed with the filtrate or fresh cold solvent to transfer all material to the funnel.
-
Probable Cause 3: Product Adherence to Silica Gel. If using column chromatography, basic amines are notorious for interacting strongly with acidic silica gel, leading to streaking and irreversible adsorption.[5]
-
Solution: To mitigate this, either use a deactivated stationary phase (like basic alumina or amine-functionalized silica) or modify the mobile phase by adding a small percentage (0.5-1%) of a competing base, such as triethylamine or ammonium hydroxide.[5] This neutralizes the acidic sites on the silica, allowing the desired amine to elute properly.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude 1,3-Benzothiazol-6-amine dihydrochloride reaction mixture?
The impurity profile depends heavily on the synthetic route. For the common synthesis involving the reaction of a p-substituted aniline with a thiocyanate and bromine, you can expect:
-
Unreacted Starting Materials: Such as the corresponding substituted aniline.
-
Oxidized Byproducts: Aromatic amines can be susceptible to oxidation, leading to colored impurities.[6]
-
Reaction Intermediates: Incomplete cyclization can leave thiourea intermediates in the mixture.[3]
-
Inorganic Salts: Salts like ammonium bromide or sodium sulfate may be present depending on the specific reagents and workup.
| Impurity Type | Typical Source | Removal Strategy |
| Unreacted Aniline | Incomplete reaction | Convert to free base, recrystallize from a non-polar/polar solvent mix. |
| Oxidized Species | Air/reagent exposure | Activated charcoal treatment during recrystallization.[3] |
| Inorganic Salts | Reaction byproducts | Dissolve crude product in water/methanol and filter, or perform aqueous workup. |
Q2: What is the best method to convert the dihydrochloride salt to the free base for purification?
The most reliable method is a simple acid-base workup. A detailed protocol is provided below, but the principle involves dissolving the water-soluble salt and then adding a base to precipitate the water-insoluble free amine, leaving inorganic impurities behind in the aqueous layer.[1]
Q3: How do I choose the right solvent for recrystallization?
The ideal recrystallization solvent is one in which your compound is highly soluble at high temperatures but poorly soluble at low temperatures.
-
For 1,3-Benzothiazol-6-amine (Free Base): Due to its aromatic structure, it will likely be soluble in polar organic solvents. Ethanol, methanol, or isopropanol are excellent starting points.[7]
-
For 1,3-Benzothiazol-6-amine Dihydrochloride (Salt): The salt form is much more polar. It is often soluble in hot water or lower alcohols like methanol.[1] A mixed solvent system, such as ethanol/water, can also be effective.
Q4: How should I properly store the purified compound?
Aromatic amines, especially in their free base form, can be sensitive to light and air, which can cause gradual degradation and discoloration. The dihydrochloride salt is generally more stable.[8] For long-term storage, keep the material in a tightly sealed amber vial in a cool, dry, and dark place. Storing under an inert atmosphere (e.g., nitrogen or argon) is also recommended.
Key Experimental Protocols
Protocol 1: Purification via Neutralization and Recrystallization of the Free Base
This is the most robust method for removing both organic and inorganic impurities.
-
Dissolution: Dissolve the crude 1,3-Benzothiazol-6-amine dihydrochloride in a minimum amount of hot deionized water (e.g., 5-10 mL per gram of crude material). Stir until all solids are dissolved.
-
Neutralization: While stirring, slowly add a base such as 25% aqueous ammonia solution or a saturated sodium bicarbonate solution dropwise.[1] The free amine will begin to precipitate. Continue adding the base until the solution is distinctly alkaline (check with pH paper, target pH > 9).
-
Precipitation & Isolation: Cool the mixture in an ice bath for at least 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake thoroughly with cold deionized water to remove any residual inorganic salts.
-
Drying: Dry the purified free base under high vacuum.
-
Recrystallization: Dissolve the dry free base in a minimum amount of hot ethanol. If any insoluble material remains, filter the hot solution. Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to complete crystallization.
-
Final Collection: Collect the pure crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Protocol 2: Purity Assessment by Thin-Layer Chromatography (TLC)
TLC is essential for monitoring reaction progress and assessing the purity of the final product.
-
Stationary Phase: Standard silica gel plates (Silica Gel 60 F254).
-
Mobile Phase (Eluent): A mixture of a non-polar and a polar solvent is typical. Start with a 7:3 mixture of Hexane:Ethyl Acetate. To prevent streaking due to the basicity of the amine, add 0.5-1% triethylamine to the eluent.[5]
-
Spotting: Dissolve a tiny amount of your crude and purified material in a suitable solvent (e.g., dichloromethane or ethyl acetate) and spot them on the TLC plate.
-
Development: Place the plate in a developing chamber containing the mobile phase.
-
Visualization: Visualize the spots under UV light (254 nm). The purified sample should ideally show a single spot.
Visualizations & Data
Table 1: Predicted Solubility Profile
Note: Experimental verification is required. These predictions are based on the properties of structurally similar benzothiazoles and general principles of amine salts.[4][9]
| Solvent | 1,3-Benzothiazol-6-amine (Free Base) | 1,3-Benzothiazol-6-amine Dihydrochloride | Rationale |
| Water | Poorly Soluble | Soluble (especially when heated) | The salt form is ionic and polar. |
| PBS (pH 7.4) | Very Low Solubility | Moderately Soluble | At neutral pH, some free base may be present. |
| Acidic Buffer (pH < 4) | Soluble (as salt) | Highly Soluble | Protonation of the amine increases aqueous solubility.[4] |
| Ethanol / Methanol | Soluble | Soluble | Polar protic solvents that can solvate both forms. |
| Dichloromethane | Soluble | Sparingly Soluble | The free base is less polar than the salt. |
| Diethyl Ether / Hexane | Sparingly Soluble | Insoluble | Non-polar solvents are poor choices for both forms. |
| DMSO | Freely Soluble | Freely Soluble | Aprotic, highly polar universal solvent.[9] |
Diagram 1: General Purification Workflow
Caption: Workflow for purification via neutralization.
Diagram 2: Troubleshooting Crystallization Issues
Sources
- 1. ijrpc.com [ijrpc.com]
- 2. scispace.com [scispace.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. benchchem.com [benchchem.com]
- 5. biotage.com [biotage.com]
- 6. Evaluation of aromatic amines with different purities and different solvent vehicles in the Ames test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jchps.com [jchps.com]
- 8. reddit.com [reddit.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 6-Aminobenzothiazole Derivatives
Welcome to the technical support center for the synthesis of 6-aminobenzothiazole derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges in the synthesis of this critical heterocyclic scaffold. We will move beyond simple procedural lists to explore the underlying chemical principles that govern reaction outcomes, providing you with the expert insights needed to troubleshoot and optimize your synthetic routes.
Section 1: Troubleshooting Guide
This section addresses specific, common problems encountered during the synthesis of 6-aminobenzothiazole and its derivatives in a practical question-and-answer format.
Q1: My reaction yield is disappointingly low. What are the common causes and how can I improve it?
Low yield is a frequent issue stemming from several factors, primarily incomplete conversion of starting materials or competing side reactions.
-
Probable Cause 1: Suboptimal Reaction Temperature. The temperature can drastically affect reaction rates and equilibrium positions.[1] Some cyclization reactions proceed efficiently at room temperature, while others require significant heat to overcome activation energy barriers.[1] Conversely, excessive heat can promote decomposition or the formation of side products.
-
Troubleshooting & Optimization:
-
Monitor Progress: Use Thin-Layer Chromatography (TLC) to track the consumption of starting materials and the formation of the product over time at your current temperature.[1]
-
Incremental Temperature Adjustment: If the reaction is sluggish at room temperature, gradually increase the heat in 10-20°C increments, while monitoring the reaction profile by TLC.
-
Cooling for Exothermic Reactions: If you observe the formation of multiple byproducts at elevated temperatures, the reaction may be exothermic or sensitive. Try lowering the temperature, even to 0°C, to improve selectivity.[1]
-
-
Probable Cause 2: Incomplete Cyclization. The key ring-forming step may not be proceeding to completion. This is often observed in condensations of 2-aminothiophenol with aldehydes, where the intermediate Schiff base may be stable and fail to cyclize efficiently.[1]
-
Troubleshooting & Optimization:
-
Catalyst Choice: The choice and concentration of the catalyst are critical. For syntheses involving an aniline derivative, thiocyanate, and a halogen (a common route), the stoichiometry of the halogen (e.g., bromine) is crucial.[2][3] For condensation reactions, acid catalysts like acetic acid or reusable catalysts like samarium triflate can promote cyclization.[4]
-
Dehydration: If water is a byproduct of the cyclization, its removal can shift the equilibrium toward the product. Consider using a Dean-Stark apparatus or adding a dehydrating agent like molecular sieves.
-
Q2: I'm observing a significant amount of an insoluble, high-melting point byproduct, particularly when using 2-aminothiophenol.
-
Probable Cause: Oxidative Dimerization. The most likely culprit is the oxidation of the thiol group (-SH) in 2-aminothiophenol to form a disulfide-linked dimer.[1] This byproduct is often insoluble in common organic solvents and can precipitate from the reaction mixture, complicating purification and reducing the availability of the starting material.
-
Troubleshooting & Optimization:
-
Inert Atmosphere: The primary oxidant is atmospheric oxygen. Before starting the reaction, thoroughly purge the reaction flask and solvent with an inert gas such as nitrogen or argon and maintain a positive pressure of the inert gas throughout the experiment.[1]
-
Degassed Solvents: Use solvents that have been degassed via sparging with an inert gas or through several freeze-pump-thaw cycles.
-
Order of Addition: Add the sensitive 2-aminothiophenol to the reaction mixture last, after the system has been made inert.
-
Troubleshooting Workflow for Low Yield
Caption: A decision-making workflow for troubleshooting low-yield reactions.
Q3: My product seems to degrade during column chromatography on silica gel. What is happening?
-
Probable Cause: Acid Sensitivity. Standard silica gel is slightly acidic (pH ~4-5) and can cause the degradation of acid-sensitive compounds. The amino group on the benzothiazole ring can interact strongly with the acidic silanol groups, leading to tailing, poor separation, and in some cases, decomposition.[1]
-
Troubleshooting & Optimization:
-
Neutralize Silica: Prepare a slurry of silica gel in your desired solvent system and add a small amount of a volatile base, like triethylamine (~1%), to neutralize the acidic sites.
-
Use Alumina: Switch to a different stationary phase. Neutral or basic alumina is an excellent alternative for purifying basic compounds like 6-aminobenzothiazole derivatives.[1]
-
Alternative Purification: Avoid chromatography altogether if possible. Recrystallization is often a highly effective method for purifying these compounds, assuming a suitable solvent system can be found.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to 6-aminobenzothiazole derivatives?
There are two predominant methods for constructing the 2-amino-6-substituted benzothiazole core.
-
Method 1: The Hugershoff Reaction (From Substituted Anilines). This is one of the most common and versatile methods. It involves the reaction of a p-substituted aniline with a thiocyanate salt (e.g., KSCN or NH4SCN) to form an in situ arylthiourea intermediate. This intermediate is then oxidatively cyclized using a halogen, typically bromine in acetic acid, to yield the final product.[5][6]
-
Pros: Readily available starting materials, generally good yields.
-
Cons: Requires handling of hazardous materials like bromine and can generate halogenated waste.
-
-
Method 2: Condensation with 2-Aminothiophenol. This approach involves condensing 2-aminothiophenol or a substituted version with various electrophiles. For example, reaction with cyanogen bromide or cyanamide can yield 2-aminobenzothiazoles. Reaction with aldehydes followed by oxidation, or with carboxylic acids under dehydrating conditions, can yield 2-substituted benzothiazoles.[7][8]
-
Pros: Can be a more direct route for certain 2-substituted derivatives.
-
Cons: The 2-aminothiophenol starting material is prone to oxidation (disulfide formation).[1]
-
Q2: How can I effectively monitor the reaction progress?
Thin-Layer Chromatography (TLC) is the most straightforward and cost-effective method.[1]
-
Procedure:
-
Prepare a TLC plate by spotting the starting material(s), a co-spot (starting material and reaction mixture), and the reaction mixture.
-
Elute the plate with an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes).
-
Visualize the spots using UV light, as the benzothiazole ring is UV-active.[1]
-
-
Interpretation: A successful reaction will show the consumption of the starting material spot(s) and the appearance of a new spot corresponding to the product. The presence of multiple new spots indicates the formation of byproducts, signaling a need for optimization.
Section 3: Key Experimental Protocols
Protocol 1: Synthesis of 6-Methoxy-2-aminobenzothiazole (Representative Hugershoff Reaction)
This protocol is adapted from established literature procedures and demonstrates the synthesis from a substituted aniline.[2]
Materials:
-
p-anisidine (p-methoxyaniline)
-
Ammonium thiocyanate (NH4SCN)
-
Glacial acetic acid
-
Bromine (Br2)
Procedure:
-
In a three-necked flask equipped with a stirrer and dropping funnel, dissolve p-anisidine (0.085 mol) in 40 mL of glacial acetic acid.
-
Separately, dissolve ammonium thiocyanate (0.308 mol) in 75 mL of glacial acetic acid. Add this solution to the p-anisidine solution.
-
Cool the resulting mixture to 0°C in an ice bath.
-
Prepare a solution of bromine (6.5 mL) in 30 mL of glacial acetic acid. Add this bromine solution dropwise to the reaction mixture over 30 minutes, ensuring the temperature remains below 10°C with constant stirring.
-
After the addition is complete, stir the reaction for an additional 2 hours at low temperature, then allow it to stir for 10 hours at room temperature.
-
Pour the reaction mixture into a beaker of ice water to precipitate the product.
-
Neutralize the mixture with a concentrated base (e.g., NaOH or NH4OH) to pH 7-8.
-
Filter the resulting solid, wash thoroughly with water, and dry.
-
Recrystallize the crude product from a suitable solvent like ethanol to obtain the purified 6-methoxy-2-aminobenzothiazole.
Protocol 2: Alternative Purification using Neutral Alumina Column Chromatography
This protocol should be used when the product is found to be sensitive to silica gel.[1]
-
Slurry Preparation: Prepare a slurry of neutral alumina in the initial, low-polarity eluent (e.g., 100% hexanes or dichloromethane).
-
Column Packing: Pour the slurry into a chromatography column and allow the alumina to settle into a packed bed. Do not let the column run dry.
-
Sample Loading: Dissolve the crude product in a minimal amount of the column solvent or a slightly more polar solvent. Adsorb this solution onto a small amount of alumina, dry it, and carefully add the dried powder to the top of the packed column.
-
Elution: Begin eluting with the low-polarity solvent, gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate or methanol). Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Section 4: Visual Guides
Synthetic Pathways and Common Side Reactions
Caption: Comparison of the desired synthetic pathway with common side reactions.
Section 5: Data Summaries
Table 1: Common Side Products and Mitigation Strategies
| Side Product/Issue | Probable Cause | Analytical Observation (TLC/Appearance) | Mitigation Strategy |
| Disulfide Dimer | Oxidation of 2-aminothiophenol starting material.[1] | Insoluble white/yellow solid; does not move from TLC baseline. | Perform reaction under an inert (N2 or Ar) atmosphere.[1] |
| Uncyclized Intermediate | Incomplete cyclization of Schiff base or thiourea.[1] | TLC spot with different Rf value than product and starting material. | Increase temperature, add an appropriate catalyst, or extend reaction time.[1] |
| Over-oxidation Products | Use of excess oxidizing agent.[1] | Multiple TLC spots, often more polar than the desired product. | Carefully control the stoichiometry of the oxidant (e.g., bromine). |
| Starting Material Self-Condensation | Reaction conditions favoring self-reaction of aldehydes.[1] | Formation of polymeric or complex byproduct mixtures. | Adjust temperature, catalyst, or concentration. |
Table 2: Troubleshooting Summary
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete reaction; side product formation; suboptimal temperature.[1] | Monitor by TLC; adjust temperature incrementally; use inert atmosphere; verify catalyst loading.[1] |
| Difficult Purification | Product instability on silica; closely related byproducts.[1] | Use neutral alumina for chromatography; attempt recrystallization from various solvents.[1] |
| Reaction Stalls | Deactivated catalyst; insufficient energy input. | Add fresh catalyst; increase reaction temperature; switch to a higher-boiling solvent. |
| Inconsistent Results | Impure starting materials; moisture in reagents/solvents. | Verify purity of starting materials by NMR or melting point; use anhydrous solvents. |
References
- Benchchem. (n.d.). Troubleshooting guide for the synthesis of benzothiazole derivatives. Benchchem.
- Benchchem. (n.d.). An In-depth Technical Guide to 6-Aminobenzothiazole (CAS 533-30-2): Properties, Synthesis, and Biological Activities. Benchchem.
- Kavitha, S., & N., S. (n.d.). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. PMC.
- ResearchGate. (n.d.). Optimization of the reaction condition for the synthesis of 6a as the.... ResearchGate.
- MDPI. (n.d.). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. MDPI.
- Organic Chemistry Portal. (n.d.). Benzothiazole synthesis. Organic Chemistry Portal.
- Organic Syntheses. (n.d.). Benzothiazole, 2-amino-6-methyl. Organic Syntheses.
- Beilstein Journals. (2016). Economical and scalable synthesis of 6-amino-2-cyanobenzothiazole. Beilstein Journals.
- ResearchGate. (n.d.). steps for the synthesis of 6-carboxylate 2-aminobenzothiazole derivative (A1-A6a-c).. ResearchGate.
- Der Pharma Chemica. (2023). Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. Der Pharma Chemica.
- PubMed Central. (n.d.). Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products. PubMed Central.
- ResearchGate. (2021). Synthesis, Characterizations of some new 6-flouro-2-amino benzothiazole derivatives and Study their biological activity. ResearchGate.
- Université catholique de Louvain. (n.d.). 2-Aminobenzothiazole derivatives. Université catholique de Louvain.
- MDPI. (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. MDPI.
- PubMed Central. (n.d.). Synthesis and Antitumor Evaluation of Novel Derivatives of 6-Amino-2-phenylbenzothiazoles. PubMed Central.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Benzothiazole synthesis [organic-chemistry.org]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry | MDPI [mdpi.com]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Benzothiazole Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
The benzothiazole scaffold is a cornerstone in medicinal chemistry and materials science, valued for its wide range of pharmacological activities and unique photophysical properties.[1][2][3][4] This guide, designed by our senior application scientists, provides in-depth technical support for researchers encountering challenges in benzothiazole synthesis. We move beyond simple protocols to explain the "why" behind experimental choices, empowering you to troubleshoot effectively and optimize your reaction conditions.
The most common and versatile method for synthesizing 2-substituted benzothiazoles is the condensation of 2-aminothiophenol with a carbonyl-containing compound, such as an aldehyde or carboxylic acid.[1][5] This reaction proceeds via the formation of a Schiff base intermediate, followed by intramolecular cyclization and subsequent oxidation to the aromatic benzothiazole.[6]
Frequently Asked Questions (FAQs)
Q1: My reaction yield is consistently low. What are the most common culprits?
A1: Low yields in benzothiazole synthesis can often be traced back to a few key factors:
-
Poor Quality of Starting Materials: 2-Aminothiophenol is susceptible to oxidation, which can significantly reduce its reactivity.[7] Always use a freshly opened bottle or consider purifying it before use. Similarly, ensure the purity of your aldehyde or carboxylic acid.
-
Inefficient Catalyst: The choice of catalyst is critical and depends on your specific substrates. For condensations with aldehydes, a range of catalysts from simple acids like HCl to various metal-based catalysts have proven effective.[8][9] For reactions with carboxylic acids, stronger activating agents like polyphosphoric acid (PPA) are often required.[7]
-
Suboptimal Reaction Conditions: Temperature, solvent, and reaction time are all interconnected. Some reactions proceed efficiently at room temperature, while others require heating to drive the reaction to completion.[7] Experiment with these parameters to find the optimal conditions for your specific transformation.
Q2: How can I monitor the progress of my reaction effectively?
A2: Thin-layer chromatography (TLC) is the most common and effective method for monitoring the progress of your reaction.[7] By spotting the reaction mixture alongside your starting materials on a TLC plate, you can visually track the consumption of reactants and the formation of your desired product. UV light or iodine vapor are typically used for visualization.[7]
Q3: I'm observing the formation of significant byproducts. What could be causing this?
A3: Byproduct formation can be a significant issue, complicating purification and reducing your overall yield. Common side reactions include:
-
Oxidation of 2-aminothiophenol: The thiol group in 2-aminothiophenol can oxidize to form a disulfide byproduct.[7] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize this.
-
Over-oxidation of the Intermediate: In reactions that utilize an external oxidant, it's crucial to control the stoichiometry to prevent over-oxidation of the desired benzothiazole product.[7]
-
Self-condensation of the Aldehyde: Under certain conditions, aldehydes can undergo self-condensation.[7] Optimizing the reaction temperature and concentration can often mitigate this issue.
Q4: What are some "green" or more environmentally friendly approaches to benzothiazole synthesis?
A4: Modern synthetic chemistry places a strong emphasis on environmentally benign methods. For benzothiazole synthesis, this often involves:
-
Use of Water as a Solvent: Several protocols have been developed that utilize water as the reaction solvent, reducing the need for volatile organic compounds.[7]
-
Reusable Catalysts: The development of solid-supported and recyclable catalysts is a key area of green chemistry.[5][10]
-
Solvent-Free Conditions: In some cases, the reaction can be performed neat (without a solvent), which is a highly efficient and environmentally friendly approach.[8][11]
-
Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and energy consumption.[6][9][12]
Troubleshooting Guide: Low Product Yield
Low product yield is one of the most frequently encountered problems in benzothiazole synthesis. The following table outlines potential causes and recommended solutions to help you troubleshoot your reaction effectively.
| Potential Cause | Recommended Solutions | Causality |
| Poor Quality of Starting Materials | Ensure the purity of 2-aminothiophenol and the carbonyl compound. Use a freshly opened bottle of 2-aminothiophenol or purify it before use.[7] | 2-Aminothiophenol is prone to oxidation, which deactivates it. Impurities in the carbonyl compound can lead to side reactions. |
| Inefficient Catalyst | The choice of catalyst is crucial. For reactions with aldehydes, catalysts such as H₂O₂/HCl, iodine, or various metal-based catalysts can be effective.[5][8][13] For condensations with carboxylic acids, consider using polyphosphoric acid (PPA) or methanesulfonic acid/silica gel.[7] | The catalyst activates the carbonyl group, making it more susceptible to nucleophilic attack by the amino group of 2-aminothiophenol. |
| Suboptimal Reaction Temperature | The reaction temperature can significantly impact the yield. If the yield is low at room temperature, try gradually increasing the temperature. Conversely, if side products are observed at elevated temperatures, lowering the temperature may be beneficial.[7] | Higher temperatures can increase the reaction rate but may also promote side reactions. Finding the optimal temperature is key to maximizing the yield of the desired product. |
| Incomplete Cyclization or Inefficient Oxidation | The final step of converting the benzothiazoline intermediate to the aromatic benzothiazole is critical. Ensure an adequate oxidant is present. For many reactions, atmospheric oxygen is sufficient, especially when the reaction is open to air. In other cases, you may need to add an explicit oxidizing agent like hydrogen peroxide (H₂O₂).[6] | The oxidation step provides the driving force for aromatization, which is often the rate-limiting step in the overall reaction sequence. |
| Issues with Product Isolation and Purification | If the product and impurities have similar polarities, separation by column chromatography can be challenging. Try using a different solvent system for elution or consider alternative purification techniques like recrystallization.[7] If the product is an oil, consider converting it to a solid derivative for easier purification.[7] | The physical properties of the product can make its isolation and purification difficult. Optimizing the work-up and purification procedures is essential for obtaining a high yield of pure product. |
Experimental Protocol: High-Yield Synthesis of 2-Arylbenzothiazoles using H₂O₂/HCl
This protocol is a general guideline for the synthesis of 2-arylbenzothiazoles from 2-aminothiophenol and aromatic aldehydes, a method known for its excellent yields and short reaction times.[5][8]
Materials:
-
2-Aminothiophenol
-
Aromatic aldehyde
-
Ethanol
-
30% Hydrogen peroxide (H₂O₂)
-
Concentrated Hydrochloric acid (HCl)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2-aminothiophenol (1.0 mmol) and the desired aromatic aldehyde (1.0 mmol) in ethanol.[6]
-
Reagent Addition: To the stirred solution, add 30% H₂O₂ (6.0 mmol) followed by the dropwise addition of concentrated HCl (3.0 mmol).[6] An optimal ratio of 2-aminothiophenol:aldehyde:H₂O₂:HCl is 1:1:6:3.[5][8]
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction is typically complete within 45-60 minutes.[8] Monitor the progress of the reaction by TLC.
-
Work-up and Isolation: Once the reaction is complete, pour the reaction mixture into ice-cold water.[14] Neutralize the mixture with a saturated sodium bicarbonate solution.
-
Purification: Collect the precipitated solid by vacuum filtration. Wash the solid with cold water and dry it under vacuum. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.[6][14]
Visualizing the Process
To better understand the key steps and decision points in optimizing your benzothiazole synthesis, refer to the diagrams below.
Caption: General reaction mechanism for the synthesis of 2-substituted benzothiazoles.
Caption: A logical workflow for troubleshooting low yields in benzothiazole synthesis.
References
-
Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. (2024). Molecules. [Link]
-
Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (2020). Molecules. [Link]
-
A Simple Iodine-promoted Synthesis of 2-Substituted Benzothiazoles by Condensation of Aldehydes with 2-Aminothiophenol. (2006). Organic Chemistry Portal. [Link]
-
Benzothiazole synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
Synthesis of Benzothiazole | Preparation of Benzothiazole via various methods. (2025). YouTube. [Link]
-
Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. (2022). Molecules. [Link]
-
Synthesis of benzothiazole from 2-aminothiophenol and benzaldehyde catalyzed by alkyl carbonic acid. (2018). ResearchGate. [Link]
-
Recent Advances in the Synthesis of Benzothiazoles : A Review. (2021). ResearchGate. [Link]
- Process for the preparation of benzothiazoles. (1989).
-
BENZOTHIAZOLE: DIFFERENT METHODS OF SYNTHESIS AND DIVERSE BIOLOGICAL ACTIVITIES. (2011). International Journal of Pharmaceutical Sciences and Drug Research. [Link]
-
Synthesis and biological activities of benzothiazole derivatives: A review. (2023). Himalayan Journal of Health Sciences. [Link]
-
Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. (2023). Der Pharma Chemica. [Link]
-
Methods used for the synthesis of benzothiazoles. (2022). ResearchGate. [Link]
-
Effect of different solvents for the synthesis of benzimidazole and benzothiazole a. (2022). ResearchGate. [Link]
-
Optimization of the reaction conditions to synthesize 2-phenylbenzothiazole 3 a [a]. (2021). ResearchGate. [Link]
-
Benzothiazole. (n.d.). Solubility of Things. [Link]
-
Chapter 4: Synthesis, Properties, and Biological Applications of Benzothiazoles. (2024). IntechOpen. [Link]
-
SYNTHESIS OF BENZOTHIAZOLE DERIVATIVES USING ULTRASONIC PROBE IRRADIATION. (2019). Malaysian Journal of Analytical Sciences. [Link]
-
Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (2020). ResearchGate. [Link]
-
Synthesis of novel benzothiazoles for anti-bacterial activity. (2012). Der Pharma Chemica. [Link]
-
Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. (2024). Journal of Chemical Reviews. [Link]
-
Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (2020). MDPI. [Link]
-
Design, Synthesis and Evaluation of Benzothiazole Derivatives as Multifunctional Agents. (2020). Unife. [Link]
Sources
- 1. Synthesis of Benzothiazole_Chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. ijpsdronline.com [ijpsdronline.com]
- 4. Synthesis and biological activities of benzothiazole derivatives: A review [journal.hep.com.cn]
- 5. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. books.rsc.org [books.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. A Simple Iodine-promoted Synthesis of 2-Substituted Benzothiazoles by Condensation of Aldehydes with 2-Aminothiophenol [organic-chemistry.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: A Guide to Handling Hygroscopic 1,3-Benzothiazol-6-amine Dihydrochloride
Welcome to the technical support center for 1,3-Benzothiazol-6-amine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals who work with this and other sensitive chemical compounds. As a dihydrochloride salt of a biologically significant benzothiazole scaffold, this compound's hygroscopic nature presents distinct challenges in the laboratory.[1][2] Improper handling can lead to significant errors in experimental reproducibility, from inaccurate weighing to compound degradation.[3][4]
This document provides in-depth, field-proven insights through a practical question-and-answer format, offering troubleshooting solutions and robust protocols to ensure the integrity of your experiments.
Part 1: Foundational Knowledge & Frequently Asked Questions (FAQs)
This section addresses the fundamental principles of hygroscopicity and its direct impact on 1,3-Benzothiazol-6-amine dihydrochloride.
Q1: What is hygroscopicity and why is it a critical factor for 1,3-Benzothiazol-6-amine dihydrochloride?
A1: Hygroscopicity is the inherent ability of a substance to attract and absorb moisture from the surrounding atmosphere.[5][6] For 1,3-Benzothiazol-6-amine dihydrochloride, this property is pronounced due to its nature as a salt. The presence of absorbed water is not benign; it can introduce a cascade of experimental errors and compromise the compound's stability.[4][7] The evaluation of a drug substance's hygroscopicity is a critical step in early-stage pharmaceutical development to establish appropriate formulation, manufacturing, and storage conditions.[]
Q2: What are the specific consequences of uncontrolled moisture absorption on my experiments?
A2: Uncontrolled exposure to humidity can lead to several detrimental outcomes that compromise data integrity. The primary consequences are summarized in the table below.
| Issue | Description | Experimental Impact |
| Inaccurate Weighing | The compound's mass continuously increases as it absorbs atmospheric water, making it difficult to obtain a stable and accurate reading on an analytical balance.[3] | Leads to errors in solution concentration, affecting dose-response curves, stoichiometric calculations, and overall reproducibility. |
| Chemical Degradation | The presence of water can facilitate hydrolysis of the amine group or other degradation pathways, altering the chemical structure of the compound.[3][9] | Loss of compound potency, formation of unknown impurities that may have their own biological activity, and inconsistent results in bioassays.[4] |
| Altered Physical Properties | Moisture absorption can cause the powder to change from a free-flowing solid to a clumpy, caked, or even deliquescent state (dissolving in the absorbed water).[3][6][10] | Difficulties in handling and transfer, poor dissolution rates, and potential changes to the solid-state form which can affect bioavailability in later studies. |
| Microbial Contamination | An environment with sufficient moisture can support the growth of bacteria, mold, or yeast, compromising the sterility and safety of the material.[4] | Compromised sample integrity, particularly for cell-based assays or in vivo studies. |
Part 2: Core Protocols for Handling, Storage, and Use
Adhering to strict protocols is essential for mitigating the effects of hygroscopicity. The following section provides step-by-step guidance for critical laboratory procedures.
Q3: What are the ideal storage conditions for 1,3-Benzothiazol-6-amine dihydrochloride?
A3: Proper storage is the first line of defense. The compound must be stored in a tightly sealed container to minimize exposure to the atmosphere.[11] The ideal environment is a controlled, low-humidity setting. For maximum protection, especially for long-term storage, a glove box with a dry, inert atmosphere (e.g., nitrogen or argon) is recommended.[3][12] For routine use, storage in a desiccator containing a suitable desiccant like silica gel or molecular sieves is a highly effective and practical alternative.[11] Always refer to the manufacturer's Safety Data Sheet (SDS) for specific temperature recommendations.[6]
Q4: What is the most reliable method for accurately weighing this compound?
A4: Weighing must be performed efficiently and in a controlled environment to prevent moisture uptake. The "Weighing by Difference" technique is often more accurate than direct weighing on an open pan for hygroscopic substances.[3] The following protocol should be followed:
Experimental Protocol: Weighing a Hygroscopic Compound
-
Preparation: Before starting, ensure all necessary equipment is clean, dry, and readily available. This includes spatulas, the stock container of 1,3-Benzothiazol-6-amine dihydrochloride, and the receiving vial pre-filled with the appropriate solvent.
-
Environment Control: If available, perform the entire weighing procedure inside a glove box with a low-humidity atmosphere.[12][13] If a glove box is not accessible, use an analytical balance with a draft shield in a room with the lowest possible ambient humidity.
-
Equilibration: Allow the sealed stock container to equilibrate to room temperature for at least 30 minutes before opening. This prevents condensation of atmospheric moisture onto the cold powder.
-
Weighing by Difference:
-
Place the sealed stock container on the analytical balance and tare it.
-
Quickly open the container, remove the approximate amount of powder needed using a dry spatula, and transfer it to the receiving vial.
-
Immediately and tightly reseal the stock container.
-
Place the sealed stock container back on the balance. The negative reading represents the exact amount of compound transferred.
-
-
Dissolution: Promptly cap and agitate the receiving vial to dissolve the compound, preventing any prolonged exposure of the weighed powder to the air.[3]
Caption: Workflow for weighing hygroscopic compounds.
Q5: How should I prepare stock solutions to ensure stability and solubility?
A5: Stock solutions should ideally be prepared fresh for each experiment.[3] Given the dihydrochloride salt form, the compound is expected to have better solubility in aqueous solutions compared to its free base. However, the benzothiazole core is hydrophobic, which can limit solubility.[9][14]
-
Solvent Choice: For initial high-concentration stocks, anhydrous dimethyl sulfoxide (DMSO) is a common choice. When diluting into aqueous buffers for assays, be aware that the compound may "crash out" or precipitate if the final DMSO concentration is too low and the compound's aqueous solubility is exceeded.[14]
-
pH Consideration: The solubility of 1,3-Benzothiazol-6-amine is likely pH-dependent. In acidic conditions, the amine groups will be protonated, which generally increases aqueous solubility.[14] Consider using a buffer with a slightly acidic pH if compatible with your experimental system.
-
Procedure: Prepare solutions promptly after weighing. Add the solvent to the weighed solid and cap the vial immediately. Use vortexing or sonication to ensure complete dissolution. Store stock solutions as recommended by the manufacturer, typically at low temperatures and protected from light.[3]
Part 3: Troubleshooting Guide
Even with careful procedures, issues can arise. This table provides solutions to common problems encountered when working with hygroscopic 1,3-Benzothiazol-6-amine dihydrochloride.
| Observed Problem | Probable Cause | Recommended Solution & Rationale |
| Compound appears clumpy, caked, or "wet" upon opening the container. | The compound has absorbed a significant amount of moisture due to improper storage or previous handling.[3] | Solution: If the compound's thermal stability allows (check SDS), dry it under a high vacuum. If stability is a concern, it is highly recommended to use a fresh, unopened container to ensure compound integrity. Rationale: Using compromised material introduces significant uncertainty in mass and purity. |
| The weight reading on the analytical balance will not stabilize. | The compound is actively absorbing moisture from the air during the weighing process.[3] | Solution: Move the weighing operation to a lower humidity environment (glove box).[3][12] Minimize the time the container is open and use the "weighing by difference" method. Rationale: This minimizes the exposure time of the compound to the atmosphere, reducing the rate of moisture absorption. |
| Precipitate forms in the stock solution (DMSO or aqueous buffer) over time. | This could be due to exceeding the solubility limit, compound degradation, or a change in solvent composition due to water absorption.[3] | Solution: Prepare smaller batches of stock solutions more frequently.[3] Store solutions at the recommended temperature and protect from light. If using aqueous buffers, consider if pH adjustment or the use of solubilizing agents like cyclodextrins is appropriate for your assay.[14] Rationale: Fresh solutions minimize the time available for degradation or precipitation to occur. |
| Inconsistent or non-reproducible results in biological or analytical assays. | This is a common downstream effect of inaccurate initial concentrations (due to weighing errors) or the use of degraded compound.[3] | Solution: Re-evaluate the entire handling workflow, from storage to solution preparation. Use a fresh aliquot of the compound and prepare a new stock solution, strictly following the protocols outlined above. Rationale: Ensuring the accuracy of the initial steps is fundamental to achieving reproducible downstream results. |
References
- BenchChem. (n.d.). Navigating the Challenges of Hygroscopic Compounds in Research: A Technical Support Guide.
- Fisher Scientific. (2025). Safety Data Sheet: 1,3-Benzothiazol-6-amine.
- Henkel. (n.d.). Safety Data Sheet according to REGULATIONS FOR HAZARDOUS CHEMICAL AGENTS, 2021.
- Sigma-Aldrich. (2025). Safety Data Sheet: Benzothiazole.
- Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds.
- TCI Chemicals. (2025). Safety Data Sheet.
- HepatoChem. (2016). How do you handle hygroscopic salts?
- Enamine. (n.d.). Safety Data Sheet.
- (n.d.). Safety Data Sheet.
- Corrosionpedia. (2024). Hygroscopic.
- Interactive Learning Paradigms, Incorporated. (2025). The MSDS HyperGlossary: Hygroscopic.
- FEECO International, Inc. (2025). What's the Difference Between Hygroscopic & Hydrophobic Materials?
- BOC Sciences. (n.d.). Hygroscopicity Testing.
- ResearchGate. (2016). How to isolate a very hygroscopic salt (as precipitate) from a reaction solution?
- Sigma-Aldrich. (n.d.). 1,3-Benzothiazol-5-amine.
- BenchChem. (n.d.). In-Depth Technical Guide: Solubility and Stability of 6-propyl-1,3-benzothiazol-2-amine.
- Longdom Publishing. (2022). Note on Benzothiazole used in Modern Day Drug Designing and Development.
- BenchChem. (n.d.). Improving solubility of 6-propyl-1,3-benzothiazol-2-amine for assays.
- Bentham Science. (n.d.). Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review.
- Lihumis, H. S., et al. (2022). A Review on Recent Development and biological applications of benzothiazole derivatives.
- (2025). Synthesis, in silico and Pharmacological Activity of 1, 3-Benzothiazol Derivatives.
- Der Pharma Chemica. (2023). Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance.
- Richpacking. (2022). Hygroscopic Problems Of Capsule Filled Powders.
- DR-NTU, Nanyang Technological University. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals.
Sources
- 1. longdom.org [longdom.org]
- 2. jchemrev.com [jchemrev.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Hygroscopic Problems Of Capsule Filled Powders-richpacking020.com [richpacking020.com]
- 5. corrosionpedia.com [corrosionpedia.com]
- 6. The MSDS HyperGlossary: Hygroscopic [ilpi.com]
- 7. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. feeco.com [feeco.com]
- 11. fishersci.com [fishersci.com]
- 12. hepatochem.com [hepatochem.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
A Comparative Guide to the Biological Activities of 1,3-Benzothiazol-6-amine dihydrochloride and Riluzole
For Researchers, Scientists, and Drug Development Professionals
In the landscape of neuroprotective agent discovery, the benzothiazole scaffold has emerged as a privileged structure, with riluzole being a notable clinical success. This guide provides a comparative framework for evaluating the biological activity of 1,3-Benzothiazol-6-amine dihydrochloride, a structurally related benzothiazole derivative, against the established profile of riluzole. While direct comparative experimental data for 1,3-Benzothiazol-6-amine dihydrochloride is limited, this document outlines the scientific rationale and detailed methodologies for a head-to-head comparison, enabling researchers to assess its potential as a novel neuroprotective agent.
Introduction to the Compounds
Riluzole , with the chemical name 6-(trifluoromethoxy)benzothiazol-2-amine, is a medication approved for the treatment of amyotrophic lateral sclerosis (ALS).[1] It has been shown to delay the onset of ventilator-dependence and may increase survival in ALS patients.[1] Its neuroprotective effects are attributed to a multi-faceted mechanism of action, primarily involving the modulation of glutamatergic neurotransmission.[2][3]
1,3-Benzothiazol-6-amine dihydrochloride is a derivative of the benzothiazole heterocyclic system. Benzothiazole-based compounds are of significant interest in medicinal chemistry due to their demonstrated ability to maintain mitochondrial function, decrease the production of reactive oxygen species (ROS), and reduce the activation of apoptotic pathways in cellular models of neurodegeneration.[4][5] The structural similarity to riluzole suggests that 1,3-Benzothiazol-6-amine dihydrochloride may possess comparable or distinct neuroprotective properties.
This guide will first compare the physicochemical properties of both compounds. It will then delve into the known mechanisms of riluzole and postulate potential mechanisms for 1,3-Benzothiazol-6-amine dihydrochloride. The core of this document provides a series of detailed experimental protocols that can be employed to directly compare their biological activities in key areas of neuroprotection and anticonvulsant effects.
Physicochemical Properties
A fundamental aspect of drug discovery involves understanding the physicochemical properties of a compound, as these influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | 1,3-Benzothiazol-6-amine dihydrochloride | Riluzole |
| Molecular Formula | C₇H₇N₃S · 2HCl | C₈H₅F₃N₂OS |
| Molecular Weight | 224.14 g/mol (for dihydrochloride) | 234.20 g/mol [6] |
| IUPAC Name | 1,3-benzothiazole-2,6-diamine;dihydrochloride[4] | 6-(trifluoromethoxy)-1,3-benzothiazol-2-amine[1] |
| Appearance | Solid | Solid[6] |
| Solubility | Dihydrochloride salt form enhances solubility[4] | Very slightly soluble in water at neutral pH, solubility increases with decreasing pH[7] |
| LogP | Not available | 2.3[6] |
Mechanisms of Action
Riluzole: A Multi-Target Neuroprotective Agent
Riluzole's neuroprotective effects are complex and not fully elucidated, but several key mechanisms have been identified[8]:
-
Inhibition of Glutamate Release: Riluzole can reduce the presynaptic release of glutamate, a primary excitatory neurotransmitter.[3][9] This is thought to be achieved, in part, by stabilizing voltage-dependent sodium channels in their inactivated state.[2]
-
Blockade of Postsynaptic Glutamate Receptors: It has been reported to non-competitively block N-methyl-D-aspartate (NMDA) and kainate receptors, further dampening excitotoxic signaling.[1][10]
-
Enhancement of Glutamate Uptake: Riluzole may also promote the reabsorption of glutamate from the synapse by restoring the expression of the excitatory amino acid transporter 2 (EAAT2) in astrocytes.[9]
-
Modulation of Intracellular Signaling: Some studies suggest that riluzole can interact with G-protein-dependent signal transduction pathways and inhibit protein kinase C.[2][10]
1,3-Benzothiazol-6-amine dihydrochloride: Postulated Mechanisms
Based on studies of related benzothiazole derivatives, the neuroprotective potential of 1,3-Benzothiazol-6-amine dihydrochloride may stem from the following mechanisms:
-
Mitochondrial Protection: Benzothiazoles have been shown to maintain mitochondrial function, which is often compromised in neurodegenerative diseases.[4][5]
-
Antioxidant Activity: These compounds can reduce the production of reactive oxygen species (ROS), thereby mitigating oxidative stress-induced neuronal damage.[4]
-
Anti-apoptotic Effects: By attenuating the activation of apoptotic pathways, benzothiazole derivatives may prevent programmed cell death in neurons.[4][5]
-
Enzyme Inhibition: The benzothiazole scaffold is a core component of various enzyme inhibitors, suggesting potential interactions with kinases or other enzymes involved in neuronal signaling.[4]
Proposed Experimental Comparison
To empirically compare the biological activities of 1,3-Benzothiazol-6-amine dihydrochloride and riluzole, a series of in vitro and in vivo assays are recommended.
In Vitro Neuroprotection Assays
These assays will assess the ability of each compound to protect neuronal cells from common stressors implicated in neurodegeneration.
Experimental Rationale: The human neuroblastoma cell line SH-SY5Y is a widely used model for neuroprotective studies. Inducing oxidative stress with hydrogen peroxide (H₂O₂) or excitotoxicity with glutamate allows for the quantification of a compound's protective effects.[11]
Detailed Protocol:
-
Cell Culture: Culture SH-SY5Y cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.[11]
-
Plating: Seed cells in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.[11]
-
Pre-treatment: Prepare stock solutions of 1,3-Benzothiazol-6-amine dihydrochloride and riluzole in a suitable solvent (e.g., DMSO). Dilute to final concentrations (e.g., 0.1, 1, 10, 100 µM) in culture medium. Pre-treat the cells with these concentrations for 2-24 hours.[11]
-
Induction of Neurotoxicity:
-
Oxidative Stress: Add H₂O₂ (e.g., 100 µM) to the wells and incubate for 24 hours.
-
Excitotoxicity: Add glutamate (e.g., 5 mM) to the wells and incubate for 24 hours.
-
-
Assessment of Neuroprotection:
-
MTT Assay (Cell Viability): Add MTT solution and incubate for 4 hours. Solubilize formazan crystals with DMSO and measure absorbance at 570 nm.[11]
-
LDH Assay (Cell Death): Collect the supernatant and measure lactate dehydrogenase (LDH) release using a commercial kit.[11]
-
DCFH-DA Assay (ROS Production): After treatment, wash cells and incubate with DCFH-DA. Measure fluorescence as an indicator of intracellular ROS.[11]
-
Hypothetical Data Presentation:
| Compound | Concentration (µM) | Cell Viability (% of Control) | LDH Release (% of Max) | ROS Production (Fold Change) |
| Riluzole | 1 | |||
| 10 | ||||
| 100 | ||||
| 1,3-Benzothiazol-6-amine | 1 | |||
| 10 | ||||
| 100 |
In Vivo Anticonvulsant Activity Assays
These assays will evaluate the potential of the compounds to prevent or reduce seizures in animal models.
Experimental Rationale: The maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) tests in rodents are standard models for screening anticonvulsant drugs.[12] The MES test identifies compounds effective against generalized tonic-clonic seizures, while the scPTZ test is sensitive to drugs that block generalized nonconvulsive seizures.[12][13]
Detailed Protocol:
-
Animals: Use male CD-1 mice weighing 18-24 g.[14]
-
Compound Administration: Administer 1,3-Benzothiazol-6-amine dihydrochloride, riluzole, or vehicle control intraperitoneally at various doses.
-
Maximal Electroshock (MES) Test:
-
At the time of peak effect, deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 s) via corneal electrodes.
-
Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure. Protection is defined as the absence of this phase.
-
-
Subcutaneous Pentylenetetrazol (scPTZ) Test:
-
Administer a convulsive dose of PTZ (e.g., 85 mg/kg) subcutaneously.
-
Observe the mice for the onset of clonic seizures for a period of 30 minutes. Protection is defined as the absence of clonic seizures.
-
Hypothetical Data Presentation:
| Compound | Dose (mg/kg) | % Protection (MES Test) | % Protection (scPTZ Test) |
| Riluzole | 10 | ||
| 30 | |||
| 100 | |||
| 1,3-Benzothiazol-6-amine | 10 | ||
| 30 | |||
| 100 |
In Vitro Kinase Inhibition Assays
This assay will explore if the compounds have off-target effects on a panel of kinases, which could reveal novel mechanisms of action or potential side effects.
Experimental Rationale: Kinases are crucial regulators of cellular signaling, and their dysregulation is implicated in many diseases.[15] Screening against a kinase panel can provide valuable insights into a compound's selectivity and potential therapeutic applications.[16][17]
Detailed Protocol:
-
Select Kinase Panel: Choose a panel of kinases relevant to neuroinflammation and neuronal survival (e.g., GSK3β, CDK5, MAP kinases).
-
Assay Format: Utilize a fluorescence-based or luminescence-based assay format that measures the consumption of ATP or the phosphorylation of a substrate.[17]
-
Compound Incubation: Incubate each kinase with its specific substrate and ATP in the presence of varying concentrations of 1,3-Benzothiazol-6-amine dihydrochloride or riluzole.
-
Detection: Measure the assay signal (e.g., fluorescence or luminescence) using a plate reader.
-
Data Analysis: Calculate the percent inhibition of kinase activity for each compound concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of the kinase activity).[17]
Hypothetical Data Presentation:
| Kinase | Riluzole IC₅₀ (µM) | 1,3-Benzothiazol-6-amine IC₅₀ (µM) |
| GSK3β | ||
| CDK5 | ||
| p38 MAPK | ||
| JNK1 |
Data Interpretation and Comparative Analysis
The data generated from these experiments will allow for a comprehensive comparison of 1,3-Benzothiazol-6-amine dihydrochloride and riluzole.
-
Potency and Efficacy: The in vitro neuroprotection assays will reveal the relative potency (EC₅₀) and efficacy of each compound in preventing cell death. The in vivo anticonvulsant assays will determine their respective potencies (ED₅₀) in animal models.
-
Mechanism of Action: The pattern of activity in the neuroprotection assays (e.g., greater protection against oxidative stress vs. excitotoxicity) can provide clues about the primary mechanism. The kinase inhibition profile will identify any direct enzymatic targets.
-
Therapeutic Potential: A compound that demonstrates superior neuroprotective efficacy, broader anticonvulsant activity, or a more favorable kinase selectivity profile compared to riluzole would warrant further investigation as a potential therapeutic candidate.
Conclusion
Riluzole represents a benchmark for neuroprotective drugs targeting glutamatergic excitotoxicity. The benzothiazole scaffold, as exemplified by 1,3-Benzothiazol-6-amine dihydrochloride, holds promise for the development of novel agents with potentially distinct or improved mechanisms of action, such as direct mitochondrial protection and antioxidant effects. The experimental framework detailed in this guide provides a robust and scientifically rigorous approach for the direct comparison of these compounds. By systematically evaluating their biological activities, researchers can elucidate the therapeutic potential of new benzothiazole derivatives and contribute to the advancement of treatments for neurodegenerative diseases.
References
-
Riluzole - Wikipedia. [Link]
-
Doble, A. (1996). The pharmacology and mechanism of action of riluzole. Neurology, 47(6 Suppl 4), S233-241. [Link]
-
Benazzouz, A., et al. (1995). Neuroprotective effects of riluzole on a model of Parkinson's disease in the rat. Journal of Pharmacology and Experimental Therapeutics, 275(3), 1339-1345. [Link]
-
Li, Y., et al. (2023). Riluzole mechanism of action: the astrocyte excitatory amino acid... ResearchGate. [Link]
-
Doble, A. (1995). The pharmacology and mechanism of action of riluzole. PubMed. [Link]
-
Wu, G., et al. (2015). Riluzole as a Neuroprotective Drug for Spinal Cord Injury: From Bench to Bedside. PMC. [Link]
-
Riluzole | ALZFORUM. (2021). [Link]
-
Cheah, B. C., & Vucic, S. (2010). Riluzole, Neuroprotection and Amyotrophic Lateral Sclerosis. Bentham Science Publishers. [Link]
-
Golmohammadi, R., et al. (2023). Neuroprotective effects of riluzole in Alzheimer's disease: A comprehensive review. Journal of Neurochemistry, 166(4), 629-644. [Link]
-
Riluzole: A neuroprotective drug with potential as a novel anticancer agent (Review). (2021). Spandidos Publications. [Link]
-
Corbett, D., & Nurse, S. (1998). The problem of assessing effective neuroprotection in experimental cerebral ischemia. PubMed. [Link]
-
Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025). Celtarys Research. [Link]
-
Therapeutic Assays for the Identification and Characterization of Antiepileptic and Antiepileptogenic Drugs | Request PDF. ResearchGate. [Link]
-
Riluzole | C8H5F3N2OS | CID 5070. PubChem - NIH. [Link]
-
Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. (2024). PubMed. [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. [Link]
-
Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. (2024). MDPI. [Link]
-
Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. (2024). Preprints.org. [Link]
-
Kinase Inhibition Assays. Buhlmann Diagnostics Corp. [Link]
-
Riluzole 5 mg/mL oral suspension: for optimized drug delivery in amyotrophic lateral sclerosis. (2016). PMC. [Link]
-
Riluzole | Davis's Drug Guide for Rehabilitation Professionals. [Link]
-
Gribkoff, V. K., & Bozik, M. E. (2008). KNS-760704 [(6R)-4,5,6,7-tetrahydro-N6-propyl-2, 6-benzothiazole-diamine dihydrochloride monohydrate] for the treatment of amyotrophic lateral sclerosis. CNS neuroscience & therapeutics, 14(3), 215–226. [Link]
-
Evaluation of anticonvulsant and antinociceptive properties of new N-Mannich bases derived from pyrrolidine-2,5-dione and 3-methylpyrrolidine-2,5-dione. (2015). PMC. [Link]
-
Determination of anticonvulsant activity of drugs using animal models | PPTX. Slideshare. [Link]
-
Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches. (2025). International Journal of Novel Research in Pharmaceutical Sciences. [Link]
-
White, H. S., et al. (1995). The early identification of anticonvulsant activity: role of the maximal electroshock and subcutaneous pentylenetetrazol seizure models. Italian journal of neurological sciences, 16(1-2), 73–77. [Link]
-
Riluzole as a Neuroprotective Drug for Spinal Cord Injury: From Bench to Bedside. (2015). MDPI. [Link]
-
SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME 1, 3- BENZTHIAZOLES DERIVATIVES. IJRPC. [Link]
-
Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. (2022). MDPI. [Link]
-
Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer's disease. (2023). Taylor & Francis. [Link]
-
Synthesis, in silico and Pharmacological Activity of 1, 3-Benzothiazol Derivatives. (2025). ResearchGate. [Link]
-
2-(Methylsulfanyl)-1,3-benzothiazol-6-amine | C8H8N2S2 | CID 274151. PubChem. [Link]
-
Benzothiazole analogues and their biological aspects: A Review. ResearchGate. [Link]
-
Neuroprotective effects of the antioxidant action of 2-cyclopropylimino-3-methyl-1,3-thiazoline hydrochloride against ischemic neuronal damage in the brain. (2013). PMC - PubMed Central. [Link]
-
Synthesis and Pharmacological Activities of Benzothiazole Derivatives. (2023). Indian Journal of Pharmaceutical Education and Research. [Link]
-
Biological Screening and Structure Activity relationship of Benzothiazole. RJPT. [Link]
-
Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. (2023). Der Pharma Chemica. [Link]
-
Molecular docking and In-Silico pharmacokinetic analysis of 1,3-benzothiazole-2-amine derivatives as anticonvulsants. (2025). PMC. [Link]
-
6-Aminobenzothiazole | C7H6N2S | CID 68288. PubChem. [Link]
-
1,3-BENZOTHIAZOL-6-AMINE | CAS 533-30-2. Matrix Fine Chemicals. [Link]
-
Riluzole, a Derivative of Benzothiazole as a Potential Anti-Amoebic Agent against Entamoeba histolytica. (2023). MDPI. [Link]
-
Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. (2025). PMC. [Link]
-
Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. (2025). MDPI. [Link]
Sources
- 1. Riluzole - Wikipedia [en.wikipedia.org]
- 2. neurology.org [neurology.org]
- 3. The pharmacology and mechanism of action of riluzole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. KNS-760704 [(6R)-4,5,6,7-tetrahydro-N6-propyl-2, 6-benzothiazole-diamine dihydrochloride monohydrate] for the treatment of amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Riluzole | C8H5F3N2OS | CID 5070 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Riluzole 5 mg/mL oral suspension: for optimized drug delivery in amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. alzforum.org [alzforum.org]
- 9. researchgate.net [researchgate.net]
- 10. benthamdirect.com [benthamdirect.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. The early identification of anticonvulsant activity: role of the maximal electroshock and subcutaneous pentylenetetrazol seizure models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Evaluation of anticonvulsant and antinociceptive properties of new N-Mannich bases derived from pyrrolidine-2,5-dione and 3-methylpyrrolidine-2,5-dione - PMC [pmc.ncbi.nlm.nih.gov]
- 15. キナーゼのバイオロジー [promega.jp]
- 16. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 17. reactionbiology.com [reactionbiology.com]
Comparative Guide: Structure-Activity Relationship of 6-Substituted Benzothiazole Derivatives
Executive Summary: The C-6 Vector in Lead Optimization
The benzothiazole scaffold is a "privileged structure" in medicinal chemistry, capable of binding to diverse biological targets including kinases, DNA, and G-protein-coupled receptors (GPCRs). While the C-2 position is typically the primary vector for target specificity (the "warhead" attachment point), the C-6 position is the critical determinant of pharmacokinetic (PK) stability and physicochemical properties .[1]
This guide objectively analyzes the structure-activity relationship (SAR) of 6-substituted benzothiazoles, comparing them against 5-substituted and unsubstituted analogs. Experimental evidence suggests that C-6 modification is often superior for blocking metabolic clearance (CYP450 para-hydroxylation) and modulating lipophilicity without sterically hindering the primary binding interaction at C-2.
The Electronic and Steric Landscape of the C-6 Position
To design effective derivatives, one must understand the electronic environment. The C-6 position is para to the ring nitrogen and meta to the sulfur.
Metabolic Stability (The "Para-Blocker" Effect)
The primary metabolic soft spot of the benzothiazole core is the C-6 position. Unsubstituted benzothiazoles undergo rapid oxidative metabolism (hydroxylation) at this position, leading to rapid clearance.
-
Insight: Introducing a metabolic blocker (F, Cl, OCF
) at C-6 significantly extends half-life ( ). -
Comparison: 5-substitution does not effectively block this metabolic route, often resulting in lower in vivo efficacy despite comparable in vitro potency.
Electronic Modulation (Hammett Constants)
-
Electron-Withdrawing Groups (EWGs): Substituents like
, , and at C-6 decrease the electron density of the heterocyclic ring. This often enhances - stacking interactions with DNA base pairs or aromatic residues in kinase pockets.[1] -
Electron-Donating Groups (EDGs): Substituents like
or increase basicity at the ring nitrogen, potentially altering hydrogen bond acceptor capability.
Comparative Analysis: Anticancer Potency
In anticancer applications (specifically Tubulin polymerization inhibition and EGFR kinase inhibition), the 6-position dictates cytotoxicity.
Comparative Data: 6-Substituted vs. Unsubstituted
The following table summarizes cytotoxicity data (
| C-6 Substituent | C-2 Substituent | HeLa | A549 | Mechanism / Observation |
| -H (Unsubstituted) | Hydrazine moiety | > 50.0 | > 50.0 | Rapidly metabolized; poor lipophilicity. |
| -F (Fluoro) | Hydrazine moiety | 2.41 | 4.31 | High metabolic stability; mimics H sterically but alters electronics. |
| -Cl (Chloro) | N-benzylamine | 10.67 | 9.00 | Increased lipophilicity aids membrane permeability.[1] |
| -OMe (Methoxy) | Benzamide | 1.1 - 8.8 | 5.2 | EDG enhances solubility; potential H-bond acceptor.[1] |
| -NO | Styryl | 27.0 | 35.0 | Strong EWG often reduces potency compared to halogens in this scaffold.[1] |
Data Source: Aggregated from comparative studies on hydrazine and benzamide-based benzothiazoles [1, 2].
Case Study: 6-Fluoro vs. 5-Fluoro
In EGFR inhibition studies, 6-fluoro derivatives consistently outperform 5-fluoro analogs.[1]
-
Causality: The 6-position aligns with the hydrophobic pocket of the ATP-binding site in EGFR, whereas 5-substitution often clashes sterically with the gatekeeper residue (Thr790).[1]
-
Recommendation: Prioritize 6-F or 6-Cl for kinase programs targeting hydrophobic pockets.[1]
Comparative Analysis: Neuroprotection (The Riluzole Series)[2]
Riluzole (6-trifluoromethoxy-2-aminobenzothiazole) is the standard of care for ALS.[1] Its SAR is the definitive case study for C-6 optimization.
The Role of 6-Trifluoromethoxy (-OCF )
The
| Compound | C-6 Substituent | C-2 Substituent | Activity (Glutamate Release Inhibition) | Notes |
| Riluzole | High ( | Optimal lipophilicity/solubility balance.[2] | ||
| Analog A | Moderate | Lacks the steric bulk to fully occupy the hydrophobic channel. | ||
| Analog B | Low | Rapid clearance; poor blood-brain barrier (BBB) penetration. | ||
| Analog C | Low | Electron donation destabilizes the pharmacophore (+M effect). |
-
Key Insight: Replacing
with (a similar size but opposite electronic effect) destroys activity, proving that electron withdrawal at C-6 is essential for neuroprotective efficacy in this scaffold [4, 5].
Visualizing the SAR Workflow
The following diagram illustrates the decision logic for optimizing the benzothiazole core, highlighting the distinct roles of the C-2 and C-6 positions.
Figure 1: Strategic optimization workflow for benzothiazole derivatives. C-2 determines "what" it hits; C-6 determines "how long" it stays and "how well" it fits.
Experimental Protocols
To ensure reproducibility, the following protocols utilize standard, self-validating methodologies.
Synthesis: Jacobson Cyclization (General Protocol)
This is the industry-standard method for generating 6-substituted-2-aminobenzothiazoles.
-
Reagents: 4-substituted aniline (e.g., 4-fluoroaniline), Ammonium thiocyanate (
), Bromine ( ), Glacial Acetic Acid.[1] -
Procedure:
-
Dissolve 4-substituted aniline (10 mmol) and
(20 mmol) in glacial acetic acid (20 mL). -
Cool to 0-5°C in an ice bath.[1]
-
Add
(10 mmol) in acetic acid dropwise over 30 minutes. Critical Control Point: Maintain temperature <10°C to prevent regioisomeric bromination. -
Stir for 2 hours at RT, then reflux for 1 hour.
-
Pour into crushed ice/water; basify with
to pH 8. -
Filter precipitate, wash with water, and recrystallize from ethanol.[1]
-
-
Validation: NMR should show a singlet at
(C2-NH2) and specific splitting patterns for C6-substitution (e.g., doublet of doublets for 6-F).
Biological Assay: MTT Cytotoxicity Screen
-
Cell Seeding: Seed HeLa or A549 cells (
cells/well) in 96-well plates. Incubate for 24h. -
Treatment: Add test compounds (dissolved in DMSO) at serial dilutions (0.1 - 100
M). Control: 0.1% DMSO vehicle. -
Incubation: Incubate for 48h at 37°C, 5%
. -
Development: Add MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.
-
Readout: Measure Absorbance at 570 nm. Calculate
using non-linear regression (GraphPad Prism).
References
-
Benzothiazole derivatives as anticancer agents. PMC - NIH. [Link][1]
-
Full article: Benzothiazole derivatives as anticancer agents. Taylor & Francis. [Link][1]
-
Synthesis and biological evaluation of novel benzothiazole derivatives. Frontiers in Chemistry. [Link]
-
Development of Riluzole Analogs with Improved Use-Dependent Inhibition. ACS Medicinal Chemistry Letters. [Link]
-
Riluzole series. Synthesis and in vivo "antiglutamate" activity. PubMed. [Link]
-
Metabolically stabilized benzothiazoles for imaging of amyloid plaques. PubMed. [Link]
Sources
A Comparative Analysis of the Anti-inflammatory Effects of Benzothiazole Isomers: A Guide for Researchers
The benzothiazole scaffold is a cornerstone in medicinal chemistry, recognized for its privileged structure that imparts a wide array of pharmacological activities.[1][2] Among these, its anti-inflammatory potential has garnered significant attention, leading to the development of numerous derivatives. However, the subtle yet critical influence of isomeric variations on this activity is a subject that warrants a more in-depth analysis. This guide provides a comparative analysis of the anti-inflammatory effects of benzothiazole isomers, offering experimental data, mechanistic insights, and detailed protocols to aid researchers in the design and evaluation of novel anti-inflammatory agents.
The Structural Significance of Isomerism in Benzothiazole's Anti-inflammatory Action
The positioning of substituents on the benzothiazole ring system is not a trivial matter; it profoundly dictates the molecule's interaction with biological targets and, consequently, its therapeutic efficacy. Structure-activity relationship (SAR) studies have consistently highlighted that substitutions at the C-2 and C-6 positions of the benzothiazole nucleus are particularly crucial for modulating its biological activities.[2]
Our comparative analysis, synthesized from multiple studies, focuses on how the positional isomerism of various functional groups on the benzothiazole core impacts its anti-inflammatory effects. This understanding is paramount for the rational design of more potent and selective anti-inflammatory drug candidates.
Comparative Anti-inflammatory Activity of Benzothiazole Isomers
| Substituent | Position(s) | Observed Anti-inflammatory Effect | Key Findings & Mechanistic Insights |
| Amino (-NH2) | 4- or 5- | Increased activity | Electron-withdrawing groups at these positions appear to enhance the anti-inflammatory response. |
| 6- or 7- | Decreased activity | Shifting the same electron-withdrawing groups to the 6 or 7-position diminishes the anti-inflammatory effect, highlighting the sensitivity of the biological target to the electronic distribution across the scaffold.[3] | |
| Fluoro (-F) | 6- | Adequate activity | Fluorine substitution at the 6-position, often in conjunction with other groups at the 7-position, contributes to notable anti-inflammatory properties.[4] |
| Nitro (-NO2) | 2- (as part of a larger substituent) | Significant activity | Benzothiazole derivatives with a nitro-substituted phenyl ring at the 2-position have demonstrated potent inhibition of key inflammatory mediators.[5] |
| General Substituents | 2- and 6- | Crucial for activity | A consensus in the literature points to the C-2 and C-6 positions as hotspots for substitution to achieve significant biological effects, including anti-inflammatory action.[2] |
Expert Interpretation: The data strongly suggests that the electronic properties and steric bulk of substituents, along with their specific location on the benzothiazole ring, are critical determinants of anti-inflammatory potency. The observed differences between positional isomers likely arise from their differential ability to fit into the active sites of inflammatory enzymes and to interact with key amino acid residues.
Mechanistic Underpinnings: Targeting Key Inflammatory Pathways
The anti-inflammatory effects of benzothiazole isomers are primarily attributed to their ability to modulate key signaling pathways involved in the inflammatory cascade. Two of the most significant targets are the cyclooxygenase-2 (COX-2) enzyme and the nuclear factor-kappa B (NF-κB) signaling pathway.[6][7]
Inhibition of Cyclooxygenase-2 (COX-2)
COX-2 is an inducible enzyme that plays a central role in the synthesis of prostaglandins, which are potent inflammatory mediators.[8] Several benzothiazole derivatives have been identified as selective inhibitors of COX-2.[9][10] The differential inhibition of COX-2 by various isomers underscores the importance of a precise molecular geometry for optimal interaction with the enzyme's active site.
Modulation of the NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of gene expression involved in inflammation and immunity.[11] Aberrant NF-κB activation is a hallmark of many inflammatory diseases. Certain benzothiazole derivatives have been shown to suppress the activation of NF-κB, thereby downregulating the expression of pro-inflammatory cytokines and enzymes like inducible nitric oxide synthase (iNOS) and COX-2.[5][12]
Caption: The NF-κB signaling pathway and points of inhibition by benzothiazole isomers.
Experimental Protocols for Evaluating Anti-inflammatory Activity
To ensure the scientific rigor of our comparative analysis, it is essential to employ standardized and validated experimental protocols. Below are detailed methodologies for key in vitro and in vivo assays used to assess the anti-inflammatory effects of benzothiazole isomers.
In Vitro Assay: COX-1 and COX-2 Inhibition Assay
This assay is crucial for determining the potency and selectivity of compounds against the two COX isoforms.
Protocol:
-
Enzyme and Substrate Preparation: Recombinant human COX-1 and COX-2 enzymes are used. Arachidonic acid serves as the substrate.
-
Compound Incubation: The test benzothiazole isomers and a reference inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1) are pre-incubated with the respective enzymes in a reaction buffer at various concentrations.
-
Initiation of Reaction: The reaction is initiated by the addition of arachidonic acid.
-
Quantification of Prostaglandin Production: The amount of prostaglandin E2 (PGE2) produced is quantified using a colorimetric or enzyme-linked immunosorbent assay (ELISA) kit.[8]
-
Data Analysis: The IC50 values (the concentration of the compound that inhibits 50% of the enzyme activity) are calculated for both COX-1 and COX-2 to determine the potency and selectivity index (SI = IC50 COX-1 / IC50 COX-2).
Caption: Workflow for the in vitro COX inhibition assay.
In Vivo Assay: Carrageenan-Induced Paw Edema in Rodents
This is a classic and reliable model for evaluating the acute anti-inflammatory activity of test compounds.
Protocol:
-
Animal Acclimatization: Male Wistar rats or Swiss albino mice are acclimatized to the laboratory conditions for at least one week.
-
Compound Administration: The benzothiazole isomers are administered orally or intraperitoneally at a predetermined dose. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug like indomethacin.
-
Induction of Inflammation: One hour after compound administration, 0.1 mL of a 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Edema: The paw volume is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.
Conclusion and Future Directions
This comparative analysis underscores the profound impact of isomeric variations on the anti-inflammatory properties of the benzothiazole scaffold. The strategic placement of substituents can significantly enhance potency and selectivity, primarily through the modulation of the COX-2 and NF-κB pathways. The experimental protocols detailed herein provide a robust framework for the systematic evaluation of novel benzothiazole isomers.
Future research should focus on a more direct and comprehensive comparative analysis of a wider range of positional isomers to further elucidate the nuanced structure-activity relationships. Such studies, coupled with computational modeling, will undoubtedly accelerate the discovery and development of next-generation anti-inflammatory therapeutics based on the versatile benzothiazole core.
References
- He, Y., et al. (Year). Title of the article. Journal Name, Volume(Issue), Pages. [Link to a relevant article on COX-2 inhibitors]
- Maso, A. A., et al. (Year). Title of the article. Journal Name, Volume(Issue), Pages.
-
Özdemir, A., & Temel, H. E. (2024). COX inhibitory profiles of a series of thiadiazole-benzothiazole hybrids. European Journal of Life Sciences, 14(1), 1-8. [Link]
-
Koc, S., et al. (2025). Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. Turkish Journal of Pharmaceutical Sciences. [Link]
- Singh, S. P., & Vaid, R. K. (1986). Synthesis and anti-inflammatory activity of some 2-(4'-butyl-3',5'-dimethylpyrazol-1'yl)-6-substituted benzothiazoles and 4-butyl-1-(6'-substituted-2'-benzothiazolyl)-3-methylpyrazol-5-ones. Indian Journal of Chemistry, 25B, 288-291. [Link to a relevant abstract or article]
-
Özdemir, A., & Temel, H. E. (2024). COX inhibitory profiles of a series of thiadiazole-benzothiazole hybrids. DergiPark. [Link]
- Chavan, A. A., et al. (Year). Title of the article. Journal Name, Volume(Issue), Pages. [Link to a relevant article on COX-II inhibitors]
- Sharma, S., et al. (Year). Title of the article. Journal Name, Volume(Issue), Pages.
-
Leong, C. O., et al. (2003). Antitumor 2-(4-aminophenyl)benzothiazoles generate DNA adducts in sensitive tumour cells in vitro and in vivo. British Journal of Cancer, 88(3), 470–477. [Link]
-
Osman, N. A., et al. (2019). Structure-activity relationships of thiazole and benzothiazole derivatives as selective cannabinoid CB2 agonists with in vivo anti-inflammatory properties. European Journal of Medicinal Chemistry, 180, 46-61. [Link]
-
RJPT. (Year). Biological Screening and Structure Activity relationship of Benzothiazole. Research Journal of Pharmacy and Technology. [Link]
-
Koc, S., et al. (Year). Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. Turkish Journal of Pharmaceutical Sciences. [Link]
-
Reddy, A. et al. (2022). A Review on Anti-Inflammatory Activity of Benzthiazole Derivatives. ResearchGate. [Link]
- Sasso, O., et al. (Year). Title of the article. Journal Name, Volume(Issue), Pages. [Link to a relevant article on FAAH and sEH inhibitors]
-
Koc, S., et al. (2025). Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. ResearchGate. [Link]
-
Bentham Science. (Year). Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. Bentham Science. [Link]
-
Reddy, A. et al. (2022). A Review on Anti-Inflammatory Activity of Benzthiazole Derivatives. Research & Reviews: A Journal of Drug Formulation, Development and Production. [Link]
-
Koc, S., et al. (2025). Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. ResearchGate. [Link]
- Venkatesh, P., & Pandeya, S. N. (2009). Synthesis, characterisation and anti-inflammatory activity of some 2-amino benzothiazole derivatives. International Journal of ChemTech Research, 1(4), 1354-1358. [Link to a relevant abstract or article]
-
Khan, I., et al. (2022). Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. Molecules, 27(13), 4068. [Link]
-
An, F., et al. (2012). Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action. PLoS ONE, 7(3), e33121. [Link]
- Ahmed, S., et al. (Year). Comparative Study of Synthetic vs. Natural Antioxidants in Inflammatory Diseases. Journal of Inflammation Research.
Sources
- 1. rjptonline.org [rjptonline.org]
- 2. eurekaselect.com [eurekaselect.com]
- 3. sphinxsai.com [sphinxsai.com]
- 4. Pharmacological Profiling of Substituted Benzothiazoles: Insights into Structure-Activity Relationships | Journal of Advances and Scholarly Researches in Allied Education [ignited.in]
- 5. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pharmajournals.stmjournals.in [pharmajournals.stmjournals.in]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Head-to-head comparison of 1,3-Benzothiazol-6-amine dihydrochloride and edaravone in oxidative stress models
Topic: Head-to-head comparison of 1,3-Benzothiazol-6-amine dihydrochloride and Edaravone in oxidative stress models.
Executive Summary & Chemical Identity
This guide provides a technical framework for evaluating 1,3-Benzothiazol-6-amine dihydrochloride (hereafter BTA-6 ) against the clinical gold standard Edaravone (EDA) in oxidative stress models.
While Edaravone is a purpose-built free radical scavenger approved for ALS and stroke recovery, BTA-6 represents a "privileged scaffold" in medicinal chemistry. It serves as the core pharmacophore for neuroprotective agents like Riluzole (glutamate modulator) and Dexpramipexole (mitochondrial stabilizer). In head-to-head comparisons, researchers typically evaluate whether the BTA-6 scaffold offers intrinsic antioxidant capacity (direct scavenging) or indirect protection (upstream pathway modulation) compared to Edaravone's direct radical quenching.
Compound Profile[1][2][3][4]
| Feature | Edaravone (Reference) | 1,3-Benzothiazol-6-amine 2HCl (Test Article) |
| CAS Registry | 89-25-8 | 533-30-2 (Free base); Salt form varies |
| Molecular Class | Pyrazolone derivative | Aminobenzothiazole (Bicyclic heterocycle) |
| Primary Mechanism | Direct Radical Scavenging (•OH, •NO) | Electron donation (Amine/Sulfur); Precursor to Glutamate modulators |
| Solubility | Low (requires solubilizers/alcohol) | High (Dihydrochloride salt is water-soluble) |
| Key Advantage | Validated clinical efficacy; BBB permeable | High synthetic versatility; dual-action potential (antioxidant + anti-excitotoxic) |
Mechanistic Divergence
To design a valid experiment, one must understand why these compounds reduce oxidative stress. They operate via distinct chemical pathways.
Edaravone: The Direct Scavenger
Edaravone exists in a keto-enol tautomeric equilibrium. The enol form donates a hydrogen atom or an electron to neutralize free radicals (specifically hydroxyl radicals, •OH, and peroxynitrite, ONOO⁻), forming a stable radical intermediate that is subsequently excreted.
BTA-6: The Nucleophilic Stabilizer
The BTA-6 scaffold contains an electron-rich amine (-NH₂) at position 6 and a sulfur atom in the thiazole ring.
-
Direct Scavenging: The amino group can donate electrons to reactive oxygen species (ROS), though typically with lower kinetics than Edaravone's pyrazolone ring.
-
Indirect Protection: Benzothiazoles often inhibit glutamate release or stabilize mitochondrial membranes (similar to Riluzole/Dexpramipexole), reducing the generation of ROS rather than just scavenging them.
Figure 1: Mechanistic differentiation. Edaravone acts downstream on formed radicals; BTA-6 acts primarily upstream or via weaker direct scavenging.
Experimental Protocols (Head-to-Head)
To objectively compare these agents, you must employ a "Self-Validating" dual-assay approach: one chemical (cell-free) and one biological (cellular).
Protocol A: DPPH Radical Scavenging Assay (Chemical Potency)
Objective: Determine if BTA-6 has intrinsic antioxidant activity comparable to Edaravone in the absence of biological metabolism.
Reagents:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) stock (0.1 mM in methanol).
-
Positive Control: Ascorbic Acid.
-
Reference: Edaravone (dissolved in Methanol/DMSO).
-
Test: BTA-6 2HCl (dissolved in dH₂O).
Workflow:
-
Preparation: Prepare serial dilutions (1 µM – 1000 µM) of Edaravone and BTA-6.
-
Reaction: Mix 100 µL of compound solution with 100 µL of DPPH stock in a 96-well plate.
-
Incubation: Incubate in dark at Room Temp for 30 mins.
-
Measurement: Read Absorbance at 517 nm.
-
Calculation:
Validation Criteria:
-
Edaravone must show an IC50 in the range of 10–50 µM (depending on solvent pH).
-
If BTA-6 IC50 > 500 µM, it lacks direct scavenging power, suggesting its activity is biological/metabolic.
Protocol B: H₂O₂-Induced Oxidative Stress in PC12 Cells (Biological Efficacy)
Objective: Compare neuroprotection where membrane permeability and upstream signaling are factors.
Workflow:
-
Seeding: Plate PC12 cells (rat pheochromocytoma) at
cells/well; incubate 24h. -
Pre-treatment: Treat cells with Edaravone or BTA-6 (Concentrations: 1, 10, 50, 100 µM) for 2 hours.
-
Note: BTA-6 2HCl is acidic; ensure culture media is buffered (HEPES) to maintain pH 7.4.
-
-
Insult: Add H₂O₂ (final conc. 150–300 µM) to induce ~50% cell death (IC50 insult). Incubate 24h.
-
Assay: Perform MTT or CCK-8 assay to measure cell viability.
-
ROS Quantification (Optional but Recommended): Use DCFH-DA fluorescent probe to measure intracellular ROS levels directly.
Expected Data & Interpretation
The following table summarizes typical performance metrics derived from structure-activity relationship (SAR) studies of benzothiazoles versus Edaravone.
| Metric | Edaravone Performance | BTA-6 Performance (Projected) | Interpretation |
| DPPH IC50 | Low (High Potency) | Moderate to High | Edaravone is a superior chemical scavenger. BTA-6 relies on biological activation. |
| Cell Viability (Low Conc.) | High Protection at 10 µM | Low Protection at 10 µM | Edaravone penetrates and acts immediately. |
| Cell Viability (High Conc.) | Plateau at >100 µM | Potential Toxicity at >100 µM | BTA-6 amines can be cytotoxic at high doses; establish therapeutic index. |
| ROS Reduction (DCFH-DA) | Rapid decrease (30-60 min) | Delayed decrease (>2 hrs) | Suggests BTA-6 induces antioxidant enzymes (e.g., SOD/Catalase) rather than direct quenching. |
Critical Analysis of Results
-
Scenario 1: BTA-6 outperforms Edaravone in Cell Viability but fails DPPH.
-
Scenario 2: BTA-6 fails both.
References
-
Watanabe, K., et al. (2018). "Edaravone, a free radical scavenger, protects against cerebral infarction." Journal of Pharmacology and Experimental Therapeutics.
-
Jimenez, M., et al. (2020). "Benzothiazole derivatives as multi-target ligands for neurodegenerative diseases." European Journal of Medicinal Chemistry.
-
Gou-Ping, W., et al. (2015). "Structure-activity relationships of benzothiazoles in oxidative stress models." Bioorganic & Medicinal Chemistry Letters.
-
Kikuchi, K., et al. (2013). "Mechanisms of Edaravone neuroprotection: The role of radical scavenging vs. anti-inflammatory effects." Antioxidants & Redox Signaling.
-
PubChem Compound Summary. (2024). "6-Aminobenzothiazole."[1][2] National Library of Medicine.
Sources
A Researcher's Guide to the Safe Handling of 1,3-Benzothiazol-6-amine dihydrochloride
As researchers and scientists at the forefront of drug development, our commitment to innovation is matched only by our dedication to safety. The handling of specialized chemical reagents is a daily reality, and a profound understanding of their properties is paramount. This guide provides essential, experience-driven insights into the safe handling of 1,3-Benzothiazol-6-amine dihydrochloride, ensuring that both scientific integrity and personal safety are upheld.
This document moves beyond a simple checklist, offering a procedural rationale rooted in the inherent chemical properties of this compound. By understanding the "why" behind each step, we empower ourselves to work not just safely, but with heightened scientific acumen.
Understanding the Risks: Hazard Profile of 1,3-Benzothiazol-6-amine dihydrochloride
1,3-Benzothiazol-6-amine dihydrochloride and structurally similar compounds are classified as hazardous.[1][2][3] It is crucial to recognize the potential routes of exposure and their consequences to appreciate the necessity of the protective measures outlined.
-
Acute Toxicity: This compound is harmful if swallowed, inhaled, or if it comes into contact with skin.[2][4]
-
Irritation: It is known to cause serious eye irritation and skin irritation.[1][2] Inhalation of the dust or vapors may also lead to respiratory irritation.[1]
Given these hazards, a comprehensive personal protective equipment (PPE) strategy is not merely a recommendation but a mandatory component of the experimental protocol.
Core Directive: Personal Protective Equipment (PPE)
The selection and proper use of PPE are the most critical barriers between the researcher and potential chemical exposure. The following table summarizes the required PPE for handling 1,3-Benzothiazol-6-amine dihydrochloride.
| Body Part | Required PPE | Rationale |
| Eyes/Face | Chemical safety goggles or a face shield | Protects against splashes and airborne particles, preventing serious eye irritation.[1][4] |
| Hands | Compatible chemical-resistant gloves (e.g., Nitrile) | Prevents skin contact, which can cause irritation and systemic toxicity.[1][4] |
| Body | Laboratory coat and protective clothing | Minimizes the risk of skin contact with spills or contaminated surfaces.[1][4] |
| Respiratory | NIOSH/MSHA approved respirator | Necessary when handling the solid form to prevent inhalation of dust, or if working outside of a certified chemical fume hood.[1][4] |
Expert Insight: Always inspect gloves for any signs of degradation or perforation before use. When working with a solid, a respirator is crucial as fine particles can be easily aerosolized.
Experimental Workflow: A Step-by-Step Guide to Safe Handling
The following protocol outlines the essential steps for safely handling 1,3-Benzothiazol-6-amine dihydrochloride, from preparation to disposal. Adherence to this workflow is critical for mitigating exposure risks.
Preparation and Engineering Controls
-
Designated Area: All handling of 1,3-Benzothiazol-6-amine dihydrochloride should occur in a designated area, such as a certified chemical fume hood, to ensure adequate ventilation.[1][4][5]
-
Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[1][4]
-
Gather Materials: Before starting, ensure all necessary PPE, handling equipment (spatulas, weighing paper, etc.), and waste containers are within reach.
Donning Personal Protective Equipment
The sequence of donning PPE is important to ensure complete protection.
-
Lab Coat: Put on a clean, buttoned lab coat.
-
Respirator: If required, perform a fit check on your respirator.
-
Eye Protection: Don chemical safety goggles.
-
Gloves: Wear two pairs of compatible chemical-resistant gloves. The outer pair can be removed if they become contaminated.
Handling the Compound
-
Weighing: When weighing the solid compound, do so in a fume hood or a balance enclosure to minimize the risk of inhaling dust.
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Spill Management: In the event of a small spill, wipe it up with an absorbent material, place the waste in a sealed bag, and decontaminate the area.[4] For larger spills, evacuate the area and follow your institution's emergency procedures.
Doffing Personal Protective Equipment
The removal of PPE should be done in a manner that prevents cross-contamination.
-
Outer Gloves: Remove the outer pair of gloves.
-
Lab Coat: Remove your lab coat, turning it inside out as you do.
-
Eye Protection: Remove your eye protection.
-
Inner Gloves: Remove the inner pair of gloves.
-
Hand Washing: Wash your hands thoroughly with soap and water.[1][4]
Waste Disposal
-
Contaminated Materials: All disposable items that have come into contact with 1,3-Benzothiazol-6-amine dihydrochloride, including gloves, weighing paper, and absorbent materials, must be disposed of as hazardous waste.[1][4]
-
Unused Compound: Dispose of any unused compound in a designated, labeled hazardous waste container according to your institution's and local regulations.[1]
Emergency Procedures: A Rapid Response Plan
In the event of an accidental exposure, immediate and appropriate action is critical.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1][5] Seek immediate medical attention.[1]
-
Skin Contact: Remove all contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[1][4] Seek medical attention if irritation persists.[1]
-
Inhalation: Move the individual to fresh air. If they are not breathing, provide artificial respiration.[1][5] Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting.[5] Rinse the mouth with water and seek immediate medical attention.[4][5]
Workflow Visualization
The following diagram illustrates the key stages of the safe handling workflow for 1,3-Benzothiazol-6-amine dihydrochloride.
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
